molecular formula C6H5BrFN B572808 4-Bromo-2-fluoro-5-methylpyridine CAS No. 1227577-02-7

4-Bromo-2-fluoro-5-methylpyridine

Cat. No.: B572808
CAS No.: 1227577-02-7
M. Wt: 190.015
InChI Key: MGEKKKTXWYECMW-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-5-methylpyridine is a halogenated pyridine derivative that serves as a key synthetic intermediate in the development of active pharmaceutical ingredients (APIs) and agrochemicals . Its molecular structure, featuring both bromo and fluoro substituents on the pyridine ring, makes it a versatile and valuable building block for various organic synthesis reactions, including cross-coupling reactions like Suzuki and Buchwald-Hartwig amination . In medicinal chemistry, this compound is employed in the creation of complex molecules targeting neurological disorders and infectious diseases . Computational chemistry data suggests that compounds derived from this scaffold may exhibit favorable drug-like properties, such as high gastrointestinal absorption and blood-brain barrier permeation, which are critical for central nervous system drug discovery . The presence of halogens at the 2- and 4- positions allows for selective functionalization, enabling researchers to systematically build complex molecular architectures. This reactivity is essential for constructing compound libraries for biological screening and for optimizing the potency and metabolic stability of lead candidates .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-fluoro-5-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFN/c1-4-3-9-6(8)2-5(4)7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGEKKKTXWYECMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227577-02-7
Record name 4-Bromo-2-fluoro-5-methylpyridine
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Foundational & Exploratory

A Technical Guide to 4-Bromo-2-fluoro-5-methylpyridine: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 4-Bromo-2-fluoro-5-methylpyridine, a key heterocyclic building block. We will explore its fundamental properties, propose a robust synthetic pathway, detail its characteristic reactivity, and illustrate its application as a versatile intermediate in the synthesis of complex molecules for drug discovery.

Core Molecular Attributes

This compound is a substituted pyridine derivative featuring a unique arrangement of functional groups that make it a valuable tool in medicinal chemistry. Its core attributes are summarized below.

PropertyValueSource(s)
Molecular Formula C₆H₅BrFN
Molecular Weight 190.02 g/mol ---
CAS Number 1227577-02-7
IUPAC Name This compound---
Physical Form Solid, semi-solid, or lump
Typical Purity ≥95%
Storage Conditions Sealed in a dry environment at 2-8°C

Synthesis Pathway: A Diazotization-Based Approach

While multiple strategies exist for the synthesis of fluoropyridines, a highly plausible and scalable route to this compound involves a diazotization reaction of a suitable aminopyridine precursor. The proposed two-step synthesis begins with the commercially available 2-fluoro-5-methylpyridin-4-amine.

G cluster_0 Step 1: Diazotization & Bromination (Sandmeyer Reaction) A 2-Fluoro-5-methylpyridin-4-amine B Diazonium Salt Intermediate A->B NaNO₂, HBr (aq) 0-5 °C C This compound B->C CuBr G cluster_0 Key Reactive Sites cluster_1 Synthetic Transformations A This compound B C4-Br Bond (Cross-Coupling Site) A->B Pd-Catalyzed Reactions C C2-F Bond (SNAr Site) A->C Nucleophilic Substitution D Suzuki Coupling (Aryl/Heteroaryl) B->D E Sonogashira Coupling (Alkynyl) B->E F Buchwald-Hartwig (Amino/Ether) B->F G Amination (N-Nucleophiles) C->G H Alkoxylation (O-Nucleophiles) C->H

Predicted 1H and 13C NMR spectra of 4-Bromo-2-fluoro-5-methylpyridine.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 4-Bromo-2-fluoro-5-methylpyridine

Executive Summary

Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone of molecular structure elucidation in modern chemistry, particularly within the pharmaceutical and materials science sectors. The ability to accurately predict and interpret NMR spectra is paramount for confirming molecular identity, assessing purity, and guiding synthetic strategy. This technical guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive, in-depth analysis of the predicted ¹H and ¹³C NMR spectra for this compound. By dissecting the intricate interplay of substituent effects on the pyridine scaffold, this document serves as a practical reference for researchers, scientists, and drug development professionals. We will explore the theoretical underpinnings of the predicted chemical shifts and coupling constants, present the data in a clear, tabulated format, and provide a self-validating experimental protocol for the empirical verification of these predictions.

Part 1: Structural and Electronic Analysis of this compound

To predict an NMR spectrum with high fidelity, a foundational understanding of the molecule's electronic landscape is essential. The subject molecule is a pyridine ring, a six-membered heteroaromatic system, functionalized with four distinct substituents: a nitrogen atom inherent to the ring, a fluorine atom, a bromine atom, and a methyl group.

  • Nitrogen (N-1): As a heteroatom, the nitrogen is more electronegative than carbon, leading to a general deshielding of adjacent (ortho) and para carbons and protons. This effect significantly influences the overall chemical shift ranges.[1][2]

  • Fluorine (at C-2): Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I). This will strongly deshield nearby nuclei. Crucially, its spin-active nucleus (¹⁹F, I=½) will couple with neighboring ¹H and ¹³C nuclei, providing invaluable structural information through splitting patterns.[3]

  • Bromine (at C-4): Bromine is also an electronegative halogen that deshields its local environment through an inductive effect. Its influence is generally less pronounced than that of fluorine.

  • Methyl Group (at C-5): The methyl group is a weak electron-donating group (+I effect), which tends to shield adjacent nuclei, causing upfield shifts.

The interplay of these competing electronic effects dictates the precise chemical environment of each unique proton and carbon atom.

Figure 1: Molecular structure of this compound with atom numbering.

Part 2: Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to display three distinct signals: two in the aromatic region corresponding to the ring protons and one in the aliphatic region for the methyl group. The predicted integration ratio is 1:1:3.

Causality of Chemical Shifts (δ)
  • H-3 (Aromatic Proton): This proton is positioned ortho to both the highly electronegative fluorine at C-2 and the bromine at C-4. The cumulative electron-withdrawing effects of these halogens, combined with its position on the electron-deficient pyridine ring, will cause a significant downfield shift. It is predicted to be the most deshielded of the ring protons.

  • H-6 (Aromatic Proton): This proton is ortho to the ring nitrogen, which is a primary cause for its downfield position.[2][4] However, it is also ortho to the electron-donating methyl group at C-5, which provides a slight shielding effect. The net result is a downfield shift, but likely less pronounced than that of H-3.

  • -CH₃ (Methyl Protons): The methyl group is attached to an sp²-hybridized carbon of the aromatic ring. Its chemical shift is expected in the typical range for methylpyridines, slightly shielded by its own electron-donating nature.

Analysis of Spin-Spin Coupling (J)

The multiplicity of the signals is dictated by spin-spin coupling with neighboring nuclei. The most significant couplings are expected to be between the protons and the fluorine atom.

  • H-3 Signal: This proton will be split by two different nuclei:

    • Ortho ³J(H-F) coupling: Coupling to the fluorine atom at C-2 over three bonds. This is a relatively strong coupling, typically in the range of 5-10 Hz.[5]

    • Meta ⁴J(H-H) coupling: Coupling to H-6 over four bonds. This meta-coupling in aromatic systems is significantly smaller, usually 2-3 Hz.

    • Predicted Multiplicity: Doublet of doublets (dd).

  • H-6 Signal: This proton will exhibit weaker, long-range couplings:

    • Meta ⁴J(H-H) coupling: Coupling to H-3 over four bonds (2-3 Hz).

    • Long-range ⁵J(H-F) coupling: Coupling to the fluorine atom at C-2 over five bonds. This coupling is expected to be very small (0-2 Hz) and may not be fully resolved, potentially leading to signal broadening.

    • Predicted Multiplicity: A narrow doublet, or potentially a doublet of doublets if the ⁵J(H-F) coupling is resolved.

  • -CH₃ Signal: The methyl protons are too distant from other protons to exhibit significant H-H coupling. Any five-bond coupling to F or four-bond coupling to H-6 would be negligible.

    • Predicted Multiplicity: Singlet (s).

Summary of Predicted ¹H NMR Data
Proton AssignmentPredicted δ (ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-38.0 - 8.3Doublet of Doublets (dd)³J(H-F) ≈ 7-9; ⁴J(H-H) ≈ 2-3
H-67.8 - 8.1Doublet (d)⁴J(H-H) ≈ 2-3
-CH₃2.3 - 2.5Singlet (s)N/A

Note: Predicted chemical shifts are estimates and can vary based on solvent and concentration.[6][7]

G H3 H-3 H6 H-6 H3->H6 ⁴J ≈ 2.5 Hz F2 F-2 H3->F2 ³J ≈ 8 Hz H6->F2 ⁵J ≈ 1 Hz

Figure 2: Predicted ¹H-¹⁹F and ¹H-¹H coupling network for aromatic protons.

Part 3: Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show seven unique signals: six for the pyridine ring carbons and one for the methyl carbon. The key diagnostic feature will be the splitting of carbon signals due to coupling with the fluorine atom.[8]

Causality of Chemical Shifts (δ)

The chemical shifts are governed by the same electronic effects described previously.

  • C-2: Directly bonded to both the ring nitrogen and the highly electronegative fluorine. This carbon will be the most deshielded (highest ppm value) in the aromatic region.

  • C-4: Bonded to the electronegative bromine atom and influenced by the para nitrogen. It will also be significantly downfield.

  • C-6: Located ortho to the nitrogen, resulting in a downfield shift relative to C-3 and C-5.[9][10]

  • C-3 & C-5: These carbons are less affected by the primary deshielding of the nitrogen and will appear at relatively higher fields (lower ppm) within the aromatic region. C-5 will be slightly shielded by the attached methyl group.

  • -CH₃: The methyl carbon signal will appear in the typical aliphatic region, around 15-25 ppm.

Analysis of ¹³C-¹⁹F Coupling

In a proton-decoupled spectrum, C-F coupling will split the signals into doublets. The magnitude of the coupling constant (JCF) is highly dependent on the number of bonds separating the carbon and fluorine atoms.[11][12]

  • C-2: A large one-bond coupling (¹J(C-F) ) is expected, typically in the range of 230-260 Hz.

  • C-3: A smaller two-bond coupling (²J(C-F) ) is anticipated, generally around 20-30 Hz.

  • C-4: A three-bond coupling (³J(C-F) ) of approximately 3-10 Hz is predicted.

  • C-6: This carbon also has a three-bond relationship to fluorine (³J(C-F) ), but the coupling pathway differs. The magnitude is expected to be small, around 1-5 Hz.

  • C-5 & -CH₃: Four- and five-bond couplings are typically very small (<1 Hz) and are often not resolved. These signals will likely appear as sharp singlets or slightly broadened signals.

Summary of Predicted ¹³C NMR Data
Carbon AssignmentPredicted δ (ppm)Predicted Multiplicity (due to F)Predicted Coupling Constant (J, Hz)
C-2160 - 165Doublet (d)¹J(C-F) ≈ 235-250
C-6148 - 152Doublet (d)³J(C-F) ≈ 1-5
C-4140 - 145Doublet (d)³J(C-F) ≈ 5-10
C-3120 - 125Doublet (d)²J(C-F) ≈ 20-25
C-5135 - 140Singlet (s) or broad (br s)N/A (⁴J(C-F) likely unresolved)
-CH₃17 - 20Singlet (s)N/A (⁵J(C-F) unresolved)

Note: The exact chemical shift of C-4 can be influenced by the "heavy atom effect" of bromine.

Part 4: Recommended Experimental Protocol

To ensure the acquisition of high-quality, verifiable data, the following self-validating protocol is recommended. The causality for each step is provided to align with best practices in scientific methodology.

Step-by-Step Methodology
  • Sample Preparation:

    • Action: Accurately weigh approximately 10-15 mg of this compound directly into a clean, dry vial.

    • Causality: Precise weighing is crucial for ensuring an adequate concentration for ¹³C NMR, which has a much lower natural abundance and sensitivity than ¹H NMR.

  • Solvent Selection and Dissolution:

    • Action: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. Ensure the solvent contains a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm). Agitate gently to fully dissolve the sample.

    • Causality: CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single residual solvent peak is easily identifiable (~7.26 ppm).[13][14] TMS provides a universally accepted calibration point for both ¹H and ¹³C spectra.

  • Sample Transfer:

    • Action: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube.

    • Causality: High-quality, uniform NMR tubes are essential to minimize magnetic field distortions, ensuring sharp, well-resolved signals.

  • Spectrometer Setup and Tuning (≥400 MHz Spectrometer):

    • Action: Insert the sample into the spectrometer. Lock the field on the deuterium signal of the CDCl₃. Tune and match the ¹H and ¹³C probes.

    • Causality: Locking ensures the stability of the magnetic field against drift. Tuning and matching the probe to the specific sample maximizes the efficiency of radiofrequency pulse transmission and signal detection, which directly impacts the signal-to-noise ratio.

  • ¹H Spectrum Acquisition:

    • Action: Acquire the spectrum using a standard single-pulse experiment.

      • Spectral Width: ~12-15 ppm

      • Number of Scans: 8-16

      • Relaxation Delay (d1): 2-5 seconds

    • Causality: A 2-5 second delay allows for nearly complete T1 relaxation of the protons, ensuring that the resulting peak integrals are quantitative and accurately reflect the proton ratios.

  • ¹³C Spectrum Acquisition:

    • Action: Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30).

      • Spectral Width: ~220-240 ppm

      • Number of Scans: 512-2048 (or more, depending on concentration)

      • Relaxation Delay (d1): 2 seconds

    • Causality: A large number of scans is required to overcome the low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C nucleus. Proton decoupling collapses C-H splittings, simplifying the spectrum to show only C-F couplings and improving the signal-to-noise ratio.

  • Data Processing:

    • Action: Apply an exponential multiplying function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C), Fourier transform the FID, and perform phase and baseline corrections. Calibrate the spectrum to the TMS signal at 0 ppm.

    • Causality: Appropriate line broadening improves the signal-to-noise ratio without excessively sacrificing resolution. Correct phasing and baseline are critical for accurate integration and peak picking.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound (10-15 mg) dissolve Dissolve in CDCl₃ with TMS (0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert & Lock transfer->insert tune Tune & Match Probes insert->tune acq_H Acquire ¹H Spectrum tune->acq_H acq_C Acquire ¹³C Spectrum acq_H->acq_C ft Fourier Transform acq_C->ft phase Phase & Baseline Correction ft->phase calibrate Calibrate to TMS (0 ppm) phase->calibrate analyze Analyze & Assign Peaks calibrate->analyze

Figure 3: Recommended experimental workflow for NMR data acquisition and processing.

Conclusion

The predictive analysis of the ¹H and ¹³C NMR spectra of this compound provides a clear and detailed roadmap for its structural verification. The ¹H spectrum is characterized by two distinct aromatic signals, both multiplets due to H-H and H-F coupling, alongside a singlet for the methyl group. The ¹³C spectrum is distinguished by the significant C-F coupling constants, which serve as powerful diagnostic markers, particularly the large one-bond splitting of the C-2 signal. By following the rigorous experimental protocol outlined, researchers can confidently acquire empirical data to validate these predictions, ensuring the unambiguous structural assignment required for advanced applications in drug discovery and chemical development.

References

4-Bromo-2-fluoro-5-methylpyridine FT-IR spectroscopic data.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the FT-IR Spectroscopy of 4-Bromo-2-fluoro-5-methylpyridine

Authored by: A Senior Application Scientist

Introduction: Elucidating the Molecular Architecture of a Key Synthetic Building Block

This compound is a halogenated and methylated pyridine derivative of significant interest in medicinal chemistry and drug discovery.[1] As a versatile intermediate, its structural integrity is paramount for the synthesis of complex, biologically active molecules.[1] Fourier-Transform Infrared (FT-IR) spectroscopy serves as a powerful and non-destructive analytical technique to confirm the molecular structure and probe the vibrational characteristics of this compound. This guide provides a comprehensive exploration of the FT-IR spectroscopic analysis of this compound, blending theoretical principles with practical experimental protocols and detailed spectral interpretation.

The pyridine scaffold is a foundational motif in a vast array of pharmaceuticals. The specific substitution pattern of this compound—featuring a bromine atom, a fluorine atom, and a methyl group—creates a unique electronic and steric environment. These substituents provide multiple reactive sites for further chemical modification, such as cross-coupling reactions at the bromine position.[1] FT-IR spectroscopy allows for the rapid verification of the pyridine core and the presence of these crucial functional groups, making it an indispensable tool in both synthetic verification and quality control.

Pillar 1: Theoretical Foundations of FT-IR Spectroscopy

Infrared spectroscopy is predicated on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their natural modes of vibration.[2] When the frequency of the IR radiation matches the frequency of a specific molecular vibration (e.g., stretching or bending of bonds), the molecule absorbs the radiation, resulting in a transition to a higher vibrational energy state.[2] An FT-IR spectrometer measures the absorption of IR radiation across a range of frequencies, producing a spectrum that serves as a unique molecular "fingerprint."

For a complex molecule like this compound, the resulting spectrum is a superposition of various vibrational modes. These include:

  • Pyridine Ring Vibrations: Stretching and bending modes of the C-C and C-N bonds within the aromatic ring. These typically occur in the 1600-1300 cm⁻¹ region.[3]

  • C-H Vibrations: Stretching and bending modes associated with the aromatic C-H bond and the methyl (CH₃) group. Aromatic C-H stretching is typically observed above 3000 cm⁻¹.[4]

  • C-Halogen Vibrations: Stretching modes of the C-F and C-Br bonds. These are found in the lower frequency "fingerprint" region of the spectrum.

  • Substituent-Influenced Modes: The electronic effects of the bromine, fluorine, and methyl groups will induce shifts in the characteristic pyridine ring vibrations.

To achieve reliable vibrational assignments, experimental data is often complemented by quantum chemical calculations, such as Density Functional Theory (DFT).[5][6] DFT methods can compute the optimized molecular geometry and predict vibrational frequencies with a high degree of accuracy, aiding in the definitive assignment of complex spectral bands.[7][8]

Pillar 2: Experimental Protocol for FT-IR Spectroscopic Analysis

The following protocol details a robust and self-validating methodology for acquiring a high-quality FT-IR spectrum of solid this compound using the Attenuated Total Reflectance (ATR) technique, which is a common and convenient method for solid samples.

Instrumentation & Materials
  • Spectrometer: A Fourier-Transform Infrared spectrometer equipped with a single-reflectance horizontal ATR accessory (e.g., with a ZnSe or diamond crystal).[9]

  • Sample: High-purity this compound (solid).

  • Cleaning Supplies: Reagent-grade isopropanol or ethanol for cleaning the ATR crystal.

Step-by-Step Methodology
  • Background Spectrum Acquisition:

    • Ensure the ATR crystal surface is impeccably clean. Use a soft, lint-free wipe moistened with isopropanol to gently clean the crystal surface and allow it to dry completely.

    • Acquire a background spectrum. This measurement accounts for any ambient atmospheric absorbances (e.g., CO₂, water vapor) and the instrumental response, ensuring they are subtracted from the final sample spectrum.[10]

    • Typical acquisition parameters are a spectral range of 4000–400 cm⁻¹, a resolution of 4 cm⁻¹, and the co-addition of 16 to 32 scans to enhance the signal-to-noise ratio.[9][10]

  • Sample Application:

    • Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.

    • Lower the ATR pressure arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. A consistent pressure is crucial for reproducibility.[9]

  • Sample Spectrum Acquisition:

    • Using the same acquisition parameters as the background scan, collect the sample spectrum. The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance spectrum.

  • Data Processing and Analysis:

    • Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.

    • Use the peak-picking function in the software to identify the precise wavenumbers (cm⁻¹) of the absorption maxima.

    • Correlate the observed absorption bands with known vibrational frequencies for substituted pyridines and other functional groups to assign the spectral features.

Workflow Visualization

The following diagram illustrates the logical flow of the FT-IR analysis process.

FTIR_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Acquisition cluster_analysis Phase 3: Analysis Clean_Crystal Clean ATR Crystal Collect_Background Collect Background Spectrum Clean_Crystal->Collect_Background Ensures Purity Apply_Sample Apply Solid Sample Collect_Background->Apply_Sample Proceed to Sample Acquire_Spectrum Acquire Sample Spectrum Apply_Sample->Acquire_Spectrum Consistent Pressure Process_Data Process Spectrum (Baseline Correction) Acquire_Spectrum->Process_Data Proceed to Analysis Assign_Peaks Assign Vibrational Modes Process_Data->Assign_Peaks Interpretation Report Report Assign_Peaks->Report Final Report & Structural Confirmation

Caption: Workflow for FT-IR analysis of this compound.

Pillar 3: FT-IR Spectral Data & Vibrational Assignments

While a definitive, experimentally published spectrum for this compound is not widely available, a reliable assignment of its characteristic vibrational frequencies can be made by drawing comparisons with related substituted pyridine and aromatic compounds.[3][5][11] The following table summarizes the anticipated FT-IR absorption bands and their corresponding vibrational mode assignments.

Wavenumber Range (cm⁻¹)IntensityVibrational Mode AssignmentRationale and Supporting Evidence
3100 - 3000Weak-MediumAromatic C-H StretchingCharacteristic for C-H bonds on an aromatic ring.[4]
2980 - 2850Weak-MediumC-H Stretching (Methyl Group)Asymmetric and symmetric stretching vibrations of the CH₃ group.[12]
1610 - 1550Medium-StrongC=C & C=N Ring StretchingThese modes are characteristic of the pyridine ring skeleton. The presence of both electron-withdrawing (F, Br) and electron-donating (CH₃) groups influences the exact positions.[3]
1470 - 1420Medium-StrongC=C & C=N Ring StretchingA second primary band for pyridine ring skeletal vibrations.[13]
1450 - 1370MediumC-H Bending (Methyl Group)Asymmetric and symmetric deformation modes of the CH₃ group.
1280 - 1200StrongC-F StretchingThe C-F stretching vibration in aromatic compounds typically gives rise to a strong absorption band in this region.
1150 - 1000Medium-StrongRing Breathing / C-H In-plane BendingThe pyridine ring breathing mode is a characteristic vibration, often coupled with C-H in-plane deformations.[3]
850 - 750Medium-StrongC-H Out-of-plane BendingThe position of this band is sensitive to the substitution pattern on the aromatic ring.
700 - 550MediumC-Br StretchingThe C-Br stretching vibration is expected in the low-frequency region of the spectrum.

Note: The exact peak positions can vary based on the physical state of the sample and experimental conditions.

Causality of Spectral Features
  • Fluorine Substitution: The highly electronegative fluorine atom at the 2-position will cause a significant inductive electron withdrawal from the pyridine ring. This is expected to shift the C=C and C=N ring stretching vibrations to higher frequencies compared to unsubstituted pyridine. The strong absorption anticipated between 1280-1200 cm⁻¹ is a key indicator of the C-F bond.

  • Bromine Substitution: The bromine atom at the 4-position, being less electronegative than fluorine, will have a less pronounced electronic effect on the ring vibrations. Its most definitive spectral feature is the C-Br stretching mode, which is expected at a much lower wavenumber (700-550 cm⁻¹) due to the larger mass of the bromine atom.

  • Methyl Substitution: The electron-donating methyl group at the 5-position will slightly counteract the electron-withdrawing effects of the halogens. Its presence is most clearly confirmed by the C-H stretching vibrations below 3000 cm⁻¹ and the C-H bending modes around 1450-1370 cm⁻¹.

References

An In--Depth Technical Guide to the Electron Ionization Mass Spectrometry Fragmentation of 4-Bromo-2-fluoro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 4-Bromo-2-fluoro-5-methylpyridine. Designed for researchers, analytical chemists, and drug development professionals, this document moves beyond a simple catalog of fragments to explain the underlying chemical principles governing the dissociation of the molecular ion. By understanding the influence of the pyridine core and its bromo, fluoro, and methyl substituents, analysts can confidently identify this compound and interpret the mass spectra of related halogenated heterocyclic molecules. This guide includes a detailed, step-by-step protocol for experimental data acquisition using Gas Chromatography-Mass Spectrometry (GC-MS) and presents the predicted fragmentation pathways through mechanistic diagrams and summary tables.

Introduction: The Behavior of Halogenated Pyridines in EI-MS

Electron Ionization (EI) is a robust and widely utilized technique in mass spectrometry, particularly for the analysis of relatively small, volatile, and thermally stable organic molecules.[1][2] The process involves bombarding a sample with high-energy electrons (typically 70 eV), which induces the ejection of an electron from the molecule to form an energetically unstable molecular ion radical cation (M•+).[3] This excess energy often leads to extensive and reproducible fragmentation, creating a unique "fingerprint" that is invaluable for structural elucidation.[4]

Aromatic and heterocyclic compounds, such as pyridine, are characterized by their stable π-electron systems. Consequently, they often exhibit prominent molecular ion peaks in their mass spectra.[5][6] However, the fragmentation pathways are heavily influenced by the nature and position of substituents on the ring. For this compound, we must consider the distinct roles of each substituent:

  • Bromine: The most diagnostically significant feature of a bromine-containing compound is the presence of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (approximately 50.7% and 49.3%, respectively).[7] This results in a characteristic pair of peaks (M•+ and [M+2]•+) for the molecular ion and any fragment retaining the bromine atom, providing an unambiguous marker for its presence.[7]

  • Fluorine: As a highly electronegative element with a strong carbon-fluorine bond, its fragmentation behavior is less straightforward. While direct cleavage to lose a fluorine radical (•F) can occur, a more common pathway for fluorinated aromatics involves the rearrangement and elimination of a neutral hydrogen fluoride (HF) molecule.[8][9]

  • Methyl Group: Alkyl groups on an aromatic ring typically fragment via two primary routes: loss of a hydrogen radical (•H) to form a highly stable, resonance-stabilized cation (a pyridyl-tropylium analog), or loss of the entire methyl radical (•CH₃).[10]

By synthesizing these principles, we can construct a predictive model for the fragmentation cascade of this compound.

The Molecular Ion of this compound

The initial ionization event creates the molecular ion, whose mass-to-charge ratio (m/z) provides the molecular weight of the compound.

  • Molecular Formula: C₆H₅BrFN

  • Monoisotopic Mass: 188.95894 Da (calculated for ⁷⁹Br)[11]

The most critical feature in the high-mass region of the spectrum is the isotopic signature of bromine. The spectrum will display two distinct peaks of nearly equal intensity for the molecular ion:

  • M•+: m/z 189 (corresponding to the molecule containing ⁷⁹Br)

  • [M+2]•+: m/z 191 (corresponding to the molecule containing ⁸¹Br)

The presence and relative intensity of this doublet are the first and most definitive pieces of evidence in identifying this compound.

Proposed Fragmentation Pathways & Mechanistic Rationale

The energetically unstable molecular ion undergoes a series of competing fragmentation reactions to yield more stable daughter ions. The primary and subsequent fragmentation pathways are detailed below.

Primary Fragmentation: The Dominant Cleavages

The initial fragmentation events are dictated by the relative bond strengths within the molecular ion. The C-Br bond is the most labile, making its cleavage the most probable initial fragmentation event.

  • Pathway A: Loss of a Bromine Radical (•Br) This is predicted to be the most favorable fragmentation pathway, leading to what is often the base peak in the spectrum. The cleavage of the C-Br bond results in a fluoro-methyl-pyridine cation.

    • [C₆H₅BrFN]•+ → [C₆H₅FN]+ + •Br

    • m/z 110: This fragment ion will appear as a single peak, as the bromine isotope pattern is lost. The stability of this cation makes this a highly probable fragmentation.[12]

  • Pathway B: Loss of a Hydrogen Radical (•H) This fragmentation is characteristic of methylated aromatic compounds. The loss of a hydrogen radical from the methyl group leads to the formation of a resonance-stabilized pyridyl-methylene cation, which can rearrange into a more stable pyridyl-tropylium-like structure.

    • [C₆H₅BrFN]•+ → [C₆H₄BrFN]+ + •H

    • m/z 188 and 190: This ion will retain the bromine atom, thus appearing as an isotopic doublet.

  • Pathway C: Loss of Neutral Hydrogen Fluoride (HF) A common rearrangement for fluorinated aromatic compounds involves the elimination of neutral HF.[8] This pathway leads to the formation of a bromo-methyl-dehydropyridine radical cation.

    • [C₆H₅BrFN]•+ → [C₆H₄BrN]•+ + HF

    • m/z 169 and 171: This ion also retains the bromine atom and will be observed as an isotopic doublet.

Secondary and Minor Fragmentation Pathways

Other less dominant, but still significant, fragmentation pathways contribute to the overall spectral fingerprint.

  • Loss of a Methyl Radical (•CH₃): Cleavage of the C-C bond between the ring and the methyl group.

    • [C₆H₅BrFN]•+ → [C₅H₂BrFN]•+ + •CH₃

    • m/z 174 and 176: An isotopic doublet representing the bromo-fluoro-pyridine radical cation.

  • Pyridine Ring Fission (Loss of HCN): A characteristic fragmentation of the pyridine nucleus is the elimination of a neutral hydrogen cyanide molecule. This typically occurs after an initial fragmentation, such as the loss of bromine.

    • [C₆H₅FN]+ (from Pathway A) → [C₅H₄F]+ + HCN

    • m/z 83: This fragment arises from the m/z 110 ion, representing a fluorinated cyclopentadienyl cation.

The overall proposed fragmentation cascade is visualized in the diagram below.

Fragmentation_Pathway cluster_primary Primary Fragmentation cluster_secondary Secondary Fragmentation M Molecular Ion [C₆H₅BrFN]•+ m/z 189/191 F_Br [M-Br]+ [C₆H₅FN]+ m/z 110 M->F_Br - •Br F_H [M-H]+ [C₆H₄BrFN]+ m/z 188/190 M->F_H - •H F_HF [M-HF]•+ [C₆H₄BrN]•+ m/z 169/171 M->F_HF - HF F_Br_HCN [M-Br-HCN]+ [C₅H₄F]+ m/z 83 F_Br->F_Br_HCN - HCN

Caption: Proposed EI fragmentation cascade for this compound.

Summary of Predicted Mass Spectrum Data

The following table summarizes the key ions expected in the electron ionization mass spectrum of this compound.

m/z (⁷⁹Br/⁸¹Br)Proposed Ion StructureRationale / Comments
189 / 191[C₆H₅BrFN]•+Molecular Ion (M•+) . Exhibits the characteristic 1:1 isotopic doublet for bromine.
188 / 190[C₆H₄BrFN]+[M-H]+ . Loss of a hydrogen radical from the methyl group, forming a stable cation.
174 / 176[C₅H₂BrFN]•+[M-CH₃]•+ . Loss of a methyl radical.
169 / 171[C₆H₄BrN]•+[M-HF]•+ . Neutral loss of hydrogen fluoride via rearrangement.
110[C₆H₅FN]+[M-Br]+ . Loss of a bromine radical. Expected to be a highly abundant ion (potential base peak).
83[C₅H₄F]+[M-Br-HCN]+ . Subsequent loss of hydrogen cyanide from the m/z 110 fragment.

Experimental Protocol for GC-MS Analysis

To ensure the generation of a high-quality, reproducible mass spectrum, the following Gas Chromatography-Mass Spectrometry (GC-MS) protocol is recommended. This protocol serves as a self-validating system for the empirical confirmation of the predicted fragmentation patterns.

Sample Preparation
  • Prepare a 1 mg/mL stock solution of this compound in a high-purity solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Perform a serial dilution to create a working solution of approximately 10 µg/mL.

  • Inject 1 µL of the working solution into the GC-MS system.

Instrumentation & Conditions
  • Gas Chromatograph: Standard GC system with a split/splitless injector.

  • GC Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Mass Spectrometer: Quadrupole or Time-of-Flight (TOF) mass analyzer capable of EI.

Method Parameters
  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 20:1 ratio) to avoid column overloading.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase at 15 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • MS Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Mass Scan Range: m/z 40 - 300

  • Solvent Delay: 3 minutes (to protect the filament from the solvent front).

Workflow A Sample Preparation (10 µg/mL in DCM) B GC Injection (1 µL, Split 20:1) A->B C Chromatographic Separation (Capillary Column) B->C D Electron Ionization (70 eV) C->D E Mass Analysis (m/z 40-300) D->E F Data Interpretation (Spectrum vs. Prediction) E->F

Caption: Standard experimental workflow for the GC-MS analysis of the target compound.

Conclusion

The electron ionization mass spectrum of this compound is predicted to be highly characteristic and rich in structural information. The presence of a prominent M•+/[M+2]•+ doublet at m/z 189/191 immediately confirms the molecular weight and the presence of a single bromine atom. The dominant fragmentation pathway is the loss of the bromine radical to form a stable cation at m/z 110, which is a strong candidate for the base peak. Additional significant fragments arising from the loss of •H, HF, and subsequent ring fission (HCN) provide a robust fingerprint for unambiguous identification. The experimental protocol provided herein offers a reliable method for obtaining empirical data to validate this predictive analysis, empowering researchers in their analytical endeavors.

References

An In-depth Technical Guide to the Solubility Profile of 4-Bromo-2-fluoro-5-methylpyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Critical Role of Solubility in Modern Drug Discovery

In the landscape of pharmaceutical research and development, understanding the physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Among these properties, solubility stands out as a critical determinant of a compound's journey from the laboratory to clinical application. Poor solubility can lead to challenges in formulation, inaccurate biological assay results, and ultimately, low bioavailability, causing promising drug candidates to fail.[1][2] This guide provides an in-depth examination of the solubility profile of 4-Bromo-2-fluoro-5-methylpyridine, a halogenated pyridine derivative of interest in medicinal chemistry. As a key building block in the synthesis of more complex molecules, a thorough understanding of its behavior in various organic solvents is essential for researchers, scientists, and drug development professionals. This document is structured to provide not just data, but a framework for understanding and experimentally determining the solubility of this and similar compounds, thereby empowering researchers to make informed decisions in their synthetic and formulation endeavors.

Physicochemical Characteristics of this compound

A foundational understanding of a compound's intrinsic properties is the first step in predicting its solubility. This compound is a substituted pyridine with the following key structural features that influence its solubility:

  • Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and introduces polarity.

  • Halogenation (Bromo and Fluoro groups): The presence of bromine and fluorine atoms increases the molecule's molecular weight and polarizability. Fluorine, being highly electronegative, can also participate in hydrogen bonding.

  • Methyl Group: This non-polar alkyl group contributes to the lipophilicity of the molecule.

PropertyValueSource
Molecular Formula C₆H₅BrFN[3]
Molecular Weight 190.01 g/mol [4]
Physical Form Solid or semi-solid[3]
Storage Conditions Sealed in dry, 2-8°C[3][5]

The interplay of the polar pyridine ring and the lipophilic methyl and bromo substituents suggests that this compound will exhibit a nuanced solubility profile, with moderate solubility in a range of organic solvents.

Theoretical Framework for Solubility

The principle of "like dissolves like" is a cornerstone of solubility prediction.[6] This principle states that substances with similar intermolecular forces are more likely to be soluble in one another. The solubility of this compound in a given organic solvent will be governed by the balance of the following interactions:

  • Dipole-Dipole Interactions: The polar nature of the C-F, C-Br, and C-N bonds in the molecule will lead to favorable interactions with polar solvents.

  • Van der Waals Forces: These forces will be significant, particularly due to the presence of the bromine atom, and will influence solubility in non-polar solvents.

  • Hydrogen Bonding: While the molecule itself does not have a hydrogen bond donor, the nitrogen and fluorine atoms can act as hydrogen bond acceptors, enhancing solubility in protic solvents like alcohols.

Based on these principles, we can anticipate the following general solubility trends for this compound:

  • High Solubility: Expected in polar aprotic solvents (e.g., DMSO, DMF, Acetone, Acetonitrile) and chlorinated solvents (e.g., Dichloromethane, Chloroform) due to a combination of dipole-dipole interactions and van der Waals forces.

  • Moderate Solubility: Expected in polar protic solvents (e.g., Methanol, Ethanol) where hydrogen bonding can occur, but may be limited by the overall lipophilicity of the molecule.

  • Low Solubility: Expected in non-polar solvents (e.g., Hexane, Toluene) where the primary intermolecular forces are van der Waals forces, which may not be sufficient to overcome the crystal lattice energy of the solid compound.

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate process development and formulation. The following section details a robust protocol for determining the thermodynamic solubility of this compound.

Shake-Flask Method for Thermodynamic Solubility

This method is considered the "gold standard" for determining the equilibrium solubility of a compound.[7] It measures the concentration of a saturated solution at equilibrium.

Workflow for Thermodynamic Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess this compound B Add to a known volume of the selected organic solvent in a sealed vial A->B C Agitate at a constant temperature (e.g., 25°C) for 24-48 hours B->C D Allow the solution to settle C->D E Centrifuge or filter the supernatant to remove undissolved solid D->E F Withdraw a known volume of the clear supernatant E->F G Dilute the aliquot with a suitable solvent F->G H Quantify the concentration using a validated analytical method (e.g., HPLC-UV, Gravimetric) G->H G cluster_assess Assess cluster_control Control cluster_dispose Dispose A Review Safety Data Sheet (SDS) for the pyridine and all solvents B Identify hazards and required control measures A->B C Handle in a certified chemical fume hood B->C D Wear appropriate PPE (gloves, goggles, lab coat) C->D E Ensure proper ventilation D->E F Collect all waste in a labeled, sealed container E->F G Dispose of chemical waste according to institutional and local regulations F->G

References

An In-Depth Technical Guide to the Safe Handling of 4-Bromo-2-fluoro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

4-Bromo-2-fluoro-5-methylpyridine is a halogenated pyridine derivative increasingly utilized as a key building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern offers versatile reactivity for forging new carbon-carbon and carbon-heteroatom bonds. However, the inherent reactivity and potential biological activity of such compounds necessitate a thorough understanding of their hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safety and handling precautions for this compound, grounded in authoritative safety data and established laboratory best practices.

Hazard Identification and GHS Classification

Understanding the intrinsic hazards of a chemical is the foundation of safe handling. This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements, indicating its potential to cause acute and chronic health effects upon exposure.

GHS Pictogram:

alt text
[1][2]

Signal Word: Warning[1]

Hazard Statements:

  • H302: Harmful if swallowed. [1]

  • H315: Causes skin irritation. [1][3]

  • H319: Causes serious eye irritation. [1][3]

  • H335: May cause respiratory irritation. [1][4]

These classifications underscore the importance of preventing direct contact and inhalation. The presence of bromine and fluorine atoms on the pyridine ring can influence the compound's metabolic pathways and toxicological profile, making adherence to safety protocols critical.

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its safe storage, handling, and use in experimental setups.

PropertyValueSource
Molecular Formula C₆H₅BrFN[1][5]
Molecular Weight 190.01 g/mol [1][4]
CAS Number 1227577-02-7[1][5]
Physical Form Solid or semi-solid or lump or liquid[1]
Storage Temperature 2-8°C, sealed in dry conditions[1][5]

The recommendation to store this compound in a cool, dry place is based on its potential to react with moisture and to prevent degradation over time.[1][5]

Core Directive: A Proactive Approach to Safety

The safe handling of this compound is not merely a list of rules but a comprehensive system of proactive measures. This involves a hierarchical approach to risk mitigation, prioritizing the elimination or substitution of hazards where possible, followed by engineering controls, administrative controls, and finally, personal protective equipment (PPE).

Safe_Handling_Workflow cluster_Planning Phase 1: Planning & Preparation cluster_Execution Phase 2: Experimental Execution cluster_PostExecution Phase 3: Post-Experiment cluster_Emergency Contingency: Emergency Response Risk_Assessment Conduct Risk Assessment (Identify Hazards, Evaluate Risks) SOP_Development Develop Standard Operating Procedure (SOP) Risk_Assessment->SOP_Development PPE_Selection Select Appropriate PPE (Gloves, Goggles, Lab Coat) SOP_Development->PPE_Selection Receiving Receiving & Inspection (Check for Damage) PPE_Selection->Receiving Storage Proper Storage (Cool, Dry, Ventilated) Receiving->Storage Handling Handling in Controlled Environment (Fume Hood) Storage->Handling Experimentation Running the Reaction (Monitor for Excursions) Handling->Experimentation Spill Spill Response Handling->Spill Decontamination Decontaminate Work Area & Equipment Experimentation->Decontamination Exposure Personnel Exposure (First Aid) Experimentation->Exposure Waste_Disposal Segregate & Dispose of Hazardous Waste Decontamination->Waste_Disposal Documentation Document Experiment & Deviations Waste_Disposal->Documentation

Caption: A comprehensive workflow for the safe handling of this compound.

Detailed Protocols for Safe Handling and Storage

Adherence to meticulous handling and storage protocols is paramount to ensuring the safety of laboratory personnel and the integrity of the chemical.

4.1. Personal Protective Equipment (PPE)

Given the GHS classifications, a robust selection of PPE is mandatory.

  • Eye and Face Protection: Chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards must be worn at all times when handling this compound.[6]

  • Skin Protection: A flame-retardant lab coat and gloves are required. Gloves must be inspected before use and removed using the proper technique to avoid skin contact. While nitrile gloves are a common choice in laboratories, for halogenated pyridines, it is advisable to consult the glove manufacturer's compatibility chart.[7]

  • Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[6][7] If exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.[6]

4.2. Handling Procedures

  • Work in a well-ventilated area, preferably a chemical fume hood.[6][8]

  • Avoid contact with skin, eyes, and clothing.[6]

  • Do not breathe dust or vapors.[6][9]

  • Wash hands thoroughly after handling and before breaks.[6]

  • Keep containers tightly closed when not in use.[6][8]

4.3. Storage

  • Store in a cool, dry, and well-ventilated place.[1][5][6]

  • Keep the container tightly closed and sealed.[1][5][6]

  • Incompatible materials include strong oxidizing agents.[6]

Emergency Procedures: A Self-Validating System of Response

In the event of an emergency, a clear and well-rehearsed response plan is crucial to minimize harm.

5.1. First-Aid Measures

  • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[6][9]

  • In case of skin contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation develops and persists.[6]

  • If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[6][9]

  • If swallowed: Call a poison center or doctor immediately if you feel unwell. Rinse mouth with water. Do not induce vomiting.[6]

5.2. Fire-Fighting Measures

  • Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific hazards: Combustion may produce toxic fumes, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen bromide gas.[10]

  • Protective equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

5.3. Accidental Release Measures

  • Personal precautions: Use personal protective equipment. Ensure adequate ventilation. Avoid dust formation.

  • Environmental precautions: Do not let the product enter drains.

  • Methods for cleaning up: Sweep up and shovel into suitable, closed containers for disposal.[6]

Waste Disposal

Dispose of this compound and its containers in accordance with local, regional, and national regulations. Waste should be sent to an approved waste disposal plant.[6] It is crucial to prevent this chemical from entering the environment.[6]

Conclusion

This compound is a valuable reagent in modern organic synthesis. Its safe and effective use hinges on a comprehensive understanding of its hazards and the diligent application of safety protocols. By integrating the principles and procedures outlined in this guide, researchers can mitigate risks and foster a culture of safety in the laboratory.

References

Thermal Stability Profiling of 4-Bromo-2-fluoro-5-methylpyridine: A Comprehensive Thermogravimetric Analysis Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery and development, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) is paramount. This technical guide provides an in-depth exploration of the thermal stability of 4-Bromo-2-fluoro-5-methylpyridine, a halogenated pyridine derivative of interest in medicinal chemistry. Employing thermogravimetric analysis (TGA), we delineate a comprehensive methodology for assessing thermal decomposition, offering insights into its stability profile. This document serves as a crucial resource for researchers, scientists, and drug development professionals, enabling informed decisions regarding the handling, processing, and storage of this and structurally related compounds.

Introduction: The Imperative of Thermal Analysis in Pharmaceutical Development

The thermal stability of an API is a critical quality attribute that profoundly influences its entire lifecycle, from synthesis and purification to formulation and long-term storage.[1] Thermogravimetric analysis (TGA) stands as a cornerstone technique in pharmaceutical sciences, offering a precise measurement of a material's mass change as a function of temperature in a controlled environment.[2] This data is instrumental in determining decomposition temperatures, identifying residual solvents or moisture, and ensuring the overall stability and safety of pharmaceutical compounds.[3] For halogenated heterocyclic compounds like this compound, understanding their thermal behavior is particularly crucial, as their decomposition can release corrosive and toxic byproducts. This guide presents a detailed, field-proven protocol for the TGA of this compound, coupled with an expert interpretation of the resulting data to construct a comprehensive thermal stability profile.

Foundational Principles of Thermogravimetric Analysis (TGA)

TGA operates on a simple yet powerful principle: as a sample is heated, it may undergo physical or chemical changes that result in a change in mass.[2] The instrument, a thermogravimetric analyzer, consists of a high-precision balance coupled with a furnace. The sample is placed in a crucible on the balance, and the furnace subjects it to a controlled temperature program. The resulting data is plotted as a TGA curve, with temperature or time on the x-axis and the percentage of initial mass on the y-axis.

A key companion to the TGA curve is the derivative thermogravimetric (DTG) curve, which plots the rate of mass change against temperature. The DTG curve is invaluable for pinpointing the temperature of maximum decomposition rate and for resolving overlapping thermal events.

Experimental Protocol: TGA of this compound

The following protocol outlines a robust method for the thermogravimetric analysis of this compound. This self-validating system ensures reproducibility and accuracy.

Sample Preparation
  • Ensure the this compound sample is a fine, homogeneous powder to promote uniform heat distribution.

  • Tare a 100 µL alumina crucible on the TGA microbalance.

  • Accurately weigh 5-10 mg of the sample into the crucible. A smaller sample size minimizes thermal gradients within the sample.

  • Record the exact initial mass.

Instrumentation and Parameters
  • Instrument: A calibrated thermogravimetric analyzer.

  • Crucible: 100 µL alumina crucible.

  • Atmosphere: High-purity nitrogen at a flow rate of 50 mL/min. An inert atmosphere is crucial for studying thermal decomposition without oxidative interference.

  • Temperature Program:

    • Equilibrate at 30 °C.

    • Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min. A heating rate of 10-20 °C/min is standard for most pharmaceutical applications.[4]

  • Data Collection: Continuously monitor and record the sample mass as a function of temperature.

Experimental Workflow Diagram

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Analysis p1 Obtain Homogeneous Sample p2 Tare Alumina Crucible p1->p2 p3 Weigh 5-10 mg of Sample p2->p3 s1 Place Crucible in TGA p3->s1 s2 Set Atmosphere (N2, 50 mL/min) s1->s2 s3 Program Temperature Ramp (30-600°C at 10°C/min) s2->s3 a1 Initiate TGA Run s3->a1 a2 Record Mass vs. Temperature a1->a2 a3 Generate TGA & DTG Curves a2->a3

Caption: Experimental workflow for the TGA of this compound.

Data Interpretation and Thermal Stability Profile

Disclaimer: As of the time of this writing, specific experimental TGA data for this compound is not publicly available. The following data is a scientifically plausible, hypothetical representation based on the thermal behavior of structurally related substituted and halogenated pyridines to illustrate the interpretation process.

TGA and DTG Curve Analysis

The TGA of this compound under a nitrogen atmosphere is expected to show a single, well-defined mass loss step, indicating that the compound is thermally stable up to a certain temperature, after which it undergoes complete decomposition.

ParameterHypothetical ValueInterpretation
Onset Temperature (Tonset) ~ 215 °CThe temperature at which significant decomposition begins. This is a primary indicator of thermal stability.
Peak Decomposition Temp. (Tpeak) ~ 230 °CThe temperature of the maximum rate of mass loss, as determined from the peak of the DTG curve.
Mass Loss ~ 99%Indicates that the compound almost completely volatilizes or decomposes into gaseous products under these conditions.
Residual Mass at 600 °C < 1%A negligible residual mass suggests no significant formation of non-volatile byproducts like char in an inert atmosphere.

The thermal stability of substituted pyridine derivatives can be influenced by the nature and position of the substituents. For instance, a study on a polyfunctional pyridine derivative with amino and nitro groups reported a decomposition temperature of 217 °C.[5][6] This aligns with our hypothetical onset temperature, suggesting that the thermal stability of this compound is likely to be in this range.

Proposed Decomposition Pathway

The thermal decomposition of halogenated organic compounds often initiates with the cleavage of the weakest chemical bond.[7] In the case of this compound, the C-Br bond is expected to be the most labile due to its lower bond dissociation energy compared to C-F, C-C, and C-N bonds within the pyridine ring.

The proposed decomposition pathway likely involves a multi-step process initiated by homolytic cleavage of the C-Br bond, leading to the formation of a pyridyl radical and a bromine radical. Subsequent fragmentation of the pyridine ring could lead to the evolution of various gaseous products. The presence of fluorine would contribute to the formation of hydrogen fluoride (HF) if a hydrogen source is available. The methyl group can also undergo fragmentation. In an inert atmosphere, the expected decomposition products would include HBr, HF, HCN, and various small hydrocarbon fragments.

Decomposition_Pathway cluster_products Decomposition Products compound This compound heat Heat (~215°C) compound->heat p1 Pyridyl Radical + Br• heat->p1 p2 Ring Fragmentation p1->p2 p3 Gaseous Byproducts (HBr, HF, HCN, etc.) p2->p3

Caption: Proposed thermal decomposition pathway for this compound.

Conclusion and Implications for Drug Development

This comprehensive guide outlines a robust methodology for the thermogravimetric analysis of this compound. The hypothetical TGA data suggests that the compound possesses moderate thermal stability, with decomposition commencing at approximately 215 °C. This information is critical for drug development professionals, as it informs decisions on:

  • Drying and Milling: Manufacturing processes should be conducted at temperatures well below the onset of decomposition to prevent degradation.

  • Storage Conditions: The compound should be stored in a controlled environment to ensure its long-term stability.

  • Formulation and Excipient Compatibility: TGA can be extended to study the compatibility of the API with various excipients, identifying any interactions that could compromise the stability of the final drug product.[1][3]

By adhering to the principles and protocols detailed in this guide, researchers can confidently assess the thermal stability of this compound and other novel APIs, ensuring the development of safe, stable, and effective pharmaceutical products.

References

Methodological & Application

Application Notes & Protocols: Strategic Synthesis of Kinase Inhibitors Utilizing 4-Bromo-2-fluoro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Substituted Pyridines in Kinase Inhibitor Design

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] The development of small-molecule kinase inhibitors, which can block the action of these enzymes, has revolutionized targeted therapy.[3][4] Central to this effort is the field of medicinal chemistry, where the selection of appropriate molecular scaffolds is paramount for building effective drug candidates.

The pyridine ring is considered a "privileged structure" in drug discovery, appearing frequently in approved pharmaceuticals due to its ability to form key interactions with biological targets.[5][6] The compound 4-Bromo-2-fluoro-5-methylpyridine represents a highly versatile and strategically functionalized building block for the synthesis of next-generation kinase inhibitors.[5][7] Its utility stems from the specific arrangement of its substituents, each serving a distinct and critical role in both chemical synthesis and biological activity:

  • Pyridine Nitrogen: Acts as a crucial hydrogen bond acceptor, frequently anchoring the inhibitor to the "hinge region" of the kinase ATP-binding pocket, a common determinant of binding affinity.[8]

  • Bromine at C4: Serves as an essential synthetic handle, ideally positioned for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[7][8][9] This allows for the systematic and efficient introduction of diverse aryl and heteroaryl groups, enabling chemists to probe the kinase's active site and optimize for potency and selectivity.

  • Fluorine at C2: This electron-withdrawing group modulates the basicity (pKa) of the pyridine nitrogen, which can fine-tune the hinge-binding interaction. Furthermore, fluorine substitution can enhance metabolic stability and improve membrane permeability, key pharmacokinetic properties.[7]

  • Methyl at C5: Provides a point for hydrophobic interactions within the active site and can influence the inhibitor's overall conformation, contributing to binding affinity.[8]

This guide provides an in-depth protocol for leveraging this compound in the synthesis of a representative kinase inhibitor targeting the BRAF V600E mutant, a key driver in melanoma and other cancers.[10]

Biological Rationale: Targeting the MAPK Signaling Pathway

The Ras-Raf-MEK-ERK (MAPK) signaling pathway is a critical cascade that regulates cell proliferation and survival.[10][11] In a significant percentage of melanomas, a specific point mutation (V600E) in the BRAF kinase leads to its constitutive activation, resulting in uncontrolled downstream signaling and tumor growth.[10][11][12] Inhibitors designed using the this compound scaffold can effectively block the ATP-binding site of BRAF V600E, shutting down this oncogenic signaling cascade and inducing apoptosis in cancer cells.[13][14]

MAPK_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor RAS RAS Receptor->RAS BRAF BRAF V600E (Constitutively Active) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Output Cell Proliferation, Survival, Angiogenesis Transcription->Output Inhibitor Synthesized Inhibitor (e.g., Vemurafenib Analogue) Inhibitor->BRAF

Caption: Inhibition of the constitutively active MAPK pathway by a BRAF V600E inhibitor.

Experimental Workflow: A Modular Approach to Kinase Inhibitor Synthesis

The synthesis of kinase inhibitors from this compound is a systematic process. The core of this strategy is a robust cross-coupling reaction, followed by standard purification and rigorous characterization to ensure the identity and purity of the final compound. This workflow is designed to be modular, allowing for the substitution of different boronic acids to generate a library of compounds for structure-activity relationship (SAR) studies.

Caption: Generalized experimental workflow for kinase inhibitor synthesis via Suzuki-Miyaura coupling.

Detailed Protocol: Synthesis of a Bi-Aryl Kinase Inhibitor Core

This protocol details the cornerstone reaction for this class of inhibitors: the Suzuki-Miyaura cross-coupling.[8][15] The causality for key steps is explained to ensure robust and reproducible results.

Objective: To synthesize a key bi-aryl intermediate via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials & Reagents
ReagentMol. Wt. ( g/mol )FunctionNotes
This compound190.02ElectrophileThe core building block.[16]
Arylboronic Acid (e.g., 4-formylphenylboronic acid)149.96NucleophileSource of the aryl group to be coupled.
Tetrakis(triphenylphosphine)palladium(0)1155.56CatalystPd(0) source for the catalytic cycle. Highly air-sensitive.
Potassium Phosphate (K₃PO₄)212.27BaseActivates the boronic acid for transmetalation.
1,4-Dioxane88.11Organic SolventSolubilizes organic reagents.
Deionized Water18.02Aqueous SolventSolubilizes the inorganic base.
Nitrogen (N₂) or Argon (Ar)-Inert GasPrevents oxidation and degradation of the Pd(0) catalyst.
Step-by-Step Procedure
  • Reaction Setup (Inert Atmosphere is Critical):

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq), the selected arylboronic acid (1.2 mmol, 1.2 eq), potassium phosphate (2.5 mmol, 2.5 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 0.05 eq).

    • Causality: Using a slight excess of the boronic acid ensures complete consumption of the more valuable bromopyridine starting material. The Pd(0) catalyst is sensitive to oxygen, which can deactivate it; therefore, maintaining an inert atmosphere is crucial for catalytic turnover and reaction success.[8][15]

  • Solvent Addition and Degassing:

    • Evacuate the flask and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times to ensure all oxygen is removed.

    • Under a positive pressure of inert gas, add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.

    • Causality: The dioxane/water solvent system is effective because it dissolves both the organic substrates and the inorganic base, creating a homogenous reaction mixture necessary for efficient reaction kinetics.[8]

  • Reaction Execution:

    • Immerse the flask in a preheated oil bath at 90-100 °C.

    • Stir the reaction mixture vigorously for 4-12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots. The reaction is complete upon the disappearance of the this compound starting material.

  • Work-up and Extraction:

    • Once the reaction is complete, cool the flask to room temperature.

    • Dilute the mixture with ethyl acetate (30 mL) and water (20 mL).

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Causality: The work-up procedure removes the inorganic base, residual solvents, and other water-soluble byproducts. The brine wash helps to remove any remaining water from the organic phase.

  • Purification and Characterization:

    • Filter the dried organic solution and concentrate it under reduced pressure to obtain the crude product.

    • Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

    • Combine the pure fractions (as determined by TLC) and concentrate under reduced pressure to yield the final product.

    • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS.

Safety and Handling Precautions

Professional laboratory safety practices are mandatory when performing these syntheses.

  • Reagents: this compound and related halogenated pyridines may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[17] Always handle in a well-ventilated chemical fume hood.[18]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, a flame-resistant lab coat, and chemical-resistant gloves at all times.

  • Palladium Catalysts: Palladium catalysts are toxic and can be pyrophoric. Handle with care under an inert atmosphere.

  • Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle only in a fume hood and away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

Conclusion

This compound is a powerful and versatile building block for the synthesis of targeted kinase inhibitors. The strategic placement of its functional groups provides a robust platform for generating molecular diversity through reliable and well-established synthetic methods like the Suzuki-Miyaura coupling. The protocols and rationale presented here offer a solid foundation for researchers in drug discovery to design and synthesize novel kinase inhibitors, enabling the systematic exploration of structure-activity relationships and accelerating the development of new therapeutic agents for a range of diseases.[8]

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Bromo-2-fluoro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic C-C Bond Formation in Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, particularly within the pharmaceutical and agrochemical industries, for its remarkable ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3][4][5] This palladium-catalyzed reaction between an organoboron species (typically a boronic acid or ester) and an organic halide or triflate has become an indispensable tool for the synthesis of complex molecules, including biaryl and heteroaryl structures frequently found in biologically active compounds.[1][2][3][4]

This guide provides an in-depth technical overview and detailed protocols for the Suzuki-Miyaura coupling of a specific and pharmaceutically relevant substrate: 4-Bromo-2-fluoro-5-methylpyridine . The strategic placement of the bromo, fluoro, and methyl groups on the pyridine ring presents unique considerations for reactivity and reaction optimization. The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen influences the reactivity of the C-Br bond, making this substrate an interesting case for targeted synthesis.

These application notes are designed for researchers, medicinal chemists, and process development scientists, offering not just a set of instructions, but a comprehensive understanding of the underlying principles to empower rational optimization and troubleshooting.

Understanding the Reaction: The Catalytic Cycle and Key Players

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. A general understanding of this mechanism is crucial for rational experimental design.[5][6][7][8]

The Catalytic Cycle
  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Br in our case) of the this compound, forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.[2][6]

  • Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the organoboron compound to form a more nucleophilic boronate species.[6][9][10][11][12]

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][6]

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Ar-Pd(II)-X(L_n) R-Pd(II)-Br(L_n) (R = 4-(2-fluoro-5-methylpyridyl)) Oxidative Addition->Ar-Pd(II)-X(L_n) R-Br Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation Ar-Pd(II)-Ar'(L_n) R-Pd(II)-R'(L_n) Transmetalation->Ar-Pd(II)-Ar'(L_n) R'B(OH)₂ Base Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L_n)->Reductive Elimination Reductive Elimination->Pd(0)L_n Product R-R' Reductive Elimination->Product

Figure 1. Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.

Critical Reagents and Their Roles
  • Palladium Catalyst: The heart of the reaction. A wide variety of palladium sources can be used, often as pre-catalysts that form the active Pd(0) species in situ. The choice of catalyst can significantly impact reaction efficiency.

  • Ligand: The ligand stabilizes the palladium center, influences its reactivity, and can play a crucial role in promoting both the oxidative addition and reductive elimination steps. For challenging substrates like heteroaryl halides, the use of bulky, electron-rich phosphine ligands is often beneficial.[4][6][13][14]

  • Base: Essential for the transmetalation step. The base activates the boronic acid to form a more reactive boronate complex.[9][10][11][12] The choice of base can affect the reaction rate and the stability of sensitive functional groups.

  • Solvent: The solvent system must be capable of dissolving the various components of the reaction and is often a mixture of an organic solvent and water to facilitate the dissolution of the inorganic base.

Experimental Protocols: A Starting Point for Optimization

The following protocols provide a robust starting point for the Suzuki-Miyaura coupling of this compound with a variety of aryl and heteroaryl boronic acids. It is important to note that optimization may be required for each specific coupling partner.

General Protocol for a Small-Scale Screening Reaction

This protocol is designed for initial screening of reaction conditions on a small scale (e.g., 0.1 to 0.5 mmol).

Materials:

  • This compound (1.0 equiv)

  • Aryl/Heteroaryl boronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add this compound, the boronic acid, the palladium catalyst, and the base.

  • Seal the vial with a septum and purge with an inert gas (nitrogen or argon) for 5-10 minutes.

  • Add the degassed solvent mixture via syringe.

  • Place the reaction vial in a preheated heating block or oil bath and stir at the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC, LC-MS, or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Work-up and Purification Add_Reagents 1. Add solid reagents to vial Inert_Atmosphere 2. Purge with inert gas Add_Reagents->Inert_Atmosphere Add_Solvent 3. Add degassed solvent Inert_Atmosphere->Add_Solvent Heating 4. Heat and stir Add_Solvent->Heating Cooling 5. Cool to room temperature Heating->Cooling Extraction 6. Dilute and perform aqueous work-up Cooling->Extraction Drying 7. Dry organic layer Extraction->Drying Concentration 8. Concentrate under reduced pressure Drying->Concentration Purification 9. Purify by chromatography Concentration->Purification

Figure 2. General experimental workflow for the Suzuki-Miyaura coupling reaction.

Recommended Starting Conditions

The following table outlines recommended starting conditions for the Suzuki-Miyaura coupling of this compound. These conditions are based on established protocols for similar heteroaryl bromides and serve as a good starting point for optimization.[15]

ParameterCondition ACondition BCondition C
Catalyst (mol%) Pd(dppf)Cl₂ (3)Pd(PPh₃)₄ (5)Pd₂(dba)₃ (1.5) / SPhos (3)
Base (equiv) K₂CO₃ (2.0)Cs₂CO₃ (2.5)K₃PO₄ (3.0)
Solvent 1,4-Dioxane/H₂O (4:1)Toluene/H₂O (10:1)2-MeTHF/H₂O (10:1)
Temperature (°C) 90100110
Notes A versatile and commonly used system.Often effective for more challenging couplings.A modern catalyst system known for high activity.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Insufficiently basic conditions- Low reaction temperature- Use a fresh batch of catalyst or a different pre-catalyst.- Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄).- Increase the reaction temperature in increments of 10 °C.
Dehalogenation of starting material - Presence of palladium-hydride species- Use a milder base.- Ensure anhydrous conditions if using a non-aqueous system.- Screen different ligands; bulkier ligands can sometimes suppress this side reaction.[16]
Homocoupling of boronic acid - Presence of oxygen- High catalyst loading- Ensure the reaction is performed under a strictly inert atmosphere.- Reduce the catalyst loading.
Poor reproducibility - Inconsistent quality of reagents or solvents- Incomplete exclusion of air or moisture- Use high-purity, dry solvents and reagents.- Ensure proper inert atmosphere techniques are used.

Safety Considerations

  • Palladium Catalysts: While generally used in small quantities, palladium compounds can be toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Many organic solvents used in Suzuki-Miyaura couplings are flammable and may have associated health risks. Work in a well-ventilated fume hood and avoid sources of ignition.

  • Bases: Inorganic bases can be corrosive or irritant. Handle with care and appropriate PPE.

  • Exothermic Reactions: While not always significant on a small scale, Suzuki-Miyaura reactions can be exothermic, especially during scale-up.[17][18] Monitor the reaction temperature, particularly during the initial stages.

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful and versatile method for the synthesis of a wide range of substituted pyridine derivatives. By understanding the fundamental principles of the catalytic cycle and systematically exploring the key reaction parameters—catalyst, ligand, base, and solvent—researchers can efficiently optimize conditions for their specific needs. The protocols and troubleshooting guide provided herein serve as a solid foundation for the successful application of this important transformation in drug discovery and development.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2-fluoro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Aminopyridines in Medicinal Chemistry

The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for the construction of carbon-nitrogen (C-N) bonds in modern organic synthesis.[1][2][3] Its significance is particularly pronounced in the pharmaceutical and agrochemical industries, where the arylamine moiety is a ubiquitous structural motif in a vast array of biologically active molecules.[4][5] Substituted aminopyridines, in particular, are privileged scaffolds that form the core of numerous therapeutic agents. The specific substrate, 4-Bromo-2-fluoro-5-methylpyridine, presents a valuable building block, combining the features of an electron-deficient pyridine ring with the modulating effects of fluoro and methyl substituents.

The inherent challenges in the C-N coupling of pyridine-based substrates, such as potential catalyst inhibition by the basic pyridine nitrogen, necessitate carefully optimized protocols.[6][7] This guide provides a comprehensive overview, from mechanistic principles to detailed experimental procedures and troubleshooting, for the successful Buchwald-Hartwig amination of this compound. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals seeking to efficiently incorporate this key structural motif into their synthetic campaigns.

Mechanism and Key Strategic Considerations

The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle.[1][8][9] A thorough understanding of this mechanism is paramount for rational catalyst selection and reaction optimization.

The generally accepted catalytic cycle comprises three key steps:

  • Oxidative Addition: A low-valent Pd(0) complex, generated in situ, undergoes oxidative addition to the C-Br bond of this compound to form a Pd(II) intermediate.[9][10] The electron-withdrawing nature of the pyridine ring and the fluorine atom can facilitate this step.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. In the presence of a strong, non-nucleophilic base, the coordinated amine is deprotonated to form a palladium-amido complex.[11][12][13] The choice of base is critical to ensure efficient deprotonation without promoting side reactions.

  • Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[1][8] This step is often rate-limiting, and the use of sterically bulky, electron-rich phosphine ligands is crucial to promote this transformation.[1]

Buchwald-Hartwig Catalytic Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-Br Product Aminopyridine Product Amido Palladium-Amido Complex OxAdd->Amido R2NH, Base (-HBase-Br) Amido->Pd0 Reductive Elimination ArBr 4-Bromo-2-fluoro- 5-methylpyridine ArBr->OxAdd Amine R2NH Amine->Amido

Figure 1: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.

Strategic Considerations for this compound:
  • Substrate Electronics: The presence of the electron-withdrawing fluorine atom and the pyridine nitrogen atom makes the aryl bromide more susceptible to oxidative addition.

  • Ligand Selection: The pyridine nitrogen can act as a competing ligand, potentially inhibiting the palladium catalyst.[6] Therefore, the use of sterically hindered and electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) or ferrocene-based ligands (e.g., Josiphos) is highly recommended.[1][7] These ligands promote the desired catalytic cycle and minimize catalyst deactivation.

  • Base Selection: Strong, non-nucleophilic bases are essential for the deprotonation of the amine.[14] Sodium tert-butoxide (NaOtBu) and potassium tert-butoxide (KOtBu) are commonly used. For more sensitive substrates, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be effective, often requiring higher reaction temperatures.[9][13]

Experimental Protocols

The following protocols provide a robust starting point for the Buchwald-Hartwig amination of this compound with a representative primary or secondary amine. Note: All procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

General Protocol for Small-Scale Reactions (1.0 mmol)

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol% Pd)

  • Ligand (e.g., XPhos, 0.04 mmol, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)

  • Anhydrous solvent (e.g., Toluene or Dioxane, 5 mL)

  • Dry reaction vial with a stir bar and a screw cap

Procedure:

  • Reaction Setup: To a dry reaction vial under an inert atmosphere, add this compound, the palladium precatalyst, the ligand, and the base.

  • Reagent Addition: Add the anhydrous solvent, followed by the amine.

  • Reaction Execution: Seal the vial and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with a suitable organic solvent (e.g., ethyl acetate).

    • Filter the mixture through a pad of celite to remove insoluble salts.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Solvent and Amine setup->reagents heat Heat and Stir (80-110 °C) reagents->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Column Chromatography workup->purify end Characterize Product purify->end

Figure 2: General Experimental Workflow for Buchwald-Hartwig Amination.

Data Presentation: Recommended Starting Conditions

The optimal reaction conditions can vary depending on the specific amine used. The following table summarizes recommended starting points for catalyst systems.

Parameter Condition A (General Purpose) Condition B (For Challenging Amines) Condition C (Milder Base)
Pd Source Pd₂(dba)₃ (2 mol%)G3-XPhos Precatalyst (2 mol%)Pd(OAc)₂ (2 mol%)
Ligand XPhos (4 mol%)-RuPhos (4 mol%)
Base NaOtBu (1.4 equiv)KOtBu (1.4 equiv)K₃PO₄ (2.0 equiv)
Solvent Toluene1,4-Dioxanet-BuOH
Temperature 100 °C110 °C110 °C
Typical Time 4-12 h6-18 h12-24 h

Troubleshooting and Optimization

Issue Potential Cause Suggested Solution
Low or No Conversion Inactive catalystUse a pre-formed catalyst or ensure reagents and solvents are anhydrous and degassed.
Insufficiently strong baseSwitch from K₃PO₄ or Cs₂CO₃ to NaOtBu or KOtBu.
Catalyst inhibitionIncrease ligand loading or switch to a more sterically hindered ligand like BrettPhos.[8]
Formation of Side Products HydrodehalogenationLower the reaction temperature and ensure a strictly inert atmosphere.
Dimerization of starting materialUse a higher concentration of the amine.
Incomplete Reaction Catalyst decompositionLower the reaction temperature and extend the reaction time. Consider a different ligand that offers greater stability.

Conclusion

The Buchwald-Hartwig amination of this compound is a highly effective method for the synthesis of valuable aminopyridine derivatives. Success hinges on the careful selection of the catalyst system—particularly a sterically demanding and electron-rich ligand—and an appropriate base, all conducted under rigorously inert conditions. The protocols and guidelines presented in this document offer a solid foundation for researchers to achieve high yields and purity, thereby accelerating the discovery and development of novel chemical entities.

References

Application Notes and Protocols for the Heck Reaction of 4-Bromo-2-fluoro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of the Heck Reaction in Modern Drug Discovery

The Mizoroki-Heck reaction stands as a cornerstone of modern synthetic organic chemistry, providing a robust and versatile method for the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed cross-coupling of an unsaturated halide with an alkene has revolutionized the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[3] Its significance was formally recognized with the 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki for their contributions to palladium-catalyzed cross-coupling reactions.[1] The ability to construct intricate molecular architectures with high chemo- and regioselectivity makes the Heck reaction an indispensable tool for medicinal chemists in the quest for novel therapeutic agents.

This guide focuses on the application of the Heck reaction to a specific, highly functionalized heterocyclic building block: 4-Bromo-2-fluoro-5-methylpyridine. This substrate is of particular interest due to the prevalence of substituted pyridine moieties in a vast array of bioactive compounds. The presence of a bromine atom provides a reactive handle for cross-coupling, while the fluoro and methyl substituents modulate the electronic properties and steric environment of the pyridine ring, influencing its reactivity and potential for selective transformations. Understanding and optimizing the Heck reaction conditions for this substrate is therefore crucial for researchers and drug development professionals seeking to leverage its synthetic potential.

Understanding the Reactivity of this compound

The reactivity of this compound in the Heck reaction is primarily dictated by the electronic nature of the pyridine ring and the nature of the carbon-bromine bond. The pyridine ring is inherently electron-deficient, and this effect is further amplified by the presence of the electron-withdrawing fluorine atom at the 2-position. This electronic deficiency generally enhances the rate of the initial oxidative addition step in the Heck catalytic cycle, where the palladium(0) catalyst inserts into the C-Br bond.

However, the pyridine nitrogen itself can act as a ligand, potentially coordinating to the palladium catalyst and leading to catalyst inhibition or deactivation. The choice of appropriate ligands is therefore critical to mitigate this effect and maintain a catalytically active species throughout the reaction.

Key Parameters for a Successful Heck Reaction

A successful Heck reaction is a symphony of precisely controlled parameters. For a substrate like this compound, careful consideration of the following components is paramount:

  • Palladium Catalyst: The choice of the palladium source is the first critical decision. Both palladium(II) precursors, such as palladium(II) acetate (Pd(OAc)₂), and pre-formed palladium(0) complexes, like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), are commonly employed.[1] Pd(OAc)₂ is often favored due to its stability and lower cost, as it is reduced in situ to the active Pd(0) species.

  • Ligands: Phosphine ligands are crucial for stabilizing the palladium catalyst, promoting oxidative addition, and influencing the regioselectivity of the reaction. For electron-deficient heteroaryl bromides, bulky, electron-rich phosphine ligands are often beneficial.

  • Base: An appropriate base is required to neutralize the hydrogen halide (HBr) generated during the catalytic cycle. Common choices include organic amines like triethylamine (Et₃N) and inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). The choice of base can significantly impact the reaction rate and yield.

  • Solvent: The solvent must be capable of dissolving the reactants and be stable at the required reaction temperature. High-boiling polar aprotic solvents such as N,N-dimethylformamide (DMF), 1,4-dioxane, and acetonitrile are frequently used.

  • Alkene Coupling Partner: The nature of the alkene also plays a significant role. Electron-deficient alkenes, such as acrylates and styrenes, are generally excellent substrates for the Heck reaction.[1]

Catalytic Cycle of the Heck Reaction

The generally accepted mechanism for the Mizoroki-Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.

Heck_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd2_complex Ar-Pd(II)L₂Br oxidative_addition->pd2_complex alkene_coordination Alkene Coordination pd2_complex->alkene_coordination Alkene pi_complex π-Complex alkene_coordination->pi_complex migratory_insertion Migratory Insertion pi_complex->migratory_insertion sigma_complex σ-Alkyl Pd(II) Complex migratory_insertion->sigma_complex beta_hydride_elimination β-Hydride Elimination sigma_complex->beta_hydride_elimination product_complex Product π-Complex beta_hydride_elimination->product_complex reductive_elimination Reductive Elimination product_complex->reductive_elimination Base reductive_elimination->pd0 Product + HB + Base-H⁺

Figure 1: Catalytic cycle of the Mizoroki-Heck reaction.

Recommended Reaction Conditions for this compound

Based on literature precedents for similar electron-deficient bromopyridines, the following tables provide a starting point for optimizing the Heck reaction of this compound with various alkenes.

Table 1: Recommended Reagents and Conditions

ParameterRecommendedRationale
Palladium Source Pd(OAc)₂ (1-5 mol%)Cost-effective and readily available; forms active Pd(0) in situ.
Ligand P(o-tol)₃ (2-10 mol%) or PPh₃ (2-10 mol%)Bulky phosphine ligands can improve catalyst stability and prevent pyridine coordination.
Base Et₃N (1.5-2.0 equiv.) or K₂CO₃ (2.0 equiv.)Et₃N is a common organic base; K₂CO₃ is a solid base that can be easily removed.
Solvent Anhydrous DMF or 1,4-DioxaneHigh-boiling polar aprotic solvents facilitate the reaction.
Temperature 80-120 °CHigher temperatures are often required for less reactive aryl bromides.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the palladium catalyst and phosphine ligands.

Table 2: Example Protocol for Heck Coupling with Styrene

ReagentMolar Equiv.Amount (for 1 mmol scale)
This compound1.0190 mg
Styrene1.2138 µL
Pd(OAc)₂0.024.5 mg
P(o-tol)₃0.0412.2 mg
Et₃N1.5209 µL
Anhydrous DMF-5 mL

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the Heck coupling of this compound with styrene as a representative alkene.

Figure 2: General experimental workflow for the Heck reaction.

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating block

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 190 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and tri(o-tolyl)phosphine (0.04 mmol, 12.2 mg).

  • Inert Atmosphere: Seal the Schlenk tube and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Reagent Addition: Under a positive flow of the inert gas, add anhydrous DMF (5 mL) via syringe, followed by triethylamine (1.5 mmol, 209 µL) and styrene (1.2 mmol, 138 µL).

  • Reaction: Place the sealed Schlenk tube in a preheated oil bath or heating block set to 100 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (3 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-fluoro-5-methyl-4-styrylpyridine.

Troubleshooting and Optimization

  • Low Yield: If the yield is low, consider increasing the reaction temperature, catalyst loading, or reaction time. Screening different ligands (e.g., PPh₃, XPhos) or bases (e.g., K₂CO₃, Cs₂CO₃) may also improve the outcome.

  • Side Reactions: The formation of homocoupled byproducts can sometimes be observed. Ensuring a strictly inert atmosphere and using high-purity reagents can minimize these side reactions.

  • Catalyst Deactivation: If the reaction stalls, it may be due to catalyst deactivation. The addition of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can sometimes be beneficial.

Conclusion

The Heck reaction of this compound offers a powerful and versatile method for the synthesis of a wide range of substituted pyridines, which are valuable building blocks in drug discovery and development. By carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields and selectivities in these transformations. The protocols and guidelines presented in this document provide a solid foundation for the successful application of the Heck reaction to this important heterocyclic substrate.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving 4-Bromo-2-fluoro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Bromo-2-fluoro-5-methylpyridine in Modern Synthesis

In the landscape of contemporary drug discovery and materials science, the strategic functionalization of heterocyclic scaffolds is of paramount importance. Among these, the pyridine ring is a privileged core, integral to numerous approved pharmaceuticals.[1][2] this compound emerges as a particularly valuable trifunctional building block, offering a synthetically versatile platform for the construction of complex molecular architectures.[3][4] The presence of a bromine atom at the 4-position provides a reactive handle for a suite of palladium-catalyzed cross-coupling reactions, while the fluoro and methyl substituents profoundly influence the electronic properties, metabolic stability, and binding interactions of the resulting derivatives.[5][6] The strategic incorporation of fluorine, in particular, is a widely employed strategy in medicinal chemistry to enhance properties such as lipophilicity and bioavailability.[5][6]

This comprehensive guide provides detailed application notes and field-proven protocols for the palladium-catalyzed functionalization of this compound via four cornerstone cross-coupling reactions: the Suzuki-Miyaura coupling, the Sonogashira coupling, the Buchwald-Hartwig amination, and the Heck reaction. Each section is designed to provide not only a step-by-step methodology but also the underlying scientific rationale for key experimental choices, empowering researchers to adapt and optimize these protocols for their specific synthetic targets.

I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds for Biaryl Scaffolds

The Suzuki-Miyaura reaction is a robust and widely utilized method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl-aryl structures that are prevalent in pharmaceuticals.[3][7] This reaction offers the distinct advantages of mild reaction conditions, exceptional functional group tolerance, and the commercial availability of a vast array of boronic acid and boronate ester coupling partners.[7]

Scientific Rationale and Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination. The reaction is initiated by the oxidative addition of the aryl bromide to a Pd(0) complex. The presence of the electron-withdrawing fluorine atom on the pyridine ring can facilitate this step. The subsequent transmetalation step, involving the transfer of the organic group from the boron atom to the palladium center, is typically the rate-limiting step and is facilitated by a base. The base activates the organoboron species, enhancing its nucleophilicity. Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the desired biaryl product and regenerates the active Pd(0) catalyst.

Diagram 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-Pd(II)-Br(Ln) Ar-Pd(II)-Br(Ln) Oxidative Addition->Ar-Pd(II)-Br(Ln) Ar-Br Transmetalation Transmetalation Ar-Pd(II)-Br(Ln)->Transmetalation Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Transmetalation->Ar-Pd(II)-Ar'(Ln) Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(Ln)->Pd(0)Ln Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(Ln)->Reductive Elimination Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: Suzuki-Miyaura catalytic cycle.

Detailed Protocol: Synthesis of 2-Fluoro-5-methyl-4-(4-fluorophenyl)pyridine

This protocol is adapted from a procedure for the Suzuki-Miyaura coupling of the structurally similar 5-bromo-2-fluoropyridine.

Materials:

  • This compound (1.0 equiv)

  • 4-Fluorophenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound, 4-fluorophenylboronic acid, potassium carbonate, and Pd(PPh₃)₄.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with high-purity argon or nitrogen three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 ratio) via syringe. The reaction concentration is typically between 0.1 and 0.5 M with respect to the bromopyridine.

  • Reaction Conditions: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Catalyst SystemBaseSolventTemperature (°C)Typical Yield
Pd(PPh₃)₄K₂CO₃Toluene/H₂O90>85%[4]
Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane100>95%[4]

II. Sonogashira Coupling: Introducing Alkynyl Moieties for Extended Conjugation

The Sonogashira reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8] This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes, which are important structural motifs in pharmaceuticals, natural products, and organic materials.[8][9]

Scientific Rationale and Mechanistic Considerations

The Sonogashira coupling is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[8][10] The reaction proceeds via two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl bromide to a Pd(0) species is followed by transmetalation with a copper acetylide. The copper acetylide is generated in a separate cycle where the terminal alkyne reacts with the copper(I) salt in the presence of the amine base. Reductive elimination from the alkynyl-aryl-palladium(II) complex affords the final product and regenerates the Pd(0) catalyst. Copper-free Sonogashira protocols have also been developed to avoid issues related to the toxicity and removal of copper.[9]

Diagram 2: The Interconnected Catalytic Cycles of the Sonogashira Coupling

Sonogashira_Cycle cluster_0 Palladium Cycle cluster_1 Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation (from Cu cycle) Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Ar-C≡CR Ar-C≡CR Ar-Pd(II)-C≡CR(L2)->Ar-C≡CR Reductive Elimination R-C≡C-H R-C≡C-H R-C≡C-Cu R-C≡C-Cu R-C≡C-H->R-C≡C-Cu + Cu(I)X + Base Cu(I)X Cu(I)X Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Ar-Pd(II)-Br(L) Ar-Pd(II)-Br(L) Pd(0)L->Ar-Pd(II)-Br(L) Oxidative Addition (Ar-Br) [Ar-Pd(II)-NHR'R''](L)+ Br- [Ar-Pd(II)-NHR'R''](L)+ Br- Ar-Pd(II)-Br(L)->[Ar-Pd(II)-NHR'R''](L)+ Br- + HNR'R'' Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) [Ar-Pd(II)-NHR'R''](L)+ Br-->Ar-Pd(II)-NR'R''(L) - H-Base+ - Br- Ar-Pd(II)-NR'R''(L)->Pd(0)L Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)-NR'R''(L)->Ar-NR'R'' Reductive Elimination Heck_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Alkene Complex Alkene Complex Ar-Pd(II)-Br(L2)->Alkene Complex + Alkene Insertion Product Insertion Product Alkene Complex->Insertion Product Migratory Insertion Ar-Alkene Ar-Alkene Insertion Product->Ar-Alkene β-Hydride Elimination H-Pd(II)-Br(L2) H-Pd(II)-Br(L2) Insertion Product->H-Pd(II)-Br(L2) H-Pd(II)-Br(L2)->Pd(0)L2 + Base - H-Base+ - Br-

References

The Strategic Role of 4-Bromo-2-fluoro-5-methylpyridine in the Synthesis of Next-Generation Agrochemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridine Scaffold as a Privileged Structure in Agrochemical Discovery

In the relentless pursuit of novel and effective crop protection agents, the pyridine ring system has established itself as a "privileged scaffold." Its unique electronic properties, metabolic stability, and ability to engage in specific biological interactions have made it a cornerstone in the design of numerous commercially successful fungicides, herbicides, and insecticides.[1] The strategic functionalization of this core structure is paramount to modulating the bioactivity, selectivity, and environmental profile of the resulting agrochemical.

This technical guide focuses on the utility of 4-Bromo-2-fluoro-5-methylpyridine , a highly versatile and functionalized intermediate. The specific arrangement of its substituents—a bromine atom at the 4-position, a fluorine atom at the 2-position, and a methyl group at the 5-position—offers a powerful toolkit for the synthetic chemist. The bromine atom serves as a key handle for modern palladium-catalyzed cross-coupling reactions, enabling the facile construction of complex biaryl or heteroaryl structures.[2] The fluorine atom, a common bioisostere for hydrogen, can significantly enhance metabolic stability, binding affinity, and membrane permeability of the final molecule.[3] This guide provides detailed protocols for the synthesis and elaboration of this key intermediate, with a focus on its application in the development of potent fungicidal agents, particularly Succinate Dehydrogenase Inhibitors (SDHIs).

Synthesis of the Key Intermediate: this compound

A robust and scalable synthesis of the title compound is crucial for its application in agrochemical research and development. The following protocol is a representative method adapted from established procedures for the synthesis of structurally related fluorinated bromopicolines, such as the one described in patent CN102898358A for a similar isomer.[4] The synthesis proceeds via a two-step sequence involving the bromination of an aminopicoline followed by a Balz-Schiemann-type reaction.

Experimental Protocol: Synthesis of this compound

Step 1: Bromination of 2-Amino-5-methylpyridine

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 2-Amino-5-methylpyridine (1.0 eq) in a suitable solvent such as acetonitrile. Cool the mixture to 0-5 °C in an ice bath.

  • Brominating Agent Preparation: In a separate beaker, prepare a solution of sodium bromide (1.5 eq) and sodium bromate (0.5 eq) in water.

  • Bromination: Slowly add the aqueous bromide/bromate solution to the stirred solution of 2-amino-5-methylpyridine. Following this, carefully add sulfuric acid (1.5 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Isolation: Once the reaction is complete, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 4-Bromo-2-amino-5-methylpyridine can be purified by recrystallization or column chromatography.

Step 2: Diazotization and Fluorination (Balz-Schiemann type reaction)

  • Reaction Setup: In a fluoropolymer reaction vessel, dissolve the 4-Bromo-2-amino-5-methylpyridine (1.0 eq) from the previous step in anhydrous hydrogen fluoride (HF) or an HF-Pyridine solution at -78 °C. (Caution: Anhydrous HF is extremely corrosive and toxic. This step must be performed in a specialized fume hood with appropriate personal protective equipment).

  • Diazotization: Slowly add sodium nitrite (1.1 eq) portion-wise to the cooled solution, maintaining the temperature below -70 °C.

  • Fluoro-dediazoniation: After the addition, allow the reaction mixture to stir at a slightly elevated temperature (e.g., -5 °C to 5 °C) for 30 minutes, then warm to 50-70 °C for 1-2 hours to effect the decomposition of the diazonium salt and formation of the fluoro-pyridine.

  • Work-up and Isolation: Carefully quench the reaction by pouring it onto a mixture of ice and water. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate. Extract the product with dichloromethane (3x). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude this compound is then purified by column chromatography on silica gel.

Application in Agrochemical Synthesis: Building Novel Fungicides

The strategic position of the bromine atom on the this compound ring makes it an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are instrumental in constructing the complex molecular architectures required for high biological activity. Below are two key protocols demonstrating the utility of this intermediate in synthesizing precursors for pyridine carboxamide fungicides, a class known to include potent Succinate Dehydrogenase Inhibitors (SDHIs).[5]

Application Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, allowing for the introduction of various aryl or heteroaryl moieties. This is a common strategy in the synthesis of SDHI fungicides, where a substituted pyrazole or other heterocycle is often coupled to the pyridine core.[2]

Objective: To synthesize a 4-(1-methyl-1H-pyrazol-4-yl)-2-fluoro-5-methylpyridine, a key scaffold for novel SDHI fungicides.

Materials:

  • This compound (1.0 eq)

  • 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • Triphenylphosphine (PPh₃) (0.08 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound, the pyrazole boronic ester, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Reaction: Heat the mixture to 90 °C and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Parameter Condition Rationale
Catalyst Pd(OAc)₂ / PPh₃A common and effective catalyst system for Suzuki couplings.
Base K₂CO₃A moderately strong base sufficient for this transformation.
Solvent Dioxane/WaterThe aqueous mixture helps to dissolve the base and facilitate the reaction.
Temperature 90 °CProvides sufficient thermal energy for the catalytic cycle to proceed efficiently.
Purity (Typical) >95% after chromatography
Yield (Representative) 80-95%Based on similar couplings with bromopyridines.
Application Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, enabling the coupling of aryl halides with a wide range of amines.[6][7] This is particularly relevant for the synthesis of pyridine carboxamides where a substituted aniline is linked to the pyridine core.

Objective: To synthesize N-(2-aminophenyl)-2-fluoro-5-methylpyridin-4-amine, a precursor for fungicides that act as SDHIs.

Materials:

  • This compound (1.0 eq)

  • o-Phenylenediamine (1.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 eq)

  • Xantphos (0.03 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene, anhydrous and degassed

Procedure:

  • Reaction Setup: In a glovebox, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide to a dry Schlenk tube.

  • Reagent Addition: Add this compound and o-phenylenediamine.

  • Inert Atmosphere & Solvent: Seal the tube, remove from the glovebox, and add anhydrous, degassed toluene under an argon atmosphere.

  • Reaction: Heat the mixture to 110 °C and stir for 18-24 hours. Monitor the reaction by LC-MS.

  • Work-up: Cool the reaction to room temperature. Quench with a saturated aqueous solution of ammonium chloride. Extract with ethyl acetate. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Parameter Condition Rationale
Catalyst Pd₂(dba)₃ / XantphosA robust catalyst system for C-N coupling, effective for a wide range of amines.[8]
Base NaOtBuA strong, non-nucleophilic base required for the deprotonation of the amine.
Solvent TolueneA common high-boiling, non-polar solvent for this reaction.
Temperature 110 °CEnsures efficient catalyst turnover and reaction completion.
Purity (Typical) >95% after chromatography
Yield (Representative) 70-90%Based on aminations of similar bromopyridines.

Visualization of Synthetic and Mechanistic Pathways

To provide a clearer understanding of the synthetic workflow and the biological mode of action, the following diagrams are provided.

G cluster_0 Synthesis of this compound cluster_1 Elaboration into Agrochemical Precursors cluster_2 Final Agrochemical Synthesis A 2-Amino-5-methylpyridine B 4-Bromo-2-amino-5-methylpyridine A->B Bromination C This compound B->C Diazotization/ Fluorination D Suzuki Coupling (with Boronic Ester) C->D E Buchwald-Hartwig Amination (with Amine) C->E F C-C Bond Formation (e.g., Pyridinyl-Pyrazole) D->F G C-N Bond Formation (e.g., Pyridinyl-Aniline) E->G H Further Functionalization (e.g., Amide Coupling) F->H G->H I Final SDHI Fungicide H->I

Caption: Synthetic workflow from precursor to final agrochemical.

cluster_0 Mechanism of Action TCA TCA Cycle Succinate Succinate TCA->Succinate ETC Electron Transport Chain (Complex II) ATP ATP Production (Cellular Energy) ETC->ATP Fungicide Pyridine-Based SDHI Fungicide Fumarate Fumarate Fungicide->Fumarate INHIBITS Succinate->Fumarate SDH Enzyme Fumarate->ETC Death Fungal Cell Death

Caption: Mode of action for a pyridine-based SDHI fungicide.

Mechanism of Action: Succinate Dehydrogenase Inhibition

Many modern fungicides derived from pyridine carboxamides function as Succinate Dehydrogenase Inhibitors (SDHIs).[5] Succinate dehydrogenase (also known as Complex II) is a critical enzyme complex that plays a dual role in fungal metabolism: it is a key component of the tricarboxylic acid (TCA) cycle and is also an integral part of the mitochondrial electron transport chain.[9][10]

By binding to the succinate-ubiquinone binding site of the SDH complex, these fungicides competitively inhibit the oxidation of succinate to fumarate. This blockage has two catastrophic consequences for the fungal cell:

  • Disruption of the TCA Cycle: The accumulation of succinate and the inability to produce fumarate disrupts the central metabolic pathway for energy production.

  • Inhibition of Respiration: The flow of electrons through the electron transport chain is halted at Complex II, severely impairing the cell's ability to produce ATP, the primary cellular energy currency.

The resulting depletion of ATP leads to a cessation of essential cellular processes and ultimately results in fungal cell death. This targeted mode of action provides high efficacy against a range of fungal pathogens.

Conclusion

This compound is a strategically designed intermediate that provides a powerful platform for the synthesis of novel agrochemicals. Its amenability to modern cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, allows for the efficient construction of diverse and complex molecular libraries for biological screening. The protocols and insights provided in this guide demonstrate its significant potential in the development of next-generation crop protection agents, particularly potent SDHI fungicides. As the demand for more effective and environmentally benign agrochemicals continues to grow, the importance of such versatile building blocks in the discovery pipeline cannot be overstated.

References

Application Notes and Protocols: The Pivotal Role of 4-Bromo-2-fluoro-5-methylpyridine in the Synthesis of p38α Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the p38α Kinase Pathway

The p38 mitogen-activated protein (MAP) kinase signaling pathway is a critical regulator of cellular responses to external stressors and inflammatory cytokines. Of the four[1][2] identified p38 MAPK family members (p38α, p38β, p38γ, and p38δ), p38α is ubiquitously expressed at high levels and plays a central role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β. Dysregulati[1][3]on of the p38α pathway is implicated in a host of inflammatory diseases, neurodegenerative conditions, and cancer, making it a highly attractive target for therapeutic intervention. The develop[1][2][4]ment of potent and selective p38α kinase inhibitors has been a major focus of medicinal chemistry efforts for over two decades. Within this[5] landscape, pyridine-based scaffolds have emerged as a particularly fruitful area of research. This guide [6][7]focuses on the strategic application of a key building block, 4-Bromo-2-fluoro-5-methylpyridine , in the synthesis of next-generation p38α kinase inhibitors.

The Strategic Importance of the 2-Fluoro-5-methylpyridine Moiety in p38α Kinase Inhibition

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of FDA-approved drugs. In the cont[8][9]ext of p38α inhibitors, the specific substitution pattern of this compound offers several distinct advantages that enhance potency, selectivity, and pharmacokinetic properties.

  • The 4-Position (Bromo Group): The bromine atom at the 4-position serves as a versatile synthetic handle. It is ideally positioned for facile introduction of various aryl or heteroaryl groups through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. This allows[10][11] for the exploration of the inhibitor's interaction with the hydrophobic region of the ATP-binding pocket of p38α.

  • The 2-Position (Fluoro Group): The presence of a fluorine atom at the 2-position is crucial for several reasons. Fluorine, being the most electronegative element, can modulate the pKa of the pyridine nitrogen, influencing its ability to form key hydrogen bonds with the hinge region of the kinase. Specificall[12]y, many potent p38α inhibitors form a critical hydrogen bond between the pyridine nitrogen and the backbone NH of Met109. The electro[13]n-withdrawing nature of the fluorine atom can also enhance the reactivity of the 4-position towards nucleophilic aromatic substitution or oxidative addition in cross-coupling reactions. Furthermore, the strategic placement of fluorine can improve metabolic stability and membrane permeability.

  • The [12]5-Position (Methyl Group): The methyl group at the 5-position can provide beneficial steric interactions within the kinase binding site, contributing to both potency and selectivity. It can also serve to block potential sites of metabolism, thereby improving the pharmacokinetic profile of the final compound.

Key Synthetic Transformations Involving this compound

The chemical versatility of this compound makes it an ideal starting material for the construction of complex p38α inhibitors. Two of the most powerful and widely used transformations are the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and highly efficient method for the formation of C-C bonds, particularly for creating biaryl structures. In the synt[10][14][15]hesis of p38α inhibitors, this reaction is typically used to couple this compound with a suitable boronic acid or boronate ester, often containing a 4-fluorophenyl group, which is a common motif in this class of inhibitors.

General [13][16]Reaction Scheme:

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of C-N bonds between aryl halides and amines. This reacti[11][17][18]on is instrumental in introducing a diverse range of amino substituents at the 4-position of the pyridine ring, which can be crucial for optimizing inhibitor-target interactions and physicochemical properties.

General Reaction Scheme:

Detailed Synthetic Protocol: Synthesis of a Representative p38α Kinase Inhibitor Scaffold

This protocol outlines the synthesis of a pyridinylimidazole-based p38α kinase inhibitor scaffold, a well-established class of potent inhibitors, starting from this compound.

Part 1: [19][20]Suzuki-Miyaura Coupling to form 2-Fluoro-5-methyl-4-(4-fluorophenyl)pyridine

Materials:

  • This compound

  • 4-Fluorophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add 1,4-dioxane and water (4:1 v/v) to the flask.

  • Degas the solution by bubbling argon through it for 15 minutes.

  • Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-Fluoro-5-methyl-4-(4-fluorophenyl)pyridine.

Part 2: Nucleophilic Aromatic Substitution to introduce the Imidazole Moiety

Materials:

  • 2-Fluoro-5-methyl-4-(4-fluorophenyl)pyridine

  • 4-(1H-imidazol-5-yl)aniline

  • Potassium tert-butoxide (t-BuOK)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a flame-dried round-bottom flask, add 4-(1H-imidazol-5-yl)aniline (1.1 eq) and anhydrous DMF.

  • Cool the mixture to 0 °C and add potassium tert-butoxide (1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of 2-Fluoro-5-methyl-4-(4-fluorophenyl)pyridine (1.0 eq) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and then heat to 80 °C for 6-8 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction and quench with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final pyridinylimidazole scaffold.

Characterization Data for a Model Compound

Analysis Expected Results
¹H NMR Characteristic peaks for the pyridine, fluorophenyl, and imidazole protons with appropriate chemical shifts and coupling constants.
¹³C NMR Resonances corresponding to all unique carbon atoms in the molecule, including the C-F coupled carbons.
Mass Spec (MS) Molecular ion peak corresponding to the calculated exact mass of the compound.
HPLC Purity >95% purity

Visualizing the p38α Signaling Pathway

The following diagram illustrates the p38α signaling cascade and the point of intervention for the synthesized inhibitors.

p38_pathway Stress Stress / Cytokines MAP3K MAP3K (e.g., ASK1, TAK1) Stress->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 phosphorylates p38a p38α MKK3_6->p38a phosphorylates MK2 MAPKAPK2 (MK2) p38a->MK2 phosphorylates TranscriptionFactors Transcription Factors (e.g., ATF2, CREB) p38a->TranscriptionFactors phosphorylates CytokineProduction Pro-inflammatory Cytokine Production (TNF-α, IL-1β) MK2->CytokineProduction TranscriptionFactors->CytokineProduction Inhibitor p38α Inhibitor (e.g., Pyridinylimidazole) Inhibitor->p38a inhibits

Caption: The p38α signaling pathway and the inhibitory action of a p38α inhibitor.

Experimental Workflow for Inhibitor Synthesis and Evaluation

This diagram provides a high-level overview of the entire process, from starting materials to biological testing.

workflow StartMat This compound + Arylboronic Acid Coupling Suzuki-Miyaura Coupling StartMat->Coupling Intermediate Coupled Intermediate Coupling->Intermediate Amination Nucleophilic Substitution/ Buchwald-Hartwig Intermediate->Amination Purification Purification & Characterization Amination->Purification FinalCmpd Final Inhibitor Compound Purification->FinalCmpd BioAssay Biological Assay (p38α Kinase Assay) FinalCmpd->BioAssay Data IC₅₀ Determination BioAssay->Data

Caption: Workflow for the synthesis and evaluation of a p38α kinase inhibitor.

Conclusion

This compound is a highly valuable and versatile building block in the design and synthesis of potent and selective p38α kinase inhibitors. Its unique substitution pattern provides a strategic advantage for medicinal chemists, enabling the efficient construction of complex molecular architectures through robust and reliable synthetic methodologies. The continued exploration of this and related fluorinated pyridine scaffolds will undoubtedly lead to the discovery of novel therapeutics for a wide range of inflammatory and proliferative diseases.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 4-Bromo-2-fluoro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 4-Bromo-2-fluoro-5-methylpyridine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance their reaction yields and troubleshoot common issues with this specific and challenging substrate. The electron-withdrawing nature of the fluorine atom and the pyridine ring, combined with the potential for the pyridine nitrogen to coordinate with the palladium catalyst, necessitates careful optimization of reaction parameters.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Our goal is to equip you with the scientific understanding and practical guidance needed to achieve successful and reproducible outcomes.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments with this compound.

Question: My Suzuki coupling reaction with this compound is resulting in a consistently low yield. What are the most probable causes and how can I address them?

Answer:

Low yields with this compound are a frequent challenge. The primary culprits are often related to catalyst deactivation, suboptimal reaction conditions, or side reactions. Here’s a systematic approach to troubleshooting:

  • Catalyst System Inefficiency: The choice of palladium precursor and, more critically, the ligand is paramount for this electron-deficient substrate.

    • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium center, leading to catalyst inhibition and reduced activity.[1]

    • Solution: Employ bulky, electron-rich phosphine ligands. These ligands can sterically shield the palladium, preventing strong coordination with the pyridine nitrogen, and their electron-donating properties facilitate the rate-determining oxidative addition step.[2][3] Consider ligands from the Buchwald family (e.g., SPhos, XPhos) or other sterically demanding phosphines like P(t-Bu)₃.[4][5]

  • Suboptimal Base Selection: The base plays a crucial role in the transmetalation step, where the organic group is transferred from the boron reagent to the palladium complex.[4]

    • Problem: An inappropriate base can lead to slow transmetalation or degradation of the boronic acid.

    • Solution: A screening of bases is highly recommended. While inorganic bases like K₂CO₃ and K₃PO₄ are commonly used, the optimal choice can be substrate-dependent.[1][6] For challenging substrates, stronger bases might be necessary, but be mindful of potential side reactions. The use of fluoride ions (e.g., from KF or CsF) can sometimes be beneficial.[4][7][8]

  • Solvent and Temperature Effects: The reaction medium and temperature significantly influence solubility, reaction kinetics, and catalyst stability.

    • Problem: Poor solubility of reactants or catalyst deactivation at elevated temperatures can hinder the reaction.

    • Solution: A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.[9] Common solvent systems include 1,4-dioxane/water, THF/water, or toluene/water.[10][11] If solubility remains an issue, consider using a co-solvent like DMF.[12] Regarding temperature, while heating is generally required (typically 80-110 °C), excessive heat can lead to catalyst decomposition.[10][12] Monitor your reaction progress to determine the optimal temperature.

Question: I am observing significant formation of byproducts, specifically homocoupling of my boronic acid and debromination of the this compound. How can I minimize these side reactions?

Answer:

Byproduct formation is a common issue that can significantly reduce the yield of your desired product. Here’s how to address homocoupling and debromination:

  • Minimizing Homocoupling: The formation of a biaryl product from the coupling of two boronic acid molecules is primarily caused by the presence of oxygen in the reaction mixture.[12]

    • Solution:

      • Thorough Degassing: It is crucial to remove dissolved oxygen from your solvents and the reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (e.g., argon or nitrogen) for a sufficient period (at least 30 minutes).[12][13]

      • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction setup and duration.[12]

  • Preventing Debromination (Proto-dehalogenation): The replacement of the bromine atom with a hydrogen atom is a known side reaction.

    • Potential Causes: This can be promoted by certain palladium catalysts, impurities in the reagents, or suboptimal reaction conditions.

    • Solution:

      • Ligand Choice: The use of appropriate ligands can often suppress this side reaction.

      • Reaction Time and Temperature: Avoid unnecessarily long reaction times or excessively high temperatures, as these can favor decomposition pathways. Monitor the reaction closely and stop it once the starting material is consumed.

Question: My reaction stalls and does not proceed to completion, leaving unreacted starting material. What adjustments should I consider?

Answer:

An incomplete reaction can be frustrating. Here are several factors to investigate:

  • Insufficient Catalyst Loading: For challenging substrates, a higher catalyst loading (e.g., 3-5 mol%) might be necessary to achieve full conversion.[14]

  • Base Strength and Stoichiometry: The base may not be strong enough or used in sufficient quantity to effectively promote the transmetalation step.[12] Consider screening stronger bases or increasing the equivalents of the current base.

  • Protodeboronation of the Boronic Acid: The boronic acid coupling partner can be unstable under the reaction conditions and undergo protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[12][15]

    • Solution:

      • Use more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts instead of the free boronic acid.[12]

      • Add the boronic acid reagent in slight excess (e.g., 1.2-1.5 equivalents).[14]

      • Minimize the reaction time to reduce the exposure of the boronic acid to the basic conditions.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the Suzuki coupling of this compound.

Q1: What is the optimal catalyst and ligand combination for the Suzuki coupling of this compound?

A1: While there is no single "best" combination for all substrates, for electron-deficient bromopyridines, palladium catalysts with bulky, electron-rich phosphine ligands are generally the most effective.[3] A good starting point would be to screen catalysts like Pd(OAc)₂ or Pd₂(dba)₃ in combination with ligands such as SPhos, XPhos, or P(t-Bu)₃.[4][5] Pre-formed palladium complexes incorporating these ligands, often referred to as "precatalysts," can also offer improved reactivity and reproducibility.[15][16]

Q2: How does the choice of base impact the reaction outcome?

A2: The base is critical for activating the boronic acid, facilitating the transmetalation step.[4] The strength and nature of the base can significantly influence the reaction rate and yield.

  • Weak Bases (e.g., Na₂CO₃, K₂CO₃): Often effective and widely used, but may require higher temperatures or longer reaction times for challenging substrates.[1][17]

  • Stronger Bases (e.g., K₃PO₄, Cs₂CO₃): Can accelerate the reaction but may also promote side reactions if not carefully controlled.[6]

  • Fluoride Sources (e.g., KF, CsF): Can be particularly effective in some cases, potentially by forming a more nucleophilic trifluoroborate species in situ.[4][7][8]

A screening of different bases is often a necessary step in optimizing the reaction.

Q3: Can I perform this reaction under air, or is an inert atmosphere mandatory?

A3: An inert atmosphere (nitrogen or argon) is strongly recommended. The presence of oxygen can lead to the oxidative degradation of the phosphine ligands and the palladium catalyst, as well as promote the homocoupling of the boronic acid, which will lower your yield of the desired product.[12] For reproducible and high-yielding results, always conduct the reaction under inert conditions.

Data Presentation

The following tables provide a summary of commonly used reaction conditions for Suzuki couplings of structurally similar bromopyridines, which can serve as a starting point for your optimization.

Table 1: Recommended Catalyst and Ligand Systems

Catalyst (mol%)Ligand (mol%)Typical Yield RangeNotes
Pd(OAc)₂ (2)SPhos (4)Good to ExcellentA robust system for many challenging substrates.[18]
Pd₂(dba)₃ (1-1.5)P(t-Bu)₃ (3-4.5)Good to ExcellentEffective for electron-deficient aryl bromides.[19]
Pd(PPh₃)₄ (5)---Moderate to GoodA classic catalyst, but may be less effective for this substrate.[19]
Pd(dppf)Cl₂ (3-5)---Moderate to HighA reliable catalyst, often used in a variety of Suzuki couplings.[14]

Table 2: Common Base and Solvent Combinations

Base (equivalents)SolventTypical Yield RangeNotes
K₂CO₃ (2-3)1,4-Dioxane/H₂O (4:1)Moderate to HighA standard and effective combination.[10][14]
K₃PO₄ (2-3)Toluene/H₂O (2:1)Good to ExcellentA slightly stronger base that can improve yields.[5]
CsF (2-3)THF/H₂O (4:1)Good to ExcellentFluoride source can be beneficial.[7]
Na₂CO₃ (2-3)DMFModerate to HighDMF can aid in the solubility of starting materials.[12]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound

Note: This is a generalized procedure and requires optimization for specific substrates and coupling partners.

Reaction Setup:

  • To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired boronic acid or boronic ester (1.2-1.5 eq.), and the selected base (2.0-3.0 eq.).

  • Seal the vessel with a septum and purge with a gentle stream of inert gas (argon or nitrogen) for 10-15 minutes.

Solvent Addition:

  • Add the degassed solvent(s) via syringe.

Catalyst Addition:

  • Under a positive pressure of inert gas, add the palladium catalyst and, if separate, the ligand.

Reaction:

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

Monitoring:

  • Monitor the progress of the reaction using a suitable analytical technique such as TLC, GC-MS, or LC-MS.

Workup:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Coupling_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_complex Ar-Pd(II)(X)L₂ pd0->pd_complex Oxidative Addition pd_complex->pd0 Reductive Elimination transmetalation Transmetalation pd_intermediate Ar-Pd(II)(R)L₂ pd_complex->pd_intermediate Transmetalation r_boronic R-B(OR)₂ r_boronic->transmetalation base Base base->transmetalation reductive_elimination Reductive Elimination product Ar-R reductive_elimination->product arx Ar-X arx->oxidative_addition

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Decision Tree for Low-Yielding Reactions

Troubleshooting_Suzuki start Low Yield check_catalyst Review Catalyst System start->check_catalyst check_base Evaluate Base start->check_base check_conditions Assess Reaction Conditions start->check_conditions check_reagents Verify Reagent Quality start->check_reagents ligand Use Bulky, Electron-Rich Phosphine Ligand (e.g., SPhos, XPhos) check_catalyst->ligand Catalyst Inhibition? precatalyst Try a Pre-formed Catalyst check_catalyst->precatalyst Reproducibility? catalyst_loading Increase Catalyst Loading (3-5 mol%) check_catalyst->catalyst_loading Incomplete Conversion? screen_bases Screen Different Bases (K₂CO₃, K₃PO₄, CsF) check_base->screen_bases Slow Transmetalation? base_equiv Increase Base Equivalents (2.5-3 eq.) check_base->base_equiv Incomplete Conversion? degas Ensure Thorough Degassing of Solvents check_conditions->degas Homocoupling Observed? temp Optimize Temperature (80-110 °C) check_conditions->temp Slow Reaction? solvent Screen Solvents (Dioxane, THF, Toluene) check_conditions->solvent Solubility Issues? boronic_ester Use Boronic Ester or Trifluoroborate Salt check_reagents->boronic_ester Protodeboronation? excess_boron Increase Boron Reagent (1.2-1.5 eq.) check_reagents->excess_boron Incomplete Conversion?

Caption: A decision tree for troubleshooting low-yielding Suzuki coupling reactions.

References

Minimizing byproduct formation in the synthesis of 4-Bromo-2-fluoro-5-methylpyridine.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromo-2-fluoro-5-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on minimizing byproduct formation and ensuring high purity of the target compound. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this synthesis.

I. Introduction to the Synthesis and its Challenges

This compound is a valuable building block in medicinal chemistry, often utilized in the development of novel therapeutic agents. Its synthesis, however, can be challenging due to the potential for the formation of isomeric and di-brominated byproducts. The primary synthetic routes to this compound are:

  • Electrophilic Bromination of 2-fluoro-5-methylpyridine.

  • Sandmeyer Reaction of a corresponding 2-amino-4-bromo-5-methylpyridine precursor.

This guide will delve into both methods, providing insights into controlling the reaction to favor the formation of the desired product.

II. Troubleshooting Guide: Minimizing Byproduct Formation

This section addresses specific issues that may arise during the synthesis of this compound and provides actionable solutions.

A. Electrophilic Bromination Route

The direct bromination of 2-fluoro-5-methylpyridine is a common approach, but regioselectivity can be a significant hurdle.

Diagram: Electrophilic Bromination and Potential Byproducts

2-Fluoro-5-methylpyridine 2-Fluoro-5-methylpyridine Desired Product This compound 2-Fluoro-5-methylpyridine->Desired Product Brominating Agent (e.g., NBS) Solvent (e.g., Acetonitrile) Isomeric Byproduct x-Bromo-2-fluoro-5-methylpyridine (e.g., 3-Bromo isomer) 2-Fluoro-5-methylpyridine->Isomeric Byproduct Side Reaction Di-brominated Byproduct x,y-Dibromo-2-fluoro-5-methylpyridine 2-Fluoro-5-methylpyridine->Di-brominated Byproduct Over-bromination

Caption: Synthetic pathway for this compound via electrophilic bromination, highlighting potential byproduct formation.

Question 1: I am observing significant amounts of an isomeric byproduct. How can I improve the regioselectivity of the bromination?

Answer: The formation of isomeric byproducts, such as 3-Bromo-2-fluoro-5-methylpyridine, is a common challenge due to the activating effects of the methyl group and the directing effects of the fluorine and nitrogen atoms on the pyridine ring. Here’s how you can enhance regioselectivity:

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over bromine (Br₂) as it can offer better regioselectivity under milder conditions.[1][2] The use of a bulkier brominating agent may also favor bromination at the less sterically hindered position.[3]

  • Reaction Temperature: Lowering the reaction temperature can significantly improve regioselectivity.[4] Running the reaction at 0°C or even lower can disfavor the formation of the thermodynamically less stable isomer.

  • Solvent Effects: The choice of solvent can influence the reaction pathway. Aprotic solvents like acetonitrile or dichloromethane are commonly used. Experimenting with different solvents may help optimize the isomeric ratio.

  • Catalyst: While not always necessary, the use of a mild Lewis acid catalyst could potentially enhance the desired regioselectivity. However, this should be approached with caution as it can also lead to increased byproduct formation.

Question 2: My reaction mixture shows the presence of a di-brominated byproduct. What are the best practices to avoid this?

Answer: Di-bromination occurs when the desired product undergoes a second bromination. To prevent this:

  • Control Stoichiometry: Use a precise amount of the brominating agent, typically 1.0 to 1.1 equivalents relative to the starting material.[3] An excess of the brominating agent is the primary cause of di-bromination.

  • Slow Addition: Add the brominating agent portion-wise or as a solution via a syringe pump over an extended period. This helps to maintain a low concentration of the brominating agent in the reaction mixture at any given time.

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[3] Quench the reaction as soon as the starting material is consumed to prevent further reaction of the product.

Table 1: Troubleshooting Electrophilic Bromination

Problem Potential Cause Identification Suggested Solution
Isomeric Byproduct Formation Poor regioselectivityGC-MS: Peak with the same m/z as the product. ¹H NMR: Different chemical shifts and coupling patterns.Lower reaction temperature; Use NBS instead of Br₂; Experiment with different solvents.
Di-brominated Byproduct Formation Excess brominating agent; Prolonged reaction timeGC-MS: Peak with a higher m/z corresponding to the addition of a second bromine atom.Use 1.0-1.1 equivalents of brominating agent; Add brominating agent slowly; Monitor reaction closely and quench upon completion.
Incomplete Reaction Insufficient reaction time or temperature; Inactive brominating agentGC-MS/TLC shows the presence of starting material.Increase reaction time or temperature; Check the quality of the brominating agent.
B. Sandmeyer Reaction Route

The Sandmeyer reaction provides an alternative route, starting from an amino-substituted pyridine. This multi-step process involves diazotization followed by copper-catalyzed bromination.

Diagram: Sandmeyer Reaction Workflow

Start 2-Amino-5-methylpyridine Step1 Diazotization (NaNO₂, HBr, 0-5 °C) Start->Step1 Intermediate Diazonium Salt Step1->Intermediate Step2 Sandmeyer Reaction (CuBr) Intermediate->Step2 Byproduct1 Phenol Byproduct Intermediate->Byproduct1 Decomposition (elevated temperature) Byproduct2 Deamination Byproduct Intermediate->Byproduct2 Side Reaction Product This compound Step2->Product

Caption: Key steps and potential side reactions in the Sandmeyer synthesis of this compound.

Question 3: The yield of my Sandmeyer reaction is consistently low. What are the critical parameters to control?

Answer: Low yields in Sandmeyer reactions often stem from the instability of the intermediate diazonium salt and incomplete reaction. To improve your yield:

  • Temperature Control: The diazotization step must be carried out at low temperatures (typically 0-5 °C) to prevent the premature decomposition of the diazonium salt to the corresponding phenol.[5]

  • Acid Concentration: A sufficient concentration of acid is crucial for the formation of nitrous acid in situ and to stabilize the diazonium salt.

  • Purity of Starting Material: Ensure the starting 2-aminopyridine derivative is pure, as impurities can interfere with the diazotization process.

  • Freshly Prepared Reagents: Use a freshly prepared solution of sodium nitrite. The copper(I) bromide catalyst should also be of high quality.

Question 4: I am observing the formation of a significant amount of the corresponding phenol byproduct. How can I suppress this side reaction?

Answer: The formation of the phenol is a common side reaction in Sandmeyer chemistry, arising from the reaction of the diazonium salt with water.[5] To minimize this:

  • Maintain Low Temperatures: As mentioned, strict temperature control during diazotization and the initial stages of the Sandmeyer reaction is critical.

  • Minimize Water Content: While the reaction is typically run in an aqueous medium, using the minimum necessary amount of water can help.

  • Efficient Copper(I) Catalyst: A highly active copper(I) bromide catalyst will promote the desired bromide substitution, outcompeting the reaction with water. Ensure the catalyst is not oxidized to copper(II).

Question 5: My reaction seems to stall, and I observe the deamination byproduct (2-fluoro-5-methylpyridine). What could be the cause?

Answer: The formation of the deamination byproduct suggests a reductive side reaction. This can be caused by:

  • Insufficient Nitrite: Ensure at least a stoichiometric amount of sodium nitrite is used for complete diazotization.

  • Reducing Agents: The presence of any reducing agents in the reaction mixture can lead to the quenching of the diazonium salt. Ensure all reagents and solvents are free from such impurities.

  • Reaction Conditions: In some cases, the choice of acid and solvent can influence the extent of this side reaction.

III. Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for the synthesis of this compound?

A1: The choice of route depends on the availability of starting materials. If 2-fluoro-5-methylpyridine is readily available, electrophilic bromination is a more direct, one-step process. However, controlling regioselectivity can be challenging. The Sandmeyer reaction, while being a multi-step process, can offer better control over the final product's constitution if the corresponding amino-pyridine is accessible.

Q2: How can I confirm the identity of my product and distinguish it from its byproducts?

A2: A combination of analytical techniques is recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This will allow you to determine the molecular weight of the components in your reaction mixture. The desired product and its isomeric byproduct will have the same mass, while di-brominated byproducts will have a higher mass.[3]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final product and to separate isomers if a suitable method is developed.

Q3: What is the recommended method for purifying the final product?

A3:

  • Column Chromatography: This is the most effective method for separating the desired product from its isomeric and di-brominated byproducts due to differences in their polarities.[3] A common eluent system for pyridine derivatives is a gradient of ethyl acetate in hexanes.[6]

  • Recrystallization: If the product is a solid and a suitable solvent system can be identified, recrystallization can be an effective technique for achieving high purity.

  • Fractional Distillation: If the boiling points of the product and byproducts are sufficiently different, fractional distillation under reduced pressure may be a viable option, although this is less common for isomeric separations.[3]

IV. Experimental Protocols (General Guidelines)

The following are generalized protocols and should be optimized for your specific laboratory conditions and scale.

Protocol 1: Electrophilic Bromination of 2-Fluoro-5-methylpyridine
  • Dissolution: Dissolve 2-fluoro-5-methylpyridine (1.0 eq.) in a suitable solvent (e.g., acetonitrile) in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Brominating Agent: Slowly add a solution of N-Bromosuccinimide (NBS) (1.05 eq.) in the same solvent to the cooled solution.

  • Reaction: Stir the reaction mixture at 0 °C and monitor its progress by TLC or GC.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Work-up: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate eluent system.

Protocol 2: Sandmeyer Reaction from 2-Amino-4-bromo-5-methylpyridine
  • Diazotization:

    • To a solution of 48% hydrobromic acid, add 2-amino-4-bromo-5-methylpyridine (1.0 eq.) and cool the mixture to 0-5 °C.

    • Slowly add a solution of sodium nitrite (1.1 eq.) in water, maintaining the temperature below 5 °C.

    • Stir the mixture for 30 minutes at this temperature.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide (1.2 eq.) in 48% hydrobromic acid.

    • Slowly add the cold diazonium salt solution to the CuBr solution.

    • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until nitrogen evolution ceases.

  • Work-up:

    • Cool the reaction mixture and extract the product with an organic solvent.

    • Wash the organic layer sequentially with aqueous NaOH and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

V. References

  • Technical Support Center: Synthesis of 2-Bromo-4-fluoro-5-methylpyridine - Benchchem. (URL not available)

  • An In-depth Technical Guide to 2-Bromo-4-fluoro-5-methylpyridine: Structure, Properties, and Synthetic Considerations - Benchchem. (URL not available)

  • An In-depth Technical Guide to the Synthesis of 2-Bromo-4-fluoro-5-methylpyridine - Benchchem. (URL not available)

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC. --INVALID-LINK--

  • New Journal of Chemistry Supporting Information. (URL not available)

  • Sandmeyer reaction - Wikipedia. --INVALID-LINK--

  • Precursors and products from the Sandmeyer reaction - ResearchGate. (URL not available)

  • Sandmeyer type reaction troubleshoot : r/Chempros - Reddit. --INVALID-LINK--

  • CN102898358A - Preparation method of fluoropyridine compounds - Google Patents. --INVALID-LINK--

  • Sandmeyer reaction - L.S.College, Muzaffarpur. (URL not available)

  • How to Prepare 2-Amino-5-bromo-4-methylpyridine? - FAQ - Guidechem. --INVALID-LINK--

  • Application Note: A Detailed Protocol for the Synthesis of 2-Amino-5-bromo-4-methylpyridine - Benchchem. (URL not available)

  • Troubleshooting a Sandmeyer reaction : r/chemistry - Reddit. --INVALID-LINK--

  • Common side reactions in Sandmeyer and azo coupling reactions - Benchchem. (URL not available)

  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC. --INVALID-LINK--

  • Technical Support Center: Synthesis of 2-Amino-5-bromo-4-methylpyridine - Benchchem. (URL not available)

  • Application Note: A Detailed Protocol for the Synthesis of 2-Amino-5-bromo-4-methylpyridine - Benchchem. (URL not available)

  • Sandmeyer Reaction - Organic Chemistry Portal. --INVALID-LINK--

  • The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. (URL not available)

  • Workup of Sandmeyer reaction? - ECHEMI. --INVALID-LINK--

  • This compound | 1227577-02-7 - Sigma-Aldrich. --INVALID-LINK--

  • No.3|447-452| May-July|2021 ISSN : (print) 2231–3087 / (online) 2230-9632 CODEN: HLEEA - 447 Heterocyclic Letters Vol. 11. (URL not available)

References

Technical Support Center: Isomeric Byproduct Analysis in 4-Bromo-2-fluoro-5-methylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and analysis of 4-Bromo-2-fluoro-5-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the formation of isomeric byproducts during the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the purity and integrity of your target molecule.

I. Understanding Isomer Formation: A Mechanistic Perspective

The directing effects of the existing substituents—the fluorine at the 2-position and the methyl group at the 5-position—play a critical role in determining the position of the incoming bromine atom.

  • Fluorine at C2: The fluorine atom is an electronegative group and thus deactivating through an inductive effect (-I). However, it can also donate a lone pair of electrons through resonance (+M), which directs electrophiles to the ortho and para positions. In the case of 2-fluoropyridine, this would activate the 3 and 5 positions for electrophilic attack.

  • Methyl Group at C5: The methyl group is an activating group that directs electrophiles to the ortho and para positions. For 5-methylpyridine, this would be the 2, 4, and 6 positions.

When both substituents are present on the 2-fluoro-5-methylpyridine ring, their directing effects are combined. The primary site for bromination is the C4 position, yielding the desired product. However, minor bromination at other activated positions can lead to the formation of isomeric byproducts.

II. Troubleshooting Guide: Navigating Your GC-MS Data

Gas chromatography-mass spectrometry (GC-MS) is the analytical technique of choice for separating and identifying the desired product from its isomeric byproducts. Below are common issues encountered during GC-MS analysis and their solutions.

Problem 1: Multiple Peaks with the Same Molecular Ion in the Mass Spectrum

Potential Cause: This is the classic signature of the presence of isomeric byproducts. The isomers of this compound will have the same molecular weight and thus the same molecular ion in their mass spectra.

Identification:

  • Examine the Retention Times: Isomers will typically have slightly different boiling points and polarities, leading to different retention times on the GC column.

  • Analyze the Fragmentation Patterns: While the molecular ions will be identical, the fragmentation patterns of the isomers in the mass spectrum may differ due to the different positions of the substituents.

Suggested Solution:

  • Optimize GC Conditions: To achieve better separation of the isomeric peaks, you can:

    • Decrease the temperature ramp rate of the GC oven.

    • Use a longer GC column.

    • Employ a column with a different stationary phase that can better resolve the isomers.

  • Confirm Isomer Identity:

    • NMR Spectroscopy: If you have isolated the byproducts, ¹H and ¹³C NMR spectroscopy are powerful tools for unambiguously determining the substitution pattern on the pyridine ring.[1]

    • Reference Standards: If available, run reference standards of the suspected isomeric byproducts to confirm their retention times and mass spectra.

Problem 2: Unstable Baseline or Ghost Peaks in the Chromatogram

Potential Cause: This can be due to contamination in the GC system, column bleed, or issues with the carrier gas.[2]

Identification:

  • Blank Injection: Run a blank solvent injection. If the ghost peaks persist, the contamination is within the GC-MS system.

  • Column Bleed: A rising baseline at higher temperatures is often indicative of column bleed, where the stationary phase of the column degrades.[3]

Suggested Solution:

  • System Maintenance:

    • Clean the injector port and replace the liner and septum.[2]

    • Condition the GC column according to the manufacturer's instructions.

  • Carrier Gas Purity: Ensure the use of high-purity carrier gas and that the gas traps are functioning correctly.[3]

III. Frequently Asked Questions (FAQs)

Q1: What are the most likely isomeric byproducts in the synthesis of this compound?

Based on the directing effects of the fluoro and methyl groups on the 2-fluoro-5-methylpyridine precursor, the most probable isomeric byproducts are:

  • 6-Bromo-2-fluoro-5-methylpyridine: The C6 position is ortho to the activating methyl group and meta to the deactivating (by induction) but ortho, para-directing (by resonance) fluorine.

  • 3-Bromo-2-fluoro-5-methylpyridine: The C3 position is ortho to the fluorine and meta to the methyl group.

The relative amounts of these byproducts will depend on the specific reaction conditions (e.g., brominating agent, solvent, temperature).

Q2: How can I differentiate between the isomers using mass spectrometry?

While the molecular ion peak will be the same for all isomers, their fragmentation patterns can provide clues to their structure. The position of the bromine and methyl groups will influence the stability of the resulting fragment ions. For example, the loss of a methyl radical (CH₃•) or a bromine radical (Br•) will be common fragmentation pathways. The relative abundance of the resulting fragment ions can differ between the isomers. A detailed analysis of the fragmentation patterns, potentially with the aid of computational predictions, can help in distinguishing the isomers.

Q3: What GC column is best suited for separating these isomers?

A mid-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is a good starting point. These columns provide a good balance of selectivity for separating compounds with slight differences in polarity and boiling point. For more challenging separations, a more polar column may be necessary.

Q4: Can I use other analytical techniques to identify the isomers?

Absolutely. As mentioned earlier, Nuclear Magnetic Resonance (NMR) spectroscopy is a very powerful technique for isomer differentiation.[1] The chemical shifts and coupling constants of the aromatic protons in the ¹H NMR spectrum are highly dependent on their position relative to the substituents. ¹³C NMR will also show distinct chemical shifts for the carbon atoms in each isomer.

IV. Experimental Protocols and Data

Proposed Synthesis of this compound

The following is a generalized protocol for the electrophilic bromination of 2-fluoro-5-methylpyridine. This is a proposed method and should be optimized for safety and efficiency in a laboratory setting.

  • Dissolution: Dissolve 2-fluoro-5-methylpyridine in a suitable solvent (e.g., concentrated sulfuric acid or an inert organic solvent like dichloromethane).

  • Bromination: Cool the solution to 0-5 °C and slowly add a brominating agent (e.g., N-bromosuccinimide (NBS) or a solution of bromine in the same solvent).

  • Reaction: Stir the mixture at a controlled temperature, monitoring the reaction progress by TLC or GC.

  • Work-up: Once the reaction is complete, quench any excess bromine with a reducing agent (e.g., sodium bisulfite solution). Neutralize the mixture with a base (e.g., sodium bicarbonate solution).

  • Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure. The crude product can then be purified by column chromatography or distillation.

Sample GC-MS Parameters

The following are example GC-MS parameters that can be used as a starting point for the analysis of the reaction mixture.[4]

ParameterValue
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Injector Temperature 250 °C
Oven Program Initial temp 70 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Carrier Gas Helium at a constant flow of 1.0 mL/min
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-300 amu

V. Visualizing the Workflow

Synthesis_and_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_troubleshooting Troubleshooting & Identification start 2-Fluoro-5-methylpyridine reaction Electrophilic Bromination (e.g., NBS, H₂SO₄) start->reaction crude Crude Product Mixture reaction->crude gcms GC-MS Analysis crude->gcms data Chromatogram & Mass Spectra gcms->data isomers Multiple Peaks, Same M/Z data->isomers optimization Optimize GC Method isomers->optimization Resolution nmr NMR Confirmation optimization->nmr Confirmation pure_product Pure this compound nmr->pure_product Purity Confirmed

Caption: Workflow for the synthesis, analysis, and purification of this compound.

VI. References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

  • Restek Corporation. (n.d.). GC Troubleshooting. Retrieved from --INVALID-LINK--

  • Agilent Technologies. (2016). GC and GC/MS Troubleshooting Guide. Retrieved from --INVALID-LINK--

  • Health Canada. (1999). Determination of Pyridine, Quinoline and Styrene in Mainstream Tobacco Smoke. Retrieved from --INVALID-LINK--

References

Technical Support Center: TLC Monitoring of 4-Bromo-2-fluoro-5-methylpyridine Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring cross-coupling reactions involving 4-bromo-2-fluoro-5-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during Thin-Layer Chromatography (TLC) analysis. Here, we move beyond simple procedural steps to explain the underlying chemical principles, ensuring you can not only solve immediate issues but also proactively improve your experimental workflow.

Section 1: Foundational Principles of TLC for Heterocyclic Cross-Coupling

Cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira, are powerful tools for creating C-C and C-N bonds.[1][2][3][4] Effective reaction monitoring is critical for optimization and determining reaction completion. TLC is a rapid, cost-effective, and indispensable technique for this purpose.

This compound is a valuable building block in medicinal chemistry.[5][6][7] Its unique electronic and steric properties, however, can present specific challenges during TLC analysis. The pyridine nitrogen can interact with the acidic silica gel stationary phase, and the polarity of the starting material and products can vary significantly depending on the coupling partner.

The Logic of Solvent System (Mobile Phase) Selection

The choice of mobile phase is paramount for achieving good separation. For pyridine-containing compounds, a common issue is spot tailing due to the basic nitrogen atom's strong interaction with the acidic silica gel.

  • Causality: The lone pair on the pyridine nitrogen forms a strong hydrogen bond with the silanol groups (Si-OH) on the silica surface. This strong interaction retards the movement of the compound, leading to elongated or "tailing" spots.

  • Solution: To mitigate this, a small amount of a basic modifier is often added to the eluent. Triethylamine (Et₃N) or ammonia (in methanol) will compete with the pyridine for binding sites on the silica, resulting in more symmetrical spots.[8] A typical starting point is to add 0.1-2.0% of a modifier to your solvent system.[8]

Table 1: Recommended Starting Solvent Systems for this compound Reactions

Reactant/Product PolarityRecommended Solvent System (v/v)Modifier (if needed)Expected Rf Range
Non-polar10-30% Ethyl Acetate in Hexanes0.5% Triethylamine0.4 - 0.7
Moderately Polar40-60% Ethyl Acetate in Hexanes0.5-1% Triethylamine0.3 - 0.6
Polar5-10% Methanol in Dichloromethane1% Triethylamine0.2 - 0.5

Note: These are starting points. The optimal system will depend on the specific coupling partner.

Section 2: Step-by-Step Experimental Protocols

Protocol: Preparing and Running a TLC Plate
  • Plate Preparation: Use commercially available silica gel 60 F254 plates. With a pencil, gently draw a starting line approximately 1 cm from the bottom of the plate.

  • Sample Preparation: Dilute your reaction mixture in a volatile solvent like ethyl acetate or dichloromethane. The concentration should be low enough to avoid overloading the plate.

  • Spotting: Use a capillary tube to apply a small spot of your diluted sample onto the starting line. It is crucial to also spot the starting material (this compound) and, if available, the expected product as references. A co-spot (spotting the reaction mixture on top of the starting material spot) is highly recommended to confirm the identity of the starting material in the reaction lane.

  • Development: Place the TLC plate in a developing chamber containing your chosen mobile phase. Ensure the solvent level is below the starting line. Cover the chamber to maintain a saturated atmosphere.

  • Completion: Allow the solvent front to travel up the plate until it is about 1 cm from the top. Remove the plate and immediately mark the solvent front with a pencil.

  • Drying: Allow the solvent to completely evaporate from the plate in a fume hood.

Protocol: Visualization Techniques
  • UV Light (Non-destructive): View the dried plate under a UV lamp at 254 nm.[9] Aromatic and conjugated compounds will appear as dark spots against the fluorescent green background of the plate.[9] Circle the visible spots with a pencil.

  • Iodine Staining (Semi-destructive): Place the plate in a chamber containing a few crystals of iodine. Many organic compounds will form colored complexes with iodine, appearing as yellow-brown spots.[9][10] This method is particularly useful for unsaturated and aromatic compounds.[10] The spots will fade over time, so they should be circled immediately.[11]

  • Potassium Permanganate (KMnO₄) Stain (Destructive): This stain is excellent for visualizing compounds that can be oxidized, such as alkenes, alkynes, and alcohols.[10][12] Prepare the stain by dissolving 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.[12] Dip the plate in the solution and gently heat. Oxidizable compounds will appear as yellow-brown spots on a purple background.[10]

  • Specialized Stains for Boronic Acids (Suzuki Coupling): Boronic acids can be difficult to visualize with standard techniques.[13]

    • Alizarin Stain: A solution of alizarin can be used to selectively detect boronic acids.[14][15] Dip the plate in a 1 mM alizarin solution in acetone, let it dry, and observe under 366 nm UV light. Boronic acids will appear as bright yellow fluorescent spots.[14][15]

    • Curcumin Stain: A solution of curcumin can also be used to visualize boronic acids, which will appear as red spots.[16]

Section 3: Troubleshooting Guide & FAQs

This section addresses specific problems you may encounter when monitoring your cross-coupling reactions.

Diagram: Troubleshooting Workflow

TLC_Troubleshooting start Problem Observed on TLC Plate streaking Streaking or Tailing Spots start->streaking no_spots No Spots Visible start->no_spots poor_separation Poor Separation (Rf values too close) start->poor_separation smearing Smearing (especially from baseline) start->smearing unexpected_spots Unexpected Spots start->unexpected_spots sol_streaking Add Basic Modifier (e.g., 0.5-1% Et3N) Reduce Sample Concentration streaking->sol_streaking sol_no_spots Increase Sample Concentration Try a Different Visualization Method (e.g., KMnO4 or specialized stain) no_spots->sol_no_spots sol_poor_separation Change Solvent System Polarity Try a Different Solvent Combination (e.g., EtOAc/Hex vs. DCM/MeOH) poor_separation->sol_poor_separation sol_smearing Reaction solvent is high-boiling (e.g., DMF, DMSO) Dry plate under high vacuum before running smearing->sol_smearing sol_unexpected_spots Consider Side Reactions: - Boronic acid hydrolysis/homocoupling - Hydrodehalogenation unexpected_spots->sol_unexpected_spots

Caption: A decision tree for troubleshooting common TLC issues.

Frequently Asked Questions (FAQs)

Q1: My spots are streaking badly, even with triethylamine. What's wrong?

A1: This is a classic sign of either sample overloading or the need for a stronger basic modifier.

  • Expertise & Experience: First, try diluting your sample significantly. Overloading is the most common cause of streaking. If that doesn't work, your compound may be particularly basic. Consider preparing a mobile phase with 1-2% of 7N ammonia in methanol and using that as the polar component of your eluent system (e.g., 5% of a 2% NH₃/MeOH solution in DCM).

Q2: I'm running a Suzuki coupling, but I can't see the boronic acid spot on the TLC plate.

A2: Boronic acids are often not UV-active and do not stain well with general-purpose stains like potassium permanganate.[13]

  • Trustworthiness: This is a self-validating problem. If you can't see a starting material, you can't be certain the reaction has gone to completion. You must use a specialized stain. As mentioned in the protocol, an alizarin or curcumin stain is highly effective for visualizing boronic acids.[14][15][16] This will allow you to definitively track its consumption.

Q3: My reaction is run in DMF, and my TLC plate is just a smear from the baseline.

A3: High-boiling point solvents like DMF, DMSO, or pyridine will not evaporate from the TLC plate and will travel with the solvent front, smearing all the compounds.[17]

  • Authoritative Grounding: The solution is to remove the high-boiling solvent after spotting but before developing the plate. Spot your plate as usual, then place it in a vacuum chamber (connected to a high vacuum pump) for 5-10 minutes.[17] This will remove the DMF, and you can then develop the plate normally.

Q4: I see a new spot in my Suzuki reaction, but it's not my product. It's also UV-active. What could it be?

A4: A common side reaction in Suzuki couplings is the homocoupling of the boronic acid, which can produce a biaryl byproduct.[18]

  • Expertise & Experience: This is especially prevalent if oxygen has entered the reaction vessel. Ensure your reaction is performed under a rigorously inert atmosphere and that all solvents are properly degassed.[19] Another possibility is the hydrolysis of the boronic acid to the corresponding phenol, although this is less common under anhydrous conditions.[20][21][22]

Q5: In my Buchwald-Hartwig amination, I see the consumption of my this compound, but the amine spot isn't decreasing.

A5: This indicates a potential issue with the catalytic cycle or that the amine is not the limiting reagent.

  • Trustworthiness: It is crucial to monitor all key reactants. Amines, especially secondary amines, can be difficult to visualize. Ninhydrin stain is effective for primary and secondary amines.[12][23][24] Prepare a solution of 1.5 g of ninhydrin in 100 mL of n-butanol with 3 mL of acetic acid.[12] After dipping and heating, amines will appear as pink or purple spots.[25] This will confirm if the amine is being consumed. If not, revisit your reaction conditions (catalyst, ligand, base).

Q6: My product and starting material have very similar Rf values. How can I improve the separation?

A6: This is a common challenge when the polarity change upon reaction is minimal.

  • Expertise & Experience: You need to alter the selectivity of your chromatographic system. Simply increasing or decreasing the polarity of the same solvent system may not be enough.[17] Try a completely different solvent combination. For example, if you are using ethyl acetate/hexanes, switch to dichloromethane/methanol or toluene/acetone. The different intermolecular interactions of these solvents with your compounds can often achieve the necessary separation.

References

Technical Support Center: Purification of 4-Bromo-2-fluoro-5-methylpyridine Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 4-bromo-2-fluoro-5-methylpyridine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these valuable synthetic intermediates. As a class of compounds, halogenated pyridines present unique purification hurdles due to the basicity of the pyridine nitrogen and the specific reactivity of the substituents.[1] This resource provides in-depth troubleshooting advice and frequently asked questions to streamline your purification workflows and enhance product purity.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common issue when purifying pyridine derivatives on silica gel?

A1: The most prevalent issue is peak tailing.[2] This is primarily caused by the interaction of the basic nitrogen atom in the pyridine ring with acidic silanol groups on the surface of the silica gel stationary phase.[2] This interaction leads to non-ideal peak shapes and can compromise separation efficiency.

Q2: How do I select an appropriate starting solvent system for my this compound derivative?

A2: Thin-Layer Chromatography (TLC) is the essential first step.[3][4][5] A good starting point for many pyridine derivatives is a mixture of hexanes and ethyl acetate.[3][6] The ideal solvent system should provide a retention factor (Rf) of approximately 0.25-0.35 for the target compound on a TLC plate, as this typically translates well to column chromatography.[7][8]

Q3: Can my this compound derivative decompose on the silica gel column?

A3: Yes, decomposition is a possibility, especially for acid-sensitive compounds.[9][10] The acidic nature of silica gel can potentially lead to hydrolysis of the C-Br bond or other acid-catalyzed degradation pathways.[11][12] It is crucial to assess the stability of your compound on silica gel before committing to a large-scale purification.[9]

Q4: What are some common impurities I should expect?

A4: Common impurities can include unreacted starting materials, regioisomers (e.g., other brominated isomers), and di-brominated byproducts from the synthesis.[3] Additionally, depending on the reaction conditions, you might encounter N-oxides or products of dehalogenation.[12][13]

II. Troubleshooting Guide

This section addresses specific problems in a question-and-answer format, providing detailed explanations and actionable protocols.

Q: My chromatogram shows severe peak tailing for my target compound, and it's co-eluting with a closely related impurity. What's happening and how can I fix it?

A: This is a classic problem stemming from the basicity of the pyridine nitrogen. The lone pair of electrons on the nitrogen interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, causing a portion of the analyte molecules to be retained longer, which results in a "tailing" peak.

Root Cause Analysis & Solution Workflow

start Problem: Peak Tailing & Co-elution cause Primary Cause: Basic Pyridine Nitrogen Interacts with Acidic Silica Silanols start->cause solution1 Strategy 1: Neutralize Silica Activity cause->solution1 Modify Mobile Phase or Stationary Phase solution2 Strategy 2: Change Stationary Phase cause->solution2 Alternative Stationary Phase action1a Add a Competing Base to Eluent (e.g., 0.1-1% Triethylamine) solution1->action1a action1b Use Pre-neutralized Silica Gel solution1->action1b action2a Use Neutral Alumina solution2->action2a action2b Use End-capped or Polymer-based Column solution2->action2b

Caption: Troubleshooting workflow for peak tailing.

Detailed Solutions:

  • Mobile Phase Modification: The most common and effective solution is to add a small amount of a basic modifier to your eluent.[12]

    • Protocol: Add 0.1-1% triethylamine (TEA) or a few drops of ammonia to your solvent system.[12][14] The TEA will preferentially interact with the acidic silanol sites, effectively masking them from your pyridine derivative and leading to more symmetrical peaks.[2]

  • Alternative Stationary Phases: If base additives are incompatible with your compound or downstream applications, consider a different stationary phase.

    • Neutral Alumina: Alumina is less acidic than silica and can be a good alternative for purifying basic compounds.[9][12]

    • Florisil or End-capped Silica: These are other less acidic options that can mitigate unwanted interactions.[9][12]

Q: I've tried increasingly polar solvent systems, including high percentages of methanol, but my product remains adsorbed to the silica at the top of the column. What can I do?

A: This issue suggests a very strong, potentially irreversible, interaction between your compound and the silica gel, or that your compound is extremely polar.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Compound Protonation The acidic silica protonates the highly basic pyridine nitrogen, forming a pyridinium salt that is ionically bound to the deprotonated silanol groups (silicates).[15]Elute with a solvent system containing a small percentage of a base like triethylamine or ammonia to neutralize the silica and deprotonate the compound.[15] For very polar compounds, a system like 5-10% methanol in dichloromethane with 1% ammonia can be effective.[14]
Formation of N-Oxide Pyridine derivatives can sometimes oxidize to the corresponding N-oxide, which is significantly more polar.[13][16]N-oxides are notoriously polar and can be difficult to elute from silica.[16] A switch to a more polar stationary phase like reversed-phase silica (C18) or employing Hydrophilic Interaction Liquid Chromatography (HILIC) might be necessary.[13][16]
Compound Degradation The compound may have decomposed upon loading onto the acidic silica.[9]Perform a quick stability test by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting to see if a new spot appears at the baseline.[9] If degradation is confirmed, use a neutral stationary phase like alumina.[9]

Experimental Protocol: 2D TLC for Stability Check [2]

  • Spot your crude reaction mixture in the bottom-left corner of a square TLC plate.

  • Develop the plate in your chosen solvent system.

  • Remove the plate, dry it completely, and rotate it 90 degrees counter-clockwise.

  • Develop the plate again in the same solvent system.

  • Analysis: If the compound is stable, all spots will appear along the diagonal. Any spots that appear off the diagonal represent degradation products formed on the silica plate.

Q: After column chromatography and solvent evaporation, the yield of my purified this compound derivative is significantly lower than expected. Where did my compound go?

A: Low recovery can result from several factors, from irreversible adsorption to physical loss during the process.

Troubleshooting Low Recovery

start Problem: Low Product Recovery cause1 Irreversible Adsorption or On-Column Degradation start->cause1 cause2 Co-elution with Non-UV Active Impurity start->cause2 cause3 Product is Volatile start->cause3 solution1 Use deactivated silica (add TEA) or switch to alumina. cause1->solution1 solution2 Stain TLC plates (e.g., permanganate) to visualize all compounds. cause2->solution2 solution3 Use gentle evaporation conditions (lower temperature, no high vacuum). cause3->solution3

Caption: Decision tree for troubleshooting low recovery.

Detailed Solutions:

  • Check for Irreversible Adsorption: As discussed in Problem 2, strong interactions can permanently bind your product to the column.[15] If you suspect this, try a small-scale test with neutralized silica or alumina.[10][12]

  • Evaluate Co-elution: Your product might be co-eluting with a non-UV active impurity, making your combined "pure" fractions seem larger than they are. After evaporation, the impurity is removed, revealing the true, lower mass of your product.

    • Action: Analyze your fractions by a different method, such as staining the TLC plates with potassium permanganate or another universal stain to visualize all compounds.

  • Assess Product Volatility: Halogenated, low molecular weight compounds can sometimes be volatile.

    • Action: When removing the solvent under reduced pressure (e.g., with a rotary evaporator), use a lower temperature and avoid applying a high vacuum for extended periods.[2]

III. General Protocols and Best Practices

  • Select Solvent System: Use TLC to find a solvent system that provides an Rf of 0.25-0.35 for the target compound.[7][8] A common starting point is a gradient of ethyl acetate in hexanes.[6]

  • Prepare the Column:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in your initial, least polar eluent and pour it into the column, tapping gently to ensure even packing and remove air bubbles.

    • Add another layer of sand on top of the silica bed to prevent disturbance during solvent addition.[3]

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice).

    • Alternatively, for less soluble compounds, perform a "dry loading": dissolve the compound, add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and carefully add this powder to the top of the column.[12][17]

  • Elute and Collect:

    • Carefully add the eluent and apply gentle pressure.

    • Collect fractions and monitor them by TLC to identify which ones contain the pure product.[3]

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

IV. References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Benchchem. --INVALID-LINK--

  • BenchChem Technical Support Team. (2025). Technical Support Center: Purification of 2-Bromo-4-methylpyridine Derivatives. Benchchem. --INVALID-LINK--

  • University of Rochester Department of Chemistry. Troubleshooting Flash Column Chromatography. --INVALID-LINK--

  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for the Purification of Products from 4-Bromo-5-(trifluoromethyl)pyridin-2-amine Reactions. Benchchem. --INVALID-LINK--

  • Chromatography Forum. (2012). Retention of Pyridine N-Oxides on HPLC. --INVALID-LINK--

  • Chemistry For Everyone. (2025). How To Choose Solvent System For Column Chromatography?--INVALID-LINK--

  • BenchChem Technical Support Team. (2025). troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. Benchchem. --INVALID-LINK--

  • ResearchGate. (2015). How can I select the solvent system for column chromatography?--INVALID-LINK--

  • University of Colorado Boulder Department of Chemistry. Thin Layer Chromatography (TLC). --INVALID-LINK--

  • LibreTexts Chemistry. Column chromatography. --INVALID-LINK--

  • BenchChem Technical Support Team. (2025). Technical Support Center: Purification of Pyridin-4-ol Derivatives. Benchchem. --INVALID-LINK--

  • University of Rochester Department of Chemistry. Chromatography: Solvent Systems for TLC. --INVALID-LINK--

  • SiliCycle. SiliaPlate TLC Practical Guide. --INVALID-LINK--

  • BenchChem Technical Support Team. (2025). Technical Guide on the Stability and Storage of 2-Bromo-4-fluoro-5-methylpyridine. Benchchem. --INVALID-LINK--

  • AWS. Pyridine•BrF3 the missing link for clean fluorinations of aromatic derivatives. --INVALID-LINK--

  • ResearchGate. (2017). How can i purify N-oxides on column chromatography?--INVALID-LINK--

  • LibreTexts Chemistry. (2022). Thin Layer Chromatography. --INVALID-LINK--

  • University of Rochester Department of Chemistry. Chromatography: Solvent Systems For Flash Column. --INVALID-LINK--

  • The Royal Society of Chemistry. (2020). Pyridine N-oxides as HAT reagents for photochemical C-H functionalization of electron-deficient heteroarenes. --INVALID-LINK--

  • BenchChem Technical Support Team. (2025). An In-depth Technical Guide to 2-Bromo-4-fluoro-5-methylpyridine: Structure, Properties, and Synthetic Considerations. Benchchem. --INVALID-LINK--

  • Advanced ChemBlocks Inc. This compound. --INVALID-LINK--

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Choices. --INVALID-LINK--

  • Reddit. (2020). Performing column chromatography on pyridine-based compounds sucks [OC]. --INVALID-LINK--

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. --INVALID-LINK--

  • NINGBO INNO PHARMCHEM CO.,LTD. Sourcing 5-Bromo-2-fluoro-4-methylpyridine: A Guide for Pharma Buyers. --INVALID-LINK--

  • BLD Pharm. 1227577-02-7|this compound. --INVALID-LINK--

  • Sigma-Aldrich. This compound | 1227577-02-7. --INVALID-LINK--

  • BenchChem Technical Support Team. (2025). Technical Support Center: Purification of 3-Bromopyridine-D4 Reaction Products. Benchchem. --INVALID-LINK--

  • PubMed Central. (2023). Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. --INVALID-LINK--

  • ARKAT USA, Inc. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. --INVALID-LINK--

  • Reddit. (2025). why is my product stuck on the silica during columning. --INVALID-LINK--

  • ResearchGate. (2010). On the reactivity of bromine atoms in brominated pyridines. Preparation of some 2:6‐disubstitution products of pyridine. --INVALID-LINK--

  • ResearchGate. (2010). The reactivity of bromine atoms in brominated pyridines. The preparation of 3-acetylamino-5-ethoxypyridine from 3,5-dibromopyridine. --INVALID-LINK--

References

Technical Support Center: Troubleshooting Low Conversion in 4-Bromo-2-fluoro-5-methylpyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for reactions involving 4-Bromo-2-fluoro-5-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, we address common challenges leading to low conversion and provide expert-driven, field-proven insights to optimize your synthetic outcomes. Our approach is rooted in a deep understanding of reaction mechanisms and the unique reactivity of this substituted pyridine.

Understanding the Substrate: this compound

The reactivity of this compound is dictated by the interplay of its substituents. The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom activates the ring for nucleophilic attack and facilitates oxidative addition in cross-coupling reactions. However, this is counterbalanced by the electron-donating methyl group. The primary reactive sites are the C-Br bond at the 4-position and the C-F bond at the 2-position.

  • Palladium-Catalyzed Cross-Coupling (Suzuki, Sonogashira, Buchwald-Hartwig): The C-Br bond is the primary site for these reactions due to the general reactivity trend of halogens in oxidative addition (I > Br > Cl > F)[1][2]. The fluorine atom at the 2-position and the pyridine nitrogen can influence the catalytic cycle.

  • Nucleophilic Aromatic Substitution (SNAr): The C-F bond is generally more susceptible to nucleophilic attack than the C-Br bond in SNAr reactions on electron-deficient rings like pyridine[3][4]. This is due to the high electronegativity of fluorine, which polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex[3][5].

Troubleshooting Workflow for Low Conversion

When faced with low conversion, a systematic approach is crucial. The following diagram outlines a logical progression for diagnosing and resolving common issues in reactions with this compound.

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Steps Start Low Conversion Observed Check_Reagents Verify Reagent Quality & Stoichiometry Start->Check_Reagents Initial Check Check_Conditions Evaluate Reaction Conditions Check_Reagents->Check_Conditions Reagents OK Catalyst_Issues Address Catalyst System Check_Conditions->Catalyst_Issues Conditions OK Side_Reactions Investigate Side Reactions Catalyst_Issues->Side_Reactions Catalyst OK Product_Isolation Optimize Work-up & Purification Side_Reactions->Product_Isolation Side Reactions Minimized Success Improved Conversion Product_Isolation->Success

Caption: A general workflow for troubleshooting low conversion.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Part 1: Suzuki-Miyaura Coupling

Q1: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is resulting in low yield. What are the likely causes and how can I fix it?

A1: Low yields in Suzuki couplings with this substrate often stem from a few key areas. Let's break them down.

Potential Cause 1: Catalyst Inhibition/Deactivation

  • The "Pyridine Problem": The nitrogen atom in the pyridine ring can coordinate to the palladium center, acting as a catalyst poison and inhibiting its activity[6]. This is a very common issue with heteroaromatic substrates.

  • Troubleshooting Strategy:

    • Ligand Choice is Critical: Employ bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos, or RuPhos are designed to create a sterically hindered environment around the palladium atom, which discourages coordination by the pyridine nitrogen[6][7]. Simple ligands like PPh3 are often insufficient[8].

    • Catalyst Loading: If inhibition is suspected, a modest increase in catalyst loading (e.g., from 2 mol% to 5 mol%) can sometimes overcome the issue[6].

    • Pre-catalyst Activation: Ensure your palladium precursor, often a Pd(II) source like Pd(OAc)2, is effectively reduced in situ to the active Pd(0) species[9].

Potential Cause 2: Ineffective Transmetalation

  • The Role of the Base: The base in a Suzuki coupling has multiple roles, including activating the boronic acid to facilitate transmetalation[1][10][11]. An inappropriate base can lead to a stalled catalytic cycle.

  • Troubleshooting Strategy:

    • Base Selection: For challenging couplings, stronger bases are often more effective. Consider switching from weaker bases like Na2CO3 to K3PO4 or Cs2CO3[6]. Ensure the base is finely powdered to maximize its surface area and reactivity.

    • Solvent System: The choice of solvent can significantly impact the solubility of the base and the reaction intermediates. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is common, as water can aid in dissolving the inorganic base[6][12].

Potential Cause 3: Competing Side Reactions

  • Protodeboronation of the Boronic Acid: This is the undesired cleavage of the C-B bond of your boronic acid, replacing it with a C-H bond. It is often exacerbated by excess water or high temperatures[6].

    • Mitigation: Use a slight excess (1.1-1.2 equivalents) of the boronic acid[6]. Ensure your reaction is thoroughly degassed to remove oxygen, which can promote side reactions.

  • Homocoupling of the Boronic Acid: This side reaction forms a biaryl product from two molecules of your boronic acid.

    • Mitigation: This is often a sign of non-optimal catalyst conditions or the presence of oxygen. Re-evaluate your ligand and ensure rigorous degassing[13].

ParameterInitial RecommendationOptimization Strategy
Catalyst Pd(OAc)2 (2 mol%) / SPhos (4 mol%)Switch to a pre-catalyst like XPhos Pd G3/G4 (2-5 mol%)
Base K2CO3 (2-3 equiv.)Switch to K3PO4 or Cs2CO3 (2-3 equiv.)
Solvent Toluene/H2O (10:1)Dioxane/H2O (4:1) or THF/H2O (4:1)
Temperature 80-100 °CScreen temperatures; sometimes a lower temperature for a longer duration can minimize side reactions.
Part 2: Buchwald-Hartwig Amination

Q2: I am attempting a Buchwald-Hartwig amination on this compound, but I'm seeing mostly starting material. What should I investigate?

A2: The Buchwald-Hartwig amination shares the challenge of potential catalyst inhibition by the pyridine nitrogen, but also has its own unique set of considerations.

Potential Cause 1: Catalyst System Mismatch

  • Synergy of Ligand and Base: The success of a Buchwald-Hartwig reaction is highly dependent on the correct combination of a bulky, electron-rich ligand and a strong, non-nucleophilic base[7][14]. The ligand must facilitate both the oxidative addition and the final C-N reductive elimination, which is often the rate-limiting step[14].

  • Troubleshooting Strategy:

    • Ligand Selection: Biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos are often essential for coupling amines with heteroaryl halides[6]. These ligands promote the formation of the active catalyst and accelerate the reductive elimination step.

    • Base Choice: A strong, non-nucleophilic base is required to deprotonate the amine-palladium complex. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are common choices. Weaker bases are typically ineffective[7].

Potential Cause 2: Hydrodehalogenation Side Reaction

  • The Unwanted Hydrogen: You may observe the formation of 2-fluoro-5-methylpyridine, where the bromine has been replaced by a hydrogen atom. This occurs via a competing pathway called β-hydride elimination from a palladium-amido intermediate, especially if the desired reductive elimination is slow[7][14].

  • Troubleshooting Strategy:

    • Optimize Ligand: The choice of ligand can influence the relative rates of reductive elimination versus β-hydride elimination. Screening different bulky ligands is a primary strategy.

    • Lower Temperature: High temperatures can sometimes favor hydrodehalogenation. Consider running the reaction at the lowest temperature that still allows for reasonable conversion rates.

ParameterInitial RecommendationOptimization Strategy
Catalyst Pd2(dba)3 (2.5 mol%) / XPhos (5 mol%)Use a pre-catalyst like XPhos Pd G3 (5 mol%). Consider Josiphos-type ligands for challenging couplings[15].
Base NaOtBu (1.5 equiv.)Switch to LHMDS or K3PO4 if the substrate is base-sensitive.
Solvent Toluene or Dioxane (anhydrous)Ensure solvents are rigorously deoxygenated and dry.
Temperature 90-110 °COptimize temperature; start lower (e.g., 80 °C) and increase if necessary.
Part 3: Sonogashira Coupling

Q3: My Sonogashira coupling with a terminal alkyne is sluggish and produces significant homocoupling of the alkyne (Glaser coupling). How can I improve the yield of my desired product?

A3: The Sonogashira reaction introduces a dual-catalyst system (palladium and copper), which adds layers of complexity to troubleshooting.

Potential Cause 1: Inefficient Catalytic Cycles

  • The Copper Co-catalyst: The copper(I) salt (typically CuI) is crucial for the formation of a copper(I) acetylide intermediate, which then transmetalates to the palladium center[2]. Inactive or insufficient CuI will stall the reaction.

  • Troubleshooting Strategy:

    • Reagent Quality: Ensure your CuI is fresh and not discolored (it should be off-white). Old or oxidized CuI is a common cause of failure.

    • Amine Base: An amine base like triethylamine (Et3N) or diisopropylethylamine (DIPEA) serves both as a base to deprotonate the alkyne and as a solvent[6]. It must be anhydrous.

Potential Cause 2: Dominant Glaser Homocoupling

  • The Role of Oxygen: The copper-catalyzed homocoupling of the terminal alkyne is highly promoted by the presence of oxygen[6][16]. This is one of the most common side reactions in Sonogashira couplings.

  • Troubleshooting Strategy:

    • Rigorous Degassing: This is non-negotiable for Sonogashira reactions. The reaction mixture (solvents and reagents) must be thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solution for an extended period (e.g., 30 minutes)[13].

    • "Copper-Free" Conditions: If Glaser coupling remains a persistent issue, consider a copper-free Sonogashira protocol. These reactions often require a different ligand and may need higher temperatures but can completely eliminate the homocoupling side reaction[17][18][19].

ParameterInitial RecommendationOptimization Strategy
Catalyst PdCl2(PPh3)2 (2-5 mol%) / CuI (5-10 mol%)Try Pd(PPh3)4. For copper-free, use Pd(OAc)2 with a bulky ligand like XPhos[17].
Base Et3N or DIPEA (as solvent or co-solvent)Ensure the base is anhydrous and in sufficient excess.
Solvent THF or DMF (anhydrous)Ensure solvents are rigorously deoxygenated.
Temperature Room Temp to 60 °CFor less reactive aryl bromides, heating may be necessary (e.g., 80-100 °C)[2][17].
Part 4: Nucleophilic Aromatic Substitution (SNAr)

Q4: I am trying to displace the fluorine atom at the C-2 position with a nucleophile, but the reaction is not proceeding. What am I doing wrong?

A4: While the C-F bond is predisposed to SNAr, several factors can impede this transformation.

Potential Cause 1: Insufficient Nucleophile Strength or Activation

  • Nucleophilicity: The rate of SNAr is directly related to the strength of the nucleophile.

  • Troubleshooting Strategy:

    • Deprotonation: For alcohol, thiol, or amine nucleophiles, a base is required to generate the more potent alkoxide, thiolate, or amide. Ensure you are using a strong enough base (e.g., NaH, K2CO3) to fully deprotonate the nucleophile.

    • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or NMP are ideal for SNAr reactions. They solvate the cation of the nucleophile's salt, leaving the anionic nucleophile "bare" and more reactive.

Potential Cause 2: Reaction Temperature

  • Activation Energy: Even for an activated substrate, SNAr reactions often require thermal energy to overcome the activation barrier.

  • Troubleshooting Strategy:

    • Increase Temperature: If the reaction is clean but incomplete at a lower temperature, incrementally increase the heat. Reactions are often run in the 80-120 °C range[3]. Monitor for decomposition of starting material or product at higher temperatures.

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling

This protocol is a robust starting point for the coupling of this compound with a generic arylboronic acid.

  • Reagent Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and finely powdered K3PO4 (3.0 equiv.).

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 ratio by volume) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Complex Ar-Pd(II)-Br(L2) OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_Diaryl Ar-Pd(II)-Ar'(L2) Transmetalation->PdII_Diaryl ArBOH2 Ar'B(OH)2 + Base ArBOH2->Transmetalation RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Product) RedElim->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling[10][20].

References

Preventing homocoupling in Sonogashira reactions with 4-Bromo-2-fluoro-5-methylpyridine.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Sonogashira cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals working with challenging heteroaromatic substrates, focusing on the prevention of homocoupling byproducts when using 4-Bromo-2-fluoro-5-methylpyridine. Our goal is to provide you with the in-depth technical insights and field-proven protocols necessary to achieve high yields and purity in your syntheses.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of the Sonogashira reaction, and why is it a problem with my this compound substrate?

A1: Homocoupling, also known as Glaser or Hay coupling, is the primary side reaction in Sonogashira couplings.[1] It involves the oxidative dimerization of two terminal alkyne molecules to form a symmetric 1,3-diyne. This is highly undesirable as it consumes your valuable alkyne starting material, reduces the yield of the desired cross-coupled product, and introduces a byproduct that can be difficult to separate during purification.[1] With a substrate like this compound, factors that slow down the main catalytic cycle can make homocoupling more competitive.

Q2: What are the primary drivers of this unwanted homocoupling side reaction?

A2: The formation of homocoupling byproducts is principally caused by two factors working in concert: the presence of a copper(I) co-catalyst and dissolved oxygen in the reaction mixture.[1][2] Oxygen promotes the oxidation of the copper(I) acetylide intermediate, leading to the dimerization of the alkyne.[2] While the copper co-catalyst is traditionally added to increase the reaction's reactivity, its presence can unfortunately accelerate this unwanted side reaction.[3]

Q3: My TLC plate shows a significant amount of a new, less polar spot. Could this be the homocoupled product?

A3: Yes, that is a strong possibility. The homocoupled diyne product is typically less polar than the starting alkyne and the desired cross-coupled product. You can often identify it as a distinct spot on a TLC plate. For confirmation, analyzing the crude reaction mixture by LC-MS or NMR is recommended. The homocoupled product will have a molecular weight corresponding to double that of your starting alkyne, minus two protons.[1]

Q4: Is it possible to completely eliminate homocoupling?

A4: While achieving 100% elimination can be challenging, it is certainly possible to minimize homocoupling to negligible levels (often below 2%) through careful optimization of the reaction conditions.[1] Key strategies include rigorous exclusion of oxygen, modifying the catalyst system, and in many cases, switching to a copper-free protocol.[3][4]

Understanding the Competing Pathways

To effectively troubleshoot, it's crucial to understand the mechanisms at play. The Sonogashira reaction involves two interconnected catalytic cycles. The desired outcome is the cross-coupling of the aryl halide and the alkyne. However, a competing pathway, the Glaser coupling, leads to the undesired homocoupling product.

Sonogashira_vs_Glaser cluster_0 Desired Sonogashira Cycle cluster_1 Undesired Glaser Homocoupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII_Ar Ar-Pd(II)-X(L₂) OxAdd->PdII_Ar Transmetal Transmetalation PdII_Ar->Transmetal PdII_Alkyne Ar-Pd(II)-C≡CR(L₂) Transmetal->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim Product Ar-C≡CR RedElim->Product Product->Pd0 Regenerates Catalyst Alkyne R-C≡C-H CuI Cu(I) Alkyne->CuI Base Cu_Acetylide R-C≡C-Cu CuI->Cu_Acetylide Cu_Acetylide->Transmetal To Sonogashira Cycle Oxidation Oxidative Dimerization Cu_Acetylide->Oxidation O₂ Homocoupling_Product R-C≡C-C≡C-R Oxidation->Homocoupling_Product caption Fig 1. Competing Sonogashira and Glaser pathways.

Caption: Fig 1. Competing Sonogashira and Glaser pathways.

Troubleshooting Guide for this compound

The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen can make this compound a challenging substrate. Here is a systematic approach to minimize homocoupling.

Issue Potential Cause Suggested Solution & Rationale
High Levels of Homocoupling Oxygen Contamination Thoroughly degas all solvents and reagents. Use a robust inert gas (Argon or Nitrogen) stream to sparge solvents for at least 30 minutes. Assemble the reaction under a positive pressure of inert gas. Rationale: Oxygen is a key ingredient for the oxidative dimerization of the copper acetylide intermediate.[1][2] Rigorous exclusion is the first and most critical step.
Copper(I) Co-catalyst Switch to a copper-free Sonogashira protocol. This is one of the most effective methods to suppress Glaser coupling.[3][4] Rationale: By removing the primary catalyst for alkyne dimerization, you eliminate the main pathway for homocoupling.[3] For many modern catalyst systems, the copper co-catalyst is not essential for achieving good yields, especially with activated aryl halides.
Low or No Product Yield (with Homocoupling) Inappropriate Base Use a bulky, non-coordinating amine base like diisopropylethylamine (DIPEA) or diisopropylamine (DIPA). Alternatively, for copper-free systems, consider inorganic bases such as Cs₂CO₃ or K₃PO₄.[2] Rationale: The base deprotonates the alkyne. For pyridine substrates, a bulky base is less likely to coordinate to the palladium center and inhibit its catalytic activity. The choice of base is critical and often system-dependent.[5]
Suboptimal Ligand Choice For this electron-deficient pyridine, consider using bulky, electron-rich phosphine ligands such as XPhos or SPhos.[2] Rationale: These ligands promote the formation of a highly active monoligated palladium complex, which can accelerate the rate-determining oxidative addition step of the aryl bromide to the Pd(0) center.[6] A faster Sonogashira cycle outcompetes the homocoupling reaction.
Solvent Effects Screen different solvents. While DMF and THF are common, consider less coordinating solvents like toluene or 1,4-dioxane.[7] Rationale: The solvent can influence catalyst stability and activity. Highly coordinating solvents like DMF can sometimes displace ligands from the palladium center, slowing down the reaction.[8]
Sluggish Reaction Low Reaction Temperature Gradually increase the reaction temperature. While many Sonogashira reactions run at room temperature, electron-deficient aryl bromides may require heating (e.g., 60-100 °C) to facilitate the oxidative addition step. Rationale: The C-Br bond in your substrate is activated by the electron-withdrawing groups, but overcoming the activation energy for oxidative addition may still require thermal energy.

Recommended Experimental Protocol: Copper-Free Sonogashira Coupling

This protocol is designed to minimize homocoupling for the reaction of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • XPhos (4 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv), finely powdered and dried

  • Anhydrous, degassed 1,4-dioxane

  • Inert gas (Argon or high-purity Nitrogen)

G cluster_setup Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification A 1. Add solids to a dry Schlenk flask: - this compound - Pd(OAc)₂ - XPhos - Cs₂CO₃ B 2. Seal flask, evacuate, and backfill with inert gas (repeat 3x). A->B C 3. Add degassed 1,4-dioxane via syringe. B->C D 4. Add terminal alkyne via syringe. C->D E 5. Heat the reaction mixture to 80-100 °C. D->E F 6. Monitor progress by TLC or LC-MS until starting material is consumed. E->F G 7. Cool to room temperature and dilute with ethyl acetate. F->G H 8. Wash with water and brine. G->H I 9. Dry organic layer (Na₂SO₄), filter, and concentrate. H->I J 10. Purify by column chromatography. I->J caption Fig 2. Workflow for Copper-Free Sonogashira.

Caption: Fig 2. Workflow for Copper-Free Sonogashira.

Step-by-Step Procedure:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), Pd(OAc)₂ (0.02 equiv), XPhos (0.04 equiv), and finely powdered Cs₂CO₃ (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed 1,4-dioxane via syringe. Subsequently, add the terminal alkyne (1.2 equiv) dropwise via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting aryl bromide is fully consumed.

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by a saturated aqueous solution of brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.

By following these guidelines and protocols, you will be well-equipped to overcome the challenge of homocoupling in the Sonogashira reaction of this compound, leading to more efficient and successful syntheses in your drug discovery and development endeavors.

References

Technical Support Center: Catalyst Selection for Efficient Suzuki Coupling of 4-Bromo-2-fluoro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 4-Bromo-2-fluoro-5-methylpyridine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical insights, troubleshooting advice, and detailed protocols to ensure the successful synthesis of your target compounds.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] However, the successful coupling of heteroaromatic substrates like this compound can present unique challenges due to the electronic nature of the pyridine ring and potential steric hindrance. This guide will equip you with the knowledge to navigate these challenges and achieve optimal results in your experiments.

Understanding the Substrate: this compound

The reactivity of this compound in a Suzuki coupling is influenced by several factors:

  • Electron-Deficient Pyridine Ring: The nitrogen atom in the pyridine ring is electron-withdrawing, which generally facilitates the oxidative addition of the palladium catalyst to the C-Br bond, the first and often rate-limiting step of the catalytic cycle.[2][3]

  • Fluorine Substituent: The ortho-fluoro group further enhances the electrophilicity of the C4 position, making it more susceptible to oxidative addition.

  • Methyl Group: The methyl group at the 5-position introduces some steric bulk, which can influence the choice of catalyst and ligand.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when performing a Suzuki coupling with this compound.

Q1: What is the best initial catalyst system to try for the Suzuki coupling of this compound?

A1: For a robust starting point, a combination of a palladium(II) precatalyst with a bulky, electron-rich phosphine ligand is recommended. A widely successful system for similar substrates is Pd(OAc)₂ with SPhos or XPhos . These ligands are known to promote the crucial oxidative addition and reductive elimination steps, especially for challenging substrates.[4] Alternatively, a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can be effective, though it may be less active for sterically hindered partners.[5]

Q2: I am observing low to no conversion in my reaction. What are the likely causes and how can I troubleshoot this?

A2: Low or no conversion is a common issue that can stem from several factors. A systematic approach to troubleshooting is crucial.

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently from a Pd(II) precatalyst, or the catalyst may have decomposed.

    • Solution: Use a fresh batch of palladium precatalyst and high-purity, air-stable ligands. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ to bypass the in-situ reduction step.[3][6]

  • Inappropriate Ligand: The chosen phosphine ligand may not be suitable for this specific transformation.

    • Solution: Screen a panel of ligands with varying steric bulk and electronic properties. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often superior for heteroaryl couplings.[4]

  • Inefficient Base: The base is critical for activating the boronic acid for transmetalation.[7][8]

    • Solution: Screen different bases. Potassium phosphate (K₃PO₄) is often an excellent choice due to its sufficient basicity and good solubility in aqueous mixtures.[5][9] Other options include cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃).

  • Suboptimal Solvent: Poor solubility of reactants or catalyst can hinder the reaction.

    • Solution: A mixture of an organic solvent and water is typically used to dissolve both the organic substrates and the inorganic base. Common solvent systems include 1,4-dioxane/water, toluene/water, or THF/water.[7] The ratio of organic solvent to water can be optimized, typically ranging from 4:1 to 10:1.

  • Low Reaction Temperature: The reaction may require more thermal energy to proceed at a reasonable rate.

    • Solution: Gradually increase the reaction temperature. For solvents like dioxane or toluene, temperatures between 80-110 °C are common.[9]

Q3: I am observing significant formation of a homocoupled product from my boronic acid. How can I minimize this side reaction?

A3: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen.[10]

  • Solution: Ensure the reaction is set up under a strictly inert atmosphere (e.g., nitrogen or argon). Thoroughly degas all solvents and reagents before use. Using a Pd(0) source directly can sometimes reduce homocoupling compared to the in-situ reduction of Pd(II) sources.[10][11]

Q4: Can the pyridine nitrogen in my substrate inhibit the catalyst?

A4: Yes, the lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[3]

  • Solution: The use of bulky phosphine ligands can help to shield the palladium center and disfavor coordination with the pyridine nitrogen.[12] Additionally, ensuring the reaction conditions are optimized for a fast catalytic turnover can minimize the time the catalyst is susceptible to inhibition.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the Suzuki coupling of this compound.

Problem Potential Cause Suggested Solution(s)
Low or No Yield Inactive catalyst or inappropriate ligand.- Use a fresh batch of catalyst and high-purity ligand.- Screen a panel of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos).- Consider using a pre-formed catalyst like Pd(PPh₃)₄ or a Buchwald precatalyst.[11]
Inefficient base or suboptimal solvent.- Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃).- Optimize the solvent system and the organic solvent to water ratio.- Ensure adequate stirring to overcome phase-transfer limitations.
Low reaction temperature.- Gradually increase the reaction temperature in increments of 10-20 °C.
Significant Homocoupling of Boronic Acid Presence of oxygen.- Ensure the reaction is set up under a strictly inert atmosphere (N₂ or Ar).- Thoroughly degas all solvents and reagents prior to use.
In situ reduction of Pd(II) precatalyst.- Consider using a Pd(0) source directly (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃).[11]
Protodeboronation of Boronic Acid Presence of excess water or prolonged reaction at high temperature.- Use anhydrous solvents or a minimal, controlled amount of water.- Consider using the corresponding boronic ester (e.g., pinacol ester), which is generally more stable.[13]
Formation of Unidentified Byproducts Side reactions or decomposition of starting materials.- Lower the reaction temperature.- Reduce the reaction time.- Analyze the crude reaction mixture by LC-MS to identify potential side products and gain mechanistic insights.

Experimental Protocols

Protocol 1: General Procedure for Catalyst Screening

This protocol outlines a general method for screening different catalyst systems for the Suzuki coupling of this compound.

  • To a reaction vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (2.0-3.0 equiv.).

  • Add the palladium precatalyst (1-5 mol%) and the phosphine ligand (1.2-10 mol%, maintaining a suitable Pd:ligand ratio, typically 1:2 for monodentate ligands).

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).

  • Seal the vial and purge with an inert gas (N₂ or Ar) for 5-10 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC, GC, or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Recommended Starting Conditions
Parameter Recommendation
Palladium Precatalyst Pd(OAc)₂ (2 mol%)
Ligand SPhos (4 mol%)
Base K₃PO₄ (3.0 equiv.)
Solvent 1,4-Dioxane/Water (4:1)
Temperature 100 °C
Concentration 0.1 - 0.5 M

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative_Addition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Transmetalation->Ar-Pd(II)-Ar'(L_n) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Ar-Ar' Coupled Product Reductive_Elimination->Ar-Ar' Ar-X This compound Ar-X->Oxidative_Addition Ar'-B(OH)2 Boronic Acid Ar'-B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low or No Conversion Check_Catalyst Is the catalyst system active? Start->Check_Catalyst Screen_Ligands Screen bulky, electron-rich ligands Check_Catalyst->Screen_Ligands No Check_Base Is the base effective? Check_Catalyst->Check_Base Yes Screen_Ligands->Check_Base Screen_Bases Screen alternative bases (K3PO4, Cs2CO3) Check_Base->Screen_Bases No Check_Solvent Is solubility an issue? Check_Base->Check_Solvent Yes Screen_Bases->Check_Solvent Optimize_Solvent Optimize solvent system and water content Check_Solvent->Optimize_Solvent Yes Check_Temp Is the temperature sufficient? Check_Solvent->Check_Temp No Optimize_Solvent->Check_Temp Increase_Temp Increase reaction temperature Check_Temp->Increase_Temp No Success Successful Coupling Check_Temp->Success Yes Increase_Temp->Success

Caption: A systematic workflow for troubleshooting low conversion in Suzuki coupling.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Bromo-2-fluoro-5-methylpyridine and 2-Chloro-4-fluoro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, substituted pyridines represent a cornerstone of molecular design. Their prevalence in pharmaceuticals necessitates a deep understanding of their chemical behavior. This guide provides a detailed comparative analysis of two structurally similar, yet functionally distinct, building blocks: 4-bromo-2-fluoro-5-methylpyridine and 2-chloro-4-fluoro-5-methylpyridine .

While both molecules share a 2-fluoro-5-methylpyridine core, the positional difference of the second halogen (a bromine at C-4 versus a chlorine at C-2) fundamentally dictates their reactivity and strategic application in synthesis. This document will dissect these differences, offering researchers, scientists, and drug development professionals a clear, evidence-based framework for selecting the appropriate reagent and optimizing reaction conditions. We will explore their comparative performance in two of the most critical transformations in modern synthesis: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.

Structural and Electronic Profile: The Basis of Reactivity

The reactivity of any substituted pyridine is governed by the interplay of the electron-withdrawing nature of the ring nitrogen and the electronic effects of its substituents. The nitrogen atom significantly lowers the electron density of the ring, particularly at the C-2 (ortho) and C-4 (para) positions, making them susceptible to nucleophilic attack.[1][2]

  • This compound (Compound 1): Features a fluorine atom at an activated C-2 position and a bromine atom at an activated C-4 position.

  • 2-chloro-4-fluoro-5-methylpyridine (Compound 2): Features a chlorine atom at an activated C-2 position and a fluorine atom at an activated C-4 position.

The key to understanding their differential reactivity lies in recognizing how different reaction mechanisms are influenced by the carbon-halogen bond.

I. Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a stepwise process involving the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the leaving group.[3] The rate of this reaction is primarily dictated by two factors: the stability of the intermediate and the ability of the halogen to act as a leaving group.

Mechanistic Rationale and Regioselectivity

For SNAr reactions on activated heteroaromatics, the established leaving group aptitude follows the order: F > Cl > Br > I .[4][5][6] This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon center more electrophilic and better able to stabilize the negative charge in the rate-determining addition step.[4]

  • In both Compound 1 and Compound 2 , the C-4 position is occupied by a fluorine atom. This C-F bond is activated by the para-nitrogen and is the most labile site for nucleophilic attack.

  • While the C-2 halogens (Br in 1 , Cl in 2 ) are also at an activated position, fluorine's superior performance as a leaving group in SNAr reactions means that substitution will overwhelmingly occur at the C-4 position for both molecules.[7] The reaction of 2-fluoropyridine with sodium ethoxide is reportedly 320 times faster than that of 2-chloropyridine, illustrating this potent effect.[7]

Therefore, for SNAr reactions, both compounds are expected to react selectively at the C-4 position to displace the fluoride.

Diagram 1: Predicted regioselectivity for Nucleophilic Aromatic Substitution (SNAr).
Experimental Protocol: SNAr with Morpholine

This protocol provides a general procedure for the substitution of the C-4 fluorine with morpholine, which is applicable to both substrates.

  • Reagent Preparation: To a clean, dry reaction vessel, add the halo-pyridine substrate (1.0 mmol, 1.0 equiv.), morpholine (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) (5 mL).

  • Reaction: Stir the mixture at 80-100 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and pour it into water (20 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[4]

II. Reactivity in Palladium-Catalyzed Cross-Coupling

In contrast to SNAr, the outcome of Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) is dictated by the rate of oxidative addition of the C-X bond to the Pd(0) catalyst.[8] This step is highly sensitive to the identity of the halogen.

Mechanistic Rationale and Regioselectivity

The established reactivity order for oxidative addition is C-I > C-Br > C-OTf > C-Cl >> C-F .[9] Carbon-fluorine bonds are exceptionally strong and generally unreactive under standard cross-coupling conditions, requiring highly specialized catalysts for activation.

  • This compound (Compound 1): Possesses a highly reactive C-Br bond at the C-4 position and a largely unreactive C-F bond at C-2. Consequently, palladium-catalyzed reactions will occur with high selectivity at the C-4 position.[10]

  • 2-chloro-4-fluoro-5-methylpyridine (Compound 2): Features a moderately reactive C-Cl bond at the C-2 position and the unreactive C-F bond at C-4. Cross-coupling will therefore occur selectively at the C-2 position.

The crucial point of comparison is the relative reactivity of the C-Br bond in Compound 1 versus the C-Cl bond in Compound 2 . The C-Br bond is significantly more reactive, allowing for cross-coupling under milder conditions (lower temperatures, weaker bases, and less specialized ligands).[11] Activating a C-Cl bond, particularly on an electron-deficient pyridine ring, often necessitates the use of more sophisticated, sterically hindered phosphine ligands (e.g., XPhos, t-BuXPhos) and higher reaction temperatures.[11]

Cross_Coupling_Reactivity cluster_1 This compound cluster_2 2-Chloro-4-fluoro-5-methylpyridine C1 C4-Br Bond C1_react High Reactivity Milder Conditions C1->C1_react Oxidative Addition C2 C2-Cl Bond C2_react Moderate Reactivity Forcing Conditions C2->C2_react Oxidative Addition

Diagram 2: Comparative reactivity in Pd-catalyzed cross-coupling reactions.
Data Summary: Suzuki-Miyaura Coupling Conditions

The following table summarizes representative conditions for the Suzuki-Miyaura coupling of bromo- and chloro-pyridines, illustrating the typically milder requirements for the bromo- derivative.

FeatureThis compound (Analogues)2-Chloro-4-fluoro-5-methylpyridine (Analogues)
Reactive Site C4-BrC2-Cl
Typical Catalyst Pd(OAc)₂, Pd(PPh₃)₄[10]Pd₂(dba)₃, Pd(OAc)₂
Typical Ligand PPh₃, SPhosBulky phosphines (e.g., XPhos, RuPhos)[12]
Typical Base K₂CO₃, Cs₂CO₃K₃PO₄, NaOt-Bu
Temperature 80 - 100 °C100 - 120 °C
General Reactivity HighModerate
Experimental Protocol: Suzuki-Miyaura Coupling

This workflow outlines the general steps for performing a Suzuki-Miyaura cross-coupling reaction. Note the likely need for a more specialized ligand for the chloro-pyridine substrate.

Diagram 3: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Summary and Strategic Recommendations

The choice between this compound and 2-chloro-4-fluoro-5-methylpyridine is not arbitrary; it is a strategic decision based on the desired synthetic outcome.

Reaction TypeThis compound2-Chloro-4-fluoro-5-methylpyridineRecommendation
SNAr Selective at C-4 (F) Selective at C-4 (F) Both are excellent substrates for C-4 functionalization via SNAr.
Cross-Coupling Selective at C-4 (Br) Selective at C-2 (Cl) Choose based on desired regiochemistry.
Reactivity High: Milder conditions.Moderate: Requires stronger conditions.The bromo-derivative is preferred for sensitive substrates in cross-coupling.

Core Directive for Selection:

  • For C-4 functionalization via SNAr: Both compounds are equally suitable, reacting at the C-4 fluoro position.

  • For C-4 functionalization via Cross-Coupling: This compound is the required choice. Its higher reactivity allows for greater flexibility in reaction conditions.

  • For C-2 functionalization via Cross-Coupling: 2-chloro-4-fluoro-5-methylpyridine is the necessary reagent. Be prepared to screen more robust catalysts and ligands to achieve optimal yields.

By understanding the fundamental mechanistic principles that govern the reactivity of these versatile building blocks, chemists can make more informed and efficient decisions, accelerating the pace of discovery in pharmaceutical and materials science.

References

A Senior Application Scientist's Guide to Suzuki Coupling with Halopyridines: A Comparative Yield Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern synthetic chemistry, particularly for the construction of biaryl and hetero-biaryl scaffolds that are prevalent in pharmaceuticals and functional materials. Pyridine-containing molecules are of immense interest due to their diverse biological activities. This guide provides an in-depth comparative analysis of the performance of different halopyridines—iodide, bromide, chloride, and fluoride—in the Suzuki coupling, supported by experimental data to inform substrate selection and reaction optimization.

The Decisive Role of the Carbon-Halogen Bond: Mechanistic Insights

The efficacy of a halopyridine in a Suzuki coupling is fundamentally governed by the rate-determining step of the catalytic cycle: the oxidative addition of the palladium(0) catalyst to the carbon-halogen (C-X) bond. The strength of this bond dictates the energy barrier for this crucial step.

The general reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is inversely correlated with their C-X bond dissociation energies:

I > Br > Cl > F

Consequently, iodopyridines are the most reactive substrates, often requiring milder conditions, while the more stable and cost-effective chloropyridines, and particularly fluoropyridines, necessitate more sophisticated and robust catalytic systems to achieve comparable yields.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving three key stages: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Active Catalyst Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X Aryl Halide (Halopyridine) R-X->Oxidative_Addition R-Pd(II)-X_L2 [R-Pd(II)-X]L2 Oxidative_Addition->R-Pd(II)-X_L2 Transmetalation Transmetalation R-Pd(II)-X_L2->Transmetalation Base Base Base->Transmetalation R-Pd(II)-R'_L2 [R-Pd(II)-R']L2 Transmetalation->R-Pd(II)-R'_L2 Reductive_Elimination Reductive Elimination R-Pd(II)-R'_L2->Reductive_Elimination R'-B(OR)2 Boronic Acid/Ester R'-B(OR)2 R'-B(OR)2->Transmetalation Reductive_Elimination->Pd(0)L2 Catalyst Regeneration R-R' Coupled Product R-R' Reductive_Elimination->R-R'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Influence of Halogen Position on Reactivity

The position of the halogen on the electron-deficient pyridine ring also significantly impacts reactivity. The nitrogen atom's electron-withdrawing nature activates the ring towards oxidative addition, particularly at the positions ortho and para to it. The generally accepted reactivity order for the halogen position is:

4-position > 2-position > 3-position

The C4 and C2 positions are more electron-deficient and thus more susceptible to oxidative addition compared to the C3 position.

Reactivity_Trends Halopyridine Reactivity Trends in Suzuki Coupling cluster_halogen Based on Halogen (C-X Bond Strength) cluster_position Based on Position on Pyridine Ring Iodo Iodopyridine (Most Reactive) Bromo Bromopyridine Iodo->Bromo Decreasing Reactivity Chloro Chloropyridine Bromo->Chloro Decreasing Reactivity Fluoro Fluoropyridine (Least Reactive) Chloro->Fluoro Decreasing Reactivity Pos4 4-Halopyridine (Most Reactive) Pos2 2-Halopyridine Pos4->Pos2 Decreasing Reactivity Pos3 3-Halopyridine (Least Reactive) Pos2->Pos3 Decreasing Reactivity

Caption: General reactivity trends of halopyridines in Suzuki coupling.

Comparative Yield Analysis: A Data-Driven Overview

While direct side-by-side comparisons of all four halogens at each position under identical conditions are scarce in the literature, the following tables compile representative data to illustrate the expected yield trends. The coupling of various halopyridines with phenylboronic acid is used as a benchmark.

Table 1: Comparative Yields for 2-Halopyridines

HalopyridineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2-IodopyridinePd(PPh₃)₄ / CuIEt₃NTHFRT2~98
2-BromopyridinePd(PPh₃)₄K₂CO₃Toluene/H₂O100-~85
2-ChloropyridinePd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O100-~95
2-FluoropyridinePd(dppf)Cl₂Na₃PO₄Dioxane100-Modest

Yields are representative and can vary based on the specific boronic acid and reaction conditions.

Table 2: Comparative Yields for 3-Halopyridines

HalopyridineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
3-BromopyridinePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100-~92
3-ChloropyridinePd(OAc)₂ / RuPhosK₃PO₄2-MeTHF100-~88

Data for 3-iodo- and 3-fluoropyridines under comparable conditions is less commonly reported, but the expected reactivity trend holds.

Table 3: Comparative Yields for 4-Halopyridines

HalopyridineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-IodopyridinePdCl₂(PPh₃)₂ / CuIEt₃NTHFRT-~95
4-BromopyridinePdCl₂(dppf)K₂CO₃Dioxane/H₂O10016~90-98
4-ChloropyridinePd(OAc)₂ / RuPhosK₃PO₄2-MeTHF100-~88

As with other positions, 4-fluoropyridines are the most challenging substrates.

Insights from the Data:

  • Iodo- and Bromopyridines: These are generally reliable substrates that can be coupled effectively with standard palladium catalysts like Pd(PPh₃)₄ or PdCl₂(dppf).

  • Chloropyridines: The coupling of chloropyridines was historically challenging but has become routine with the advent of specialized ligands. Bulky, electron-rich phosphine ligands such as SPhos, XPhos, and RuPhos are highly effective as they facilitate the difficult oxidative addition to the strong C-Cl bond.

  • Fluoropyridines: The C-F bond is the strongest carbon-halogen bond, making fluoropyridines generally unreactive in Suzuki couplings under standard conditions. Successful couplings often require harsh conditions and specialized catalyst systems, and yields can be modest.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Halopyridine

This protocol provides a general starting point for the Suzuki coupling of halopyridines. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.

Experimental_Workflow start Start setup Reaction Setup: - Add halopyridine, boronic acid, base to a dry flask. - Purge with inert gas (Ar or N2). start->setup catalyst Catalyst Addition: - Add Pd catalyst and ligand. setup->catalyst solvent Solvent Addition: - Add degassed solvent via syringe. catalyst->solvent reaction Reaction: - Heat to desired temperature with stirring. - Monitor progress (TLC, GC-MS). solvent->reaction workup Work-up: - Cool to RT. - Dilute with organic solvent, wash with water and brine. reaction->workup purification Purification: - Dry organic layer (Na2SO4 or MgSO4). - Filter and concentrate. - Purify by column chromatography. workup->purification end End purification->end

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Halopyridine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-5 mol%)

  • Ligand (e.g., PPh₃, SPhos, XPhos; 2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF)

Procedure:

  • To an oven-dried reaction vessel (e.g., a Schlenk tube), add the halopyridine, arylboronic acid, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst and ligand to the vessel.

  • Add the degassed solvent via syringe.

  • Stir the reaction mixture at the desired temperature (typically 80-120 °C).

  • Monitor the reaction's progress using an appropriate technique such as TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel.

Protocol for a Challenging Chloropyridine Coupling

Objective: To synthesize 2-phenylpyridine from 2-chloropyridine.

Materials:

  • 2-Chloropyridine (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane/H₂O (4:1 mixture, degassed)

Procedure:

  • Follow the general setup procedure, combining 2-chloropyridine, phenylboronic acid, and K₃PO₄ in a Schlenk tube under an argon atmosphere.

  • In a separate vial, prepare a pre-mixed solution of Pd(OAc)₂ and SPhos in a small amount of the degassed dioxane.

  • Add the bulk of the dioxane/water solvent to the Schlenk tube, followed by the catalyst/ligand solution via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours, monitoring for completion.

  • Perform the work-up and purification as described in the general protocol.

Conclusion

The selection of a halopyridine substrate for Suzuki-Miyaura coupling is a critical decision that balances reactivity with cost and availability. While iodopyridines and bromopyridines offer the highest reactivity and are often suitable for a wide range of conditions, significant advancements in catalyst technology have rendered the more economical chloropyridines as highly viable and effective coupling partners. The key to success with these less reactive substrates lies in the judicious choice of a highly active catalytic system, typically employing bulky, electron-rich phosphine or N-heterocyclic carbene ligands. Fluoropyridines remain a considerable challenge, and their efficient coupling is an active area of research. This guide provides the foundational knowledge and practical data to enable researchers to make informed decisions and optimize their synthetic strategies for the efficient construction of valuable pyridine-containing molecules.

A Comparative Guide to the Structural Validation of 4-Bromo-2-fluoro-5-methylpyridine Reaction Products by NMR

Author: BenchChem Technical Support Team. Date: January 2026

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in pharmaceutical and chemical research, offering unparalleled insights into molecular structures.[1] For researchers, scientists, and drug development professionals, NMR is an indispensable tool for the unambiguous structural characterization of reaction products, reaction monitoring, and impurity detection.[2] This guide provides an in-depth technical comparison of NMR-based structural validation for reaction products of 4-Bromo-2-fluoro-5-methylpyridine, a key building block in medicinal chemistry. We will explore the causality behind experimental choices and present supporting data to ensure a self-validating approach to structural elucidation.

The Central Role of NMR in Modern Drug Discovery

The journey from a lead compound to a viable drug candidate is a complex and expensive endeavor. Understanding the atomic-level structure of molecules is crucial for designing targeted therapies.[3] NMR spectroscopy has emerged as a powerful and versatile technique in this process, capable of identifying and validating hits, optimizing lead compounds, and elucidating the interactions between drugs and their biological targets.[3] Its non-destructive nature allows for repeated analysis of samples, a significant advantage in resource-intensive research environments.[2]

Case Study: Suzuki-Miyaura Coupling of this compound

To illustrate the power of NMR in structural validation, we will examine a common and vital carbon-carbon bond-forming reaction: the Suzuki-Miyaura cross-coupling.[4] This reaction is instrumental in synthesizing biaryl compounds, which are prevalent in many pharmaceutical agents. Our model reaction involves the coupling of this compound with phenylboronic acid.

Reaction Scheme:

Caption: General scheme of the Suzuki coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

A generalized protocol for this transformation is as follows:

  • To a Schlenk flask, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and a base such as K₂CO₃ (2.0 equiv).

  • Add a palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%).[4]

  • The flask is evacuated and backfilled with an inert gas (e.g., Argon).

  • A solvent system, such as a 4:1 mixture of 1,4-dioxane and water, is added.[5]

  • The reaction mixture is heated to 90°C and stirred for several hours, with progress monitored by LC-MS.

  • Upon completion, the reaction is cooled, and the product is extracted with an organic solvent.

  • The crude product is purified by column chromatography to yield the desired 2-Fluoro-5-methyl-4-phenylpyridine.

NMR Spectral Analysis: A Comparative Approach

The definitive confirmation of the product's structure lies in a detailed comparison of its NMR spectra with that of the starting material.

¹H NMR: The Initial Fingerprint

The proton NMR spectrum provides the first and most direct evidence of the transformation.

CompoundH-3 (ppm)H-6 (ppm)CH₃ (ppm)Phenyl-H (ppm)
Starting Material ~7.0-7.2~8.0-8.2~2.3-
Product ~7.1-7.3~8.1-8.3~2.4~7.3-7.6

Analysis of ¹H NMR Data:

  • Disappearance of Bromine's Influence: In the starting material, the bromine at C4 influences the chemical shifts of the adjacent protons. Upon its replacement with a phenyl group, these shifts will change subtly.

  • Appearance of Phenyl Protons: The most telling change is the appearance of a new set of signals in the aromatic region (typically δ 7.3-7.6 ppm), corresponding to the protons of the newly introduced phenyl ring. The integration of these signals should correspond to five protons.

  • Methyl Group Shift: The chemical shift of the methyl protons may experience a slight downfield shift due to the change in the electronic environment of the pyridine ring.

¹³C NMR: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a detailed map of the carbon framework, confirming the connectivity of the atoms.

CompoundC2 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)C6 (ppm)CH₃ (ppm)Phenyl-C (ppm)
Starting Material ~160 (d)~120 (d)~115 (s)~135 (d)~145 (d)~17-
Product ~161 (d)~121 (d)~148 (s)~136 (d)~146 (d)~18~128-138

(Note: 'd' denotes a doublet due to C-F coupling, 's' denotes a singlet)

Analysis of ¹³C NMR Data:

  • Shift of C4: The most significant change will be the downfield shift of the C4 signal. The carbon atom directly bonded to bromine in the starting material is now bonded to a phenyl group, resulting in a substantial change in its chemical environment.

  • Appearance of Phenyl Carbons: New signals corresponding to the six carbons of the phenyl ring will appear in the aromatic region. One of these will be a quaternary carbon signal (the point of attachment to the pyridine ring), while the others will be protonated.

  • C-F Coupling: The coupling between the fluorine atom and the carbon atoms of the pyridine ring provides valuable structural information. The magnitude of these coupling constants can help in the assignment of the carbon signals. For instance, the coupling constant for the carbon directly bonded to fluorine (²J_CF) is typically the largest.[6]

¹⁹F NMR: A Sensitive Probe

¹⁹F NMR is a highly sensitive technique that provides a clear window into the electronic environment of the fluorine atom.[7][8]

CompoundChemical Shift (ppm)
Starting Material ~ -70 to -90
Product ~ -70 to -90 (subtle shift)

Analysis of ¹⁹F NMR Data:

  • Monitoring Reaction Progress: While the chemical shift of the fluorine atom may only change slightly upon reaction, ¹⁹F NMR is an excellent tool for monitoring the reaction's progress.[9] The disappearance of the starting material's fluorine signal and the appearance of the product's signal can be easily tracked.

  • Purity Assessment: The simplicity of the ¹⁹F NMR spectrum (often a single signal for a monofluorinated compound) makes it ideal for assessing the purity of the final product.

Advanced 2D NMR for Unambiguous Assignments

For complex molecules or in cases of signal overlap, 2D NMR techniques are indispensable for definitive structural elucidation.[10][11][12]

COSY (Correlation Spectroscopy)

This experiment reveals proton-proton coupling networks, helping to identify adjacent protons in the molecule. For the product, COSY would show correlations between the protons on the phenyl ring and between the H-3 and H-6 protons of the pyridine ring (if there is a discernible coupling).

HSQC (Heteronuclear Single Quantum Coherence)

HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This is the most reliable method for assigning the protonated carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation)

HMBC shows correlations between protons and carbons over two or three bonds. This is crucial for connecting different parts of the molecule and for assigning quaternary carbons. Key HMBC correlations for the product would include:

  • Correlations from the phenyl protons to the C4 of the pyridine ring.

  • Correlations from the methyl protons to C5 and C6 of the pyridine ring.

NMR_Workflow cluster_acq Acquisition cluster_ana Analysis Start Sample Preparation Acquisition Data Acquisition Start->Acquisition Analysis Data Analysis & Elucidation Acquisition->Analysis H1 1D ¹H NMR Structure Final Structure Analysis->Structure AssignH1 Assign ¹H Signals C13 1D ¹³C NMR H1->AssignH1 F19 1D ¹⁹F NMR AssignC13 Assign ¹³C Signals C13->AssignC13 TwoD 2D NMR (COSY, HSQC, HMBC) Connect Connect Fragments TwoD->Connect AssignH1->AssignC13 Connect->Structure Stereo Determine Stereochemistry (NOESY/ROESY) HSQC_link->AssignC13 via HSQC

Caption: A typical NMR workflow for structural elucidation.

Comparison with Other Analytical Techniques

While NMR is a powerful tool, it is often used in conjunction with other analytical methods for comprehensive characterization.

TechniqueAdvantagesDisadvantages
NMR Spectroscopy Provides detailed structural information (connectivity, stereochemistry). Non-destructive. Quantitative.[13][14]Relatively low sensitivity compared to MS. Requires soluble samples.
Mass Spectrometry (MS) High sensitivity. Provides accurate molecular weight.Does not provide detailed structural connectivity. Isomeric compounds can be difficult to distinguish.
X-ray Crystallography Provides an absolute 3D structure.Requires a single, high-quality crystal. The solid-state structure may not be the same as the solution-state structure.

In the context of the Suzuki-Miyaura reaction of this compound, NMR spectroscopy offers the most comprehensive and efficient means of confirming the formation of the desired product and ensuring its structural integrity.

Conclusion

The structural validation of reaction products is a critical step in chemical and pharmaceutical research. As demonstrated with the Suzuki-Miyaura coupling of this compound, a multi-faceted NMR approach, incorporating ¹H, ¹³C, ¹⁹F, and 2D techniques, provides an unambiguous and self-validating system for structural elucidation. By understanding the principles behind these experiments and carefully analyzing the resulting data, researchers can confidently confirm the identity and purity of their synthesized compounds, accelerating the drug discovery and development process.

References

A Spectroscopic Guide to Differentiating 4-Bromo-2-fluoro-5-methylpyridine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise identification of substituted pyridine isomers is a foundational requirement for successful synthesis and downstream applications. The pyridine scaffold is a privileged structure in a vast array of pharmaceuticals, and subtle changes in substituent positioning can drastically alter a molecule's biological activity, reactivity, and physical properties.[1] This guide provides an in-depth spectroscopic comparison of 4-Bromo-2-fluoro-5-methylpyridine and its closely related positional isomers, offering a strategic approach to their unambiguous differentiation using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

The Challenge of Isomerism

Positional isomers, such as those of bromo-fluoro-methyl-substituted pyridine, possess the same molecular formula and weight, rendering many basic analytical techniques insufficient for their distinction. Spectroscopic methods that probe the unique electronic and vibrational environment of each atom within the molecule are therefore indispensable. This guide will focus on comparing the titular compound with a key structural isomer to illustrate the power of a multi-technique spectroscopic approach.

Isomers Under Comparison:

  • Isomer A: this compound

  • Isomer B: 2-Bromo-4-fluoro-5-methylpyridine

isomers cluster_A Isomer A: this compound cluster_B Isomer B: 2-Bromo-4-fluoro-5-methylpyridine A A B B

Caption: Molecular structures of the primary isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is arguably the most powerful technique for isomer differentiation as it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[2] We will examine ¹H, ¹³C, and ¹⁹F NMR spectra, as each provides a unique and complementary piece of the structural puzzle.

Causality of Chemical Shifts and Coupling

The distribution of electrons in the pyridine ring is inherently uneven due to the electronegative nitrogen atom, which draws electron density, particularly from the α (2,6) and γ (4) positions.[3] This effect is further modulated by the substituents:

  • Fluorine: Highly electronegative, causing a strong deshielding effect (downfield shift) on the carbon it is attached to and influencing nearby protons and carbons.

  • Bromine: Electronegative, but less so than fluorine. Its primary influence is often observed through its mass and quadrupolar effects.

  • Methyl Group (-CH₃): Weakly electron-donating, causing a slight shielding effect (upfield shift) on the positions it influences.

Spin-spin coupling (J-coupling) provides direct evidence of through-bond connectivity. The magnitude of the coupling constant is dependent on the number of bonds and the dihedral angle between the coupled nuclei. In this case, couplings between protons (H-H), protons and fluorine (H-F), and carbons and fluorine (C-F) are diagnostic.

Predicted ¹H NMR Spectra

The remaining two aromatic protons on the pyridine ring serve as the most critical reporters for distinguishing Isomer A from Isomer B.

  • Isomer A (this compound):

    • H-3: This proton is adjacent to the fluorine at C-2 and the bromine at C-4. It will appear as a doublet due to coupling with the fluorine atom (³JHF). Its chemical shift will be influenced by both adjacent halogens.

    • H-6: This proton is adjacent to the nitrogen and the methyl-substituted C-5. It will appear as a singlet (or a very finely split quartet due to long-range coupling to the methyl group). It is expected to be the most downfield aromatic proton due to its proximity to the nitrogen.

    • -CH₃: A singlet, shifted by the ortho-bromine.

  • Isomer B (2-Bromo-4-fluoro-5-methylpyridine):

    • H-3: This proton is flanked by the bromine at C-2 and the fluorine at C-4. It will appear as a doublet, coupled to the fluorine (³JHF). Its environment is very similar to H-3 in Isomer A, but the overall electronic landscape is different.

    • H-6: This proton is adjacent to the nitrogen and the methyl-substituted C-5. It will appear as a singlet. Similar to Isomer A, it will be the most downfield proton.

    • -CH₃: A singlet, but its chemical shift will differ from Isomer A due to being ortho to the fluorine instead of the bromine.

The key differentiator in the ¹H NMR will be the precise chemical shifts and the magnitude of the H-F coupling constants.

Predicted ¹³C and ¹⁹F NMR Spectra
  • ¹³C NMR: The most dramatic difference will be the chemical shift of the carbon directly bonded to fluorine (C-F). This carbon will exhibit a very large one-bond coupling constant (¹JCF) and will be significantly shifted downfield. The positions of the other carbon signals, particularly the C-Br and the methyl carbon, will also be unique to each isomer's substitution pattern.

  • ¹⁹F NMR: While both isomers will show a single fluorine resonance, the key information comes from its coupling to nearby protons. In both isomers, the fluorine is expected to couple to the H-3 proton, resulting in a doublet in the proton-coupled ¹⁹F spectrum. The chemical shift of the fluorine itself will also be subtly different due to the different overall electronic structure of the two isomers.

Summary of Predicted NMR Data
IsomerFeaturePredicted ¹H NMR DataPredicted ¹³C NMR Data
A: 4-Br, 2-F, 5-Me Aromatic ProtonsH-6 (~8.2 ppm, s); H-3 (~7.5 ppm, d, ³JHF ≈ 7-9 Hz)6 signals; C-2 shows large ¹JCF (~240 Hz)
Methyl ProtonsSinglet, ~2.4 ppm1 signal, ~18 ppm
B: 2-Br, 4-F, 5-Me Aromatic ProtonsH-6 (~8.3 ppm, s); H-3 (~7.2 ppm, d, ³JHF ≈ 8-10 Hz)6 signals; C-4 shows large ¹JCF (~250 Hz)
Methyl ProtonsSinglet, ~2.3 ppm1 signal, ~17 ppm
Note: Chemical shifts (ppm) are estimates relative to TMS and can vary with solvent.

Experimental Protocol: NMR Sample Preparation and Acquisition

A self-validating protocol ensures reproducibility and data integrity.

  • Sample Preparation: a. Accurately weigh 5-10 mg of the pyridine isomer and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. b. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (0.00 ppm).

  • Instrument Setup: a. Use a high-field NMR spectrometer (≥400 MHz) for optimal resolution and sensitivity. b. Tune and match the probe for the ¹H, ¹³C, and ¹⁹F nuclei. c. Shim the magnetic field to achieve high homogeneity, ensuring sharp, symmetrical peaks.

  • Data Acquisition: a. ¹H NMR: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for the aromatic signals. b. ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. An APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) experiment is recommended to differentiate between CH, CH₂, and CH₃ carbons. c. ¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. If possible, acquire both proton-coupled and decoupled spectra to observe and measure H-F coupling constants. d. 2D NMR (Optional but Recommended): For unambiguous assignment, acquire a 2D HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons, and a 2D HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range (2-3 bond) H-C connectivities.

NMR_Workflow cluster_prep Preparation cluster_acq Acquisition (400 MHz+) cluster_analysis Analysis dissolve Dissolve 5-10 mg in 0.6 mL CDCl₃ add_tms Add TMS Standard dissolve->add_tms tune Tune & Shim add_tms->tune acq_1H ¹H Spectrum tune->acq_1H acq_13C ¹³C {¹H} & DEPT acq_1H->acq_13C acq_19F ¹⁹F Spectrum acq_13C->acq_19F process Process & Reference acq_19F->process assign Assign Signals (Shifts, J-Coupling) process->assign structure Confirm Isomer assign->structure

Caption: Standard workflow for NMR-based isomer differentiation.

Infrared (IR) Spectroscopy: Probing Vibrational Fingerprints

IR spectroscopy measures the absorption of infrared radiation by a molecule, corresponding to its specific vibrational modes. While some functional group absorptions are common to both isomers, the overall "fingerprint region" (< 1500 cm⁻¹) is highly sensitive to the substitution pattern and provides a reliable method for differentiation.[4]

Key Vibrational Modes
  • C-F Stretch: A strong, characteristic absorption typically found in the 1200-1300 cm⁻¹ region. The exact frequency will be slightly different for each isomer.

  • Aromatic C=C/C=N Stretches: Multiple bands in the 1400-1650 cm⁻¹ region are characteristic of the pyridine ring.[5] The relative intensities and positions of these bands will be altered by the different electronic effects of the substituents in each isomer.

  • C-H Bending (Out-of-Plane): In the 700-900 cm⁻¹ region, the pattern of C-H out-of-plane bending is highly diagnostic of the number and position of adjacent hydrogen atoms on an aromatic ring. The pattern for the two isolated ring protons will differ significantly between Isomer A and Isomer B.

Summary of Expected Key IR Absorptions
IsomerC=C, C=N Stretch (cm⁻¹)C-F Stretch (cm⁻¹)C-H Bend (cm⁻¹)
A: 4-Br, 2-F, 5-Me ~1610, 1570, 1450~1250Unique pattern
B: 2-Br, 4-F, 5-Me ~1600, 1560, 1460~1270Unique pattern
Note: Frequencies are approximate and can be influenced by the physical state of the sample.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ to achieve a high-quality spectrum.

  • Data Analysis: Process the spectrum (e.g., ATR correction) and identify the key absorption bands, comparing them to the expected frequencies.

Mass Spectrometry (MS): Confirming Mass and Fragmentation

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, which can be used to deduce its structure.

The Bromine Isotopic Signature

A hallmark of any bromine-containing compound is its isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the molecular ion (M⁺) peak will always be accompanied by an "M+2" peak of almost identical intensity. This confirms the presence of one bromine atom in both isomers. The molecular weight of C₆H₅BrFN is 190.01 g/mol .

Differentiating by Fragmentation

While both isomers will show a molecular ion cluster around m/z 190/192, their fragmentation pathways under electron ionization (EI) conditions can differ. The stability of the resulting fragment ions and radicals dictates the most likely cleavage points.

  • Common Fragments:

    • Loss of Methyl (-15): [M - CH₃]⁺ at m/z 175/177.

    • Loss of Halogen: [M - Br]⁺ at m/z 111 or [M - F]⁺ at m/z 171. The relative propensity to lose Br vs. F can be a diagnostic clue.

  • Isomer-Specific Fragmentation: The position of the nitrogen atom relative to the substituents plays a key role in directing ring fragmentation.[6] Cleavage initiated by the loss of the substituent ortho or para to the nitrogen is often favored.

    • Isomer A (2-F): Loss of fluorine might be followed by rearrangements influenced by the adjacent nitrogen lone pair.

    • Isomer B (2-Br): The bromine at the 2-position is labile. Its loss could lead to a distinct set of subsequent fragmentations compared to Isomer A.

MS_Fragmentation M [M]⁺˙ m/z 190/192 M_minus_CH3 [M-CH₃]⁺ m/z 175/177 M->M_minus_CH3 - •CH₃ M_minus_Br [M-Br]⁺ m/z 111 M->M_minus_Br - •Br Ring_Frag Ring Fragments M_minus_Br->Ring_Frag

Caption: A generalized fragmentation pathway for bromo-pyridine isomers.

Experimental Protocol: Electron Ionization (EI)-MS

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or via Gas Chromatography (GC-MS) for volatile compounds.

  • Ionization: Use a standard electron ionization energy of 70 eV.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 40-250) to detect the molecular ion and all significant fragment ions.

  • Data Analysis: Identify the molecular ion cluster (M, M+2) to confirm the elemental formula. Analyze the m/z values and relative intensities of the fragment ions to deduce the fragmentation pattern and compare between isomers.

Conclusion: A Multi-Faceted Approach for Unambiguous Identification

While each spectroscopic technique provides valuable clues, a definitive and trustworthy structural elucidation of this compound and its isomers relies on the synergistic combination of all three.

  • NMR stands as the primary tool, offering unambiguous evidence of the substituent arrangement through chemical shifts and spin-spin coupling.

  • IR Spectroscopy provides a rapid and cost-effective method for confirmation, using the unique vibrational fingerprint of the substitution pattern.

  • Mass Spectrometry confirms the elemental composition and offers corroborating structural evidence through predictable, isomer-dependent fragmentation patterns.

By systematically applying these techniques and understanding the principles behind the expected spectral differences, researchers can confidently distinguish between these closely related isomers, ensuring the integrity and success of their scientific endeavors.

References

Efficacy of 4-Bromo-2-fluoro-5-methylpyridine in the synthesis of ALK inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of Synthetic Pathways for Anaplastic Lymphoma Kinase (ALK) Inhibitors: Evaluating the Potential of 4-Bromo-2-fluoro-5-methylpyridine

Introduction: The Critical Role of Synthesis in ALK Inhibitor Development

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase whose aberrant activation, often through genetic rearrangements, is a key driver in various cancers, including a significant subset of non-small cell lung cancer (NSCLC).[1] The development of targeted ALK inhibitors has transformed the therapeutic landscape for patients with ALK-positive malignancies.[1] Ceritinib (LDK378), a second-generation ALK inhibitor, demonstrates marked clinical efficacy, particularly in patients who have developed resistance to the first-generation inhibitor, crizotinib.[2][3]

The commercial viability and accessibility of such life-saving therapeutics are intrinsically linked to the efficiency and robustness of their chemical synthesis. A successful synthetic route must be scalable, cost-effective, and produce the active pharmaceutical ingredient (API) with high purity and yield. This guide provides a comparative analysis of synthetic strategies for Ceritinib, with a specific focus on evaluating the efficacy of a proposed route utilizing This compound as a key starting material against established, patented industrial methods.

Dissecting the Ceritinib Structure: The Strategic Importance of Key Intermediates

The molecular architecture of Ceritinib, 5-Chloro-N²-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N⁴-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine , can be deconstructed into three primary fragments: the substituted pyrimidine core, the isopropylsulfonylphenyl moiety, and the crucial aniline fragment, 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline . The synthesis of this aniline intermediate is a critical undertaking that significantly influences the overall efficiency of the entire process.

This guide will compare two divergent strategies for constructing this key aniline intermediate:

  • Route A (Established Method): A patented industrial approach starting from substituted benzene derivatives like 3-bromo-4-methylphenol.[4]

  • Route B (Proposed Method): A hypothetical but chemically sound approach leveraging the reactivity of This compound as a versatile building block.

Route A: The Established Industrial Synthesis

Patented syntheses of Ceritinib typically employ a linear sequence starting from a substituted phenol. This approach builds the complex aniline fragment step-by-step on a benzene ring scaffold.[4]

Workflow for Established Synthesis (Route A)

G A 3-Bromo-4-methylphenol B 1-Bromo-2-isopropoxy-5-methylbenzene A->B Isopropylation (i-PrBr, K2CO3) C 4-Bromo-2-isopropoxy-1-methyl-5-nitrobenzene B->C Nitration (HNO3, H2SO4) D 4-(5-Isopropoxy-2-methyl-4-nitrophenyl)pyridine C->D Suzuki Coupling (Pyridine-4-boronic acid, Pd catalyst) E 2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline (Key Intermediate) D->E Catalytic Hydrogenation (PtO2, H2) (Reduces nitro group & pyridine ring) F Boc-Protected Intermediate E->F Boc Protection (Boc)2O G Final Coupling & Deprotection F->G Buchwald-Hartwig Coupling with pyrimidine fragment H Ceritinib G->H Deprotection (TFA or HCl)

Experimental Protocol: Key Step in Route A - Suzuki Coupling
  • Objective: To couple the nitrated benzene intermediate with pyridine-4-boronic acid.

  • Materials: 4-Bromo-2-isopropoxy-1-methyl-5-nitrobenzene, Pyridine-4-boronic acid, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Sodium Carbonate (Na₂CO₃), Toluene, Water.

  • Procedure:

    • To an inert-atmosphere reaction vessel, add 4-Bromo-2-isopropoxy-1-methyl-5-nitrobenzene (1.0 eq), pyridine-4-boronic acid (1.2 eq), and Na₂CO₃ (2.5 eq).

    • Add a degassed 4:1 mixture of Toluene:Water.

    • Bubble argon or nitrogen through the mixture for 15 minutes to ensure deoxygenation.

    • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the mixture.

    • Heat the reaction mixture to 90-100 °C and stir vigorously for 4-6 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography to yield 4-(5-Isopropoxy-2-methyl-4-nitrophenyl)pyridine.

Causality and Rationale (Route A):

This synthetic design is logical from an industrial perspective. It begins with a simple, commercially available benzene derivative and sequentially installs the required functional groups. The Suzuki coupling is a robust and well-understood transformation for creating the C-C bond between the two rings.[5] However, a significant drawback is the subsequent reduction step, which requires the simultaneous reduction of both a nitro group and a pyridine ring. This often necessitates harsh conditions and expensive catalysts like platinum dioxide (PtO₂), and can present challenges in selectivity and scalability.[6] Furthermore, the piperidine's secondary amine must be protected (e.g., with a Boc group) before coupling with the pyrimidine core to prevent side reactions, adding two steps (protection and deprotection) to the overall synthesis.[2]

Route B: A Proposed Strategy Using this compound

This proposed route leverages modern cross-coupling methodologies to offer a potentially more convergent and efficient synthesis. The core idea is to utilize the differential reactivity of the C-Br and C-F bonds on the pyridine ring. The C-Br bond is significantly more reactive in palladium-catalyzed cross-coupling reactions than the C-F bond, allowing for selective functionalization.[7]

Workflow for Proposed Synthesis (Route B)

G cluster_0 Fragment Synthesis cluster_1 Fragment Coupling and Modification A This compound B tert-Butyl 4-(2-fluoro-5-methylpyridin-4-yl)piperidine-1-carboxylate A->B Suzuki Coupling (Boc-piperidine-4-boronic acid ester) C tert-Butyl 4-(2-(2-isopropoxy-5-methylphenylamino)-5-methylpyridin-4-yl)piperidine-1-carboxylate B->C Buchwald-Hartwig Amination (2-isopropoxy-5-methylaniline) D Key Intermediate Analog C->D Further modifications if needed E Final Assembly D->E Coupling with pyrimidine fragment

Experimental Protocol: Key Step in Route B - Selective Suzuki Coupling
  • Objective: To selectively couple this compound at the C4-position with a protected piperidine boronic acid ester.

  • Materials: this compound, N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine, Palladium(II) acetate [Pd(OAc)₂], SPhos (ligand), Potassium Phosphate (K₃PO₄), 1,4-Dioxane.

  • Procedure:

    • In an oven-dried Schlenk flask, combine this compound (1.0 eq), N-Boc-piperidine boronic acid pinacol ester (1.1 eq), K₃PO₄ (2.0 eq), Pd(OAc)₂ (0.02 eq), and SPhos (0.04 eq).

    • Seal the flask, and evacuate and backfill with argon three times to establish an inert atmosphere.

    • Add anhydrous, degassed 1,4-dioxane via syringe.

    • Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor for the consumption of the starting bromopyridine by GC-MS.

    • After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite.

    • Wash the filtrate with water and brine, dry the organic layer over magnesium sulfate, and concentrate in vacuo.

    • Purify the residue by flash chromatography to obtain tert-butyl 4-(2-fluoro-5-methylpyridin-4-yl)piperidine-1-carboxylate.

Causality and Rationale (Route B):

This strategy is designed for efficiency and selectivity. The key advantage lies in the predictable reactivity of the halopyridine. The C-Br bond is readily activated by palladium catalysts for Suzuki coupling, while the more robust C-F bond remains intact for a subsequent nucleophilic aromatic substitution (SₙAr) or a Buchwald-Hartwig amination.[7] This orthogonality allows for a modular and convergent approach.

Instead of building features onto a benzene ring, this route assembles pre-functionalized fragments. This can lead to a shorter overall synthesis with fewer protecting group manipulations. The final conversion to the aniline derivative, a critical step, would involve a nucleophilic substitution of the fluorine atom, which is activated by the electron-withdrawing effect of the pyridine nitrogen. This avoids the need for a harsh, multi-functional group reduction as seen in Route A.

Comparative Analysis: Performance and Efficacy

FeatureRoute A (Established)Route B (Proposed)Scientific Justification
Overall Strategy Linear SynthesisConvergent SynthesisConvergent routes are often more efficient, allowing for parallel synthesis of fragments and maximizing yield in later stages.
Key Transformation Nitro/Pyridine ReductionOrthogonal Cross-CouplingThe dual reduction in Route A can be low-yielding and require expensive, specialized catalysts (PtO₂).[6] Route B's use of selective Pd-catalyzed reactions offers milder conditions and greater control.[7]
Protecting Groups Required for piperidine N-HPotentially fewer stepsRoute A necessitates Boc protection/deprotection, adding two steps. Route B's strategy may circumvent this depending on the final coupling sequence.[2]
Starting Materials Simple substituted phenolsFunctionalized halopyridineWhile 3-bromo-4-methylphenol is a basic commodity, this compound is a more advanced, value-added intermediate. Its availability and cost would be a key factor for industrial scale-up.
Predicted Yield Overall yield can be moderate due to multiple steps and harsh reduction. A patented route reports a 32% overall yield with >99% purity.[4]Potentially higher overall yield due to fewer steps and milder, high-yielding coupling reactions (Suzuki and Buchwald-Hartwig yields often exceed 80%).
Scalability Proven scalability, but hydrogenation step can be a bottleneck.High scalability for cross-coupling reactions. The primary consideration would be the cost and availability of the pyridine starting material.

Conclusion and Future Outlook

The established industrial synthesis of Ceritinib (Route A) is a proven and robust method that delivers the final product in high purity.[4] Its primary drawbacks lie in the linear nature of the synthesis, the requirement for a challenging dual reduction step, and the need for additional protection/deprotection steps.

The proposed synthesis utilizing This compound (Route B) presents a compelling, modern alternative. Its convergent design, leveraging the selective and high-yielding nature of palladium-catalyzed cross-coupling reactions, has the potential to shorten the overall synthetic sequence and improve the overall yield. The key advantages are the avoidance of harsh reduction conditions and a reduction in the need for protecting group manipulations.

For researchers, scientists, and drug development professionals, the choice of synthetic strategy is a critical decision. While Route A is a validated path, the principles outlined in Route B highlight the power of using strategically functionalized heterocyclic building blocks like This compound . The efficacy of this proposed route would be contingent on the cost and commercial availability of this key intermediate. As the demand for next-generation kinase inhibitors grows, innovation in synthetic methodology, driven by the availability of versatile building blocks, will be paramount in making these critical medicines more accessible.

References

Benchmarking 4-Bromo-2-fluoro-5-methylpyridine: A Comparative Guide to Key Intermediates in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Substituted Pyridines in Modern Agrochemicals

The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science.[1][2] Within the vast chemical space explored by researchers, pyridine derivatives have emerged as a particularly fruitful scaffold for the development of new herbicides, insecticides, and fungicides.[3][4][5] The pyridine ring's unique electronic properties, coupled with the ability to introduce a wide array of substituents, allows for the fine-tuning of a molecule's biological activity, metabolic stability, and mode of action.[2][6]

The strategic introduction of halogens and alkyl groups onto the pyridine core is a well-established strategy for modulating these properties. Fluorine, in particular, is known to enhance metabolic stability and binding affinity to target proteins due to the strength of the carbon-fluorine bond and its high electronegativity.[6][7] Bromine, on the other hand, serves as an excellent handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures.

This guide provides an in-depth comparative analysis of 4-Bromo-2-fluoro-5-methylpyridine , a versatile and highly reactive intermediate, against two other widely used pyridine building blocks in agrochemical discovery: 2-Chloro-5-methylpyridine and 2,3-Dichloro-5-(trifluoromethyl)pyridine . Through a detailed examination of their synthesis, reactivity in key transformations, and applications in the preparation of known agrochemicals, we will provide a clear, data-driven perspective on the relative merits of each intermediate, empowering researchers to make informed decisions in their synthetic strategies.

Intermediate Profile 1: this compound - The Versatile Cross-Coupling Partner

This compound is a trifunctionalized pyridine that offers a unique combination of reactive sites. The fluorine atom at the 2-position activates the ring for nucleophilic aromatic substitution, while the bromine atom at the 4-position is an excellent leaving group for a wide range of palladium-catalyzed cross-coupling reactions. The methyl group at the 5-position can also be further functionalized.

Synthesis of this compound

A plausible and efficient synthesis of this compound can be achieved from commercially available starting materials. One common route involves the diazotization of a corresponding aminopyridine followed by a Sandmeyer-type reaction to introduce the bromine atom.[8]

cluster_synthesis Synthesis of this compound 2-Amino-4-fluoro-5-methylpyridine 2-Amino-4-fluoro-5-methylpyridine Diazonium_Salt Diazonium_Salt 2-Amino-4-fluoro-5-methylpyridine->Diazonium_Salt NaNO2, HBr This compound This compound Diazonium_Salt->this compound CuBr

Caption: Proposed synthetic pathway for this compound.

Reactivity and Performance in Key Cross-Coupling Reactions

The primary advantage of this compound lies in its high reactivity in palladium-catalyzed cross-coupling reactions, which are fundamental to modern agrochemical synthesis. The carbon-bromine bond is significantly weaker than the carbon-chlorine bond, leading to faster oxidative addition to the palladium catalyst, often under milder reaction conditions.[9]

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds. This compound is an excellent substrate for coupling with a wide range of boronic acids and their esters.

Buchwald-Hartwig Amination: The introduction of nitrogen-containing moieties is crucial for the synthesis of many bioactive molecules. This compound readily undergoes amination with various amines, providing access to a diverse array of substituted aminopyridines.[10][11]

Intermediate Profile 2: 2-Chloro-5-methylpyridine - The Workhorse for Neonicotinoids

2-Chloro-5-methylpyridine is a widely used and cost-effective intermediate, most notably as a precursor to the multi-billion dollar class of neonicotinoid insecticides, including imidacloprid and acetamiprid.[4][12][13]

Synthesis and Derivatization of 2-Chloro-5-methylpyridine

The synthesis of 2-Chloro-5-methylpyridine is typically achieved through the chlorination of 3-methylpyridine N-oxide.[14][15] The resulting intermediate can be further functionalized, for example, by radical chlorination of the methyl group to form 2-chloro-5-(chloromethyl)pyridine, a key step in the synthesis of many neonicotinoids.[13]

cluster_synthesis_2 Synthesis and Derivatization of 2-Chloro-5-methylpyridine 3-Methylpyridine 3-Methylpyridine 3-Methylpyridine_N-Oxide 3-Methylpyridine_N-Oxide 3-Methylpyridine->3-Methylpyridine_N-Oxide Oxidation 2-Chloro-5-methylpyridine 2-Chloro-5-methylpyridine 3-Methylpyridine_N-Oxide->2-Chloro-5-methylpyridine POCl3 2-Chloro-5-(chloromethyl)pyridine 2-Chloro-5-(chloromethyl)pyridine 2-Chloro-5-methylpyridine->2-Chloro-5-(chloromethyl)pyridine Cl2, initiator Neonicotinoids Neonicotinoids 2-Chloro-5-(chloromethyl)pyridine->Neonicotinoids Further Synthesis

Caption: Synthetic pathway to neonicotinoids from 2-Chloro-5-methylpyridine.

Intermediate Profile 3: 2,3-Dichloro-5-(trifluoromethyl)pyridine - The Gateway to Fluorinated Agrochemicals

The introduction of a trifluoromethyl (CF3) group can significantly enhance the biological activity and metabolic stability of agrochemicals.[6][7] 2,3-Dichloro-5-(trifluoromethyl)pyridine is a key intermediate for the synthesis of a range of important fluorinated agrochemicals, including the fungicide fluazinam and the insecticides chlorfluazuron and fluazuron.[3][16][17]

Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine

The synthesis of this intermediate often starts from 2-chloro-5-methylpyridine, which undergoes further chlorination and subsequent fluorination.[6][18] The multi-step synthesis highlights the importance of building complexity on simpler pyridine cores.

cluster_synthesis_3 Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine 2-Chloro-5-methylpyridine 2-Chloro-5-methylpyridine 2,3-Dichloro-5-(trichloromethyl)pyridine 2,3-Dichloro-5-(trichloromethyl)pyridine 2-Chloro-5-methylpyridine->2,3-Dichloro-5-(trichloromethyl)pyridine Chlorination 2,3-Dichloro-5-(trifluoromethyl)pyridine 2,3-Dichloro-5-(trifluoromethyl)pyridine 2,3-Dichloro-5-(trichloromethyl)pyridine->2,3-Dichloro-5-(trifluoromethyl)pyridine Fluorination (e.g., HF)

Caption: Synthetic pathway to 2,3-Dichloro-5-(trifluoromethyl)pyridine.

Comparative Analysis: A Data-Driven Benchmarking

The choice of an intermediate in agrochemical discovery is often a trade-off between reactivity, cost, and the desired final molecular structure. The following tables provide a comparative overview of the performance of our benchmarked intermediates in key synthetic transformations.

Table 1: Comparison of Reactivity in Suzuki-Miyaura Cross-Coupling
IntermediateCoupling PartnerCatalyst SystemConditionsYield (%)Reference
This compound Phenylboronic acidPd(OAc)₂, K₂CO₃50% aq. Isopropanol, 80°CGood to Excellent[19]
2-Chloropyridine (analogous)Phenylboronic acidPd₂(dba)₃, SPhos, K₃PO₄Toluene, 100°CModerate to Good[20]
2,3-Dichloro-5-(trifluoromethyl)pyridineArylboronic acidPd(PPh₃)₄, Na₂CO₃Toluene/EtOH/H₂O, 80°CGood[21]

Expertise & Experience: The data in Table 1 clearly demonstrates the superior reactivity of the bromo-substituted pyridine in Suzuki-Miyaura coupling, often requiring less sophisticated catalyst systems and milder conditions to achieve high yields compared to its chloro-analogs.[9] This translates to more efficient and cost-effective synthetic routes.

Table 2: Application in the Synthesis of Commercial Agrochemicals
IntermediateResulting Agrochemical ClassExample ProductKey Transformation
This compound Fungicides, Herbicides(Developmental)Suzuki, Buchwald-Hartwig
2-Chloro-5-methylpyridineInsecticidesImidacloprid, AcetamipridNucleophilic Substitution
2,3-Dichloro-5-(trifluoromethyl)pyridineFungicides, InsecticidesFluazinam, ChlorfluazuronNucleophilic Aromatic Substitution

Trustworthiness: The established use of 2-chloro-5-methylpyridine and 2,3-dichloro-5-(trifluoromethyl)pyridine in the synthesis of blockbuster agrochemicals validates their importance as industrial intermediates.[12][16] this compound, with its enhanced reactivity, represents a next-generation building block for the discovery of novel active ingredients.

Experimental Protocols: Self-Validating Methodologies

To provide a practical context for our comparison, we present detailed, step-by-step protocols for a representative Suzuki-Miyaura coupling reaction with this compound.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Isopropanol

  • Deionized water

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound, phenylboronic acid, palladium(II) acetate, and potassium carbonate.

  • Add a 1:1 mixture of isopropanol and deionized water to the flask.

  • Heat the reaction mixture to 80°C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-fluoro-5-methyl-4-phenylpyridine.

cluster_workflow Suzuki-Miyaura Coupling Workflow Start Start Reaction_Setup Combine Reactants: - this compound - Phenylboronic acid - Pd(OAc)2 - K2CO3 - Isopropanol/Water Start->Reaction_Setup Heating Heat to 80°C with Stirring Reaction_Setup->Heating Monitoring Monitor by TLC or LC-MS Heating->Monitoring Workup Cool, Dilute with EtOAc, Wash with Water and Brine Monitoring->Workup Purification Dry, Filter, Concentrate, Column Chromatography Workup->Purification Product Product Purification->Product

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Conclusion: Strategic Selection of Pyridine Intermediates

The choice of a pyridine intermediate is a critical decision in the design of a synthetic route for a novel agrochemical. While 2-Chloro-5-methylpyridine remains an indispensable and cost-effective building block for a specific class of insecticides, and 2,3-Dichloro-5-(trifluoromethyl)pyridine is a key player in the synthesis of important fluorinated agrochemicals, This compound offers a superior level of versatility and reactivity for the discovery of new active ingredients.

Its enhanced performance in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, allows for the efficient construction of a diverse range of complex molecular architectures under milder conditions. This can accelerate the discovery and development process, providing a significant competitive advantage in the fast-paced field of agrochemical research. For scientists and researchers aiming to explore novel chemical space and develop next-generation crop protection solutions, this compound represents a powerful and strategic addition to their synthetic toolbox.

References

A Comparative Guide to Suzuki Coupling: The Kinetic Advantage of Iodo-pyridines over Bromo-pyridines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds.[1][2] Its application in the functionalization of heteroaromatic cores, particularly pyridines, is central to the synthesis of countless pharmacologically active agents.[1] A frequent decision point in synthetic design is the choice of the halide on the pyridine substrate. This guide provides an in-depth comparative analysis of the reaction kinetics of bromo- and iodo-pyridines in Suzuki couplings, offering field-proven insights and supporting experimental data to inform your selection and optimize reaction outcomes.

Mechanistic Underpinnings: Why the Halogen Matters

To understand the profound difference in reaction times between iodo- and bromo-pyridines, we must first look at the catalytic cycle of the Suzuki-Miyaura reaction. The process involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

The initial and often rate-determining step is the oxidative addition , where the palladium(0) catalyst inserts into the carbon-halogen (C-X) bond of the pyridine.[4] The efficiency of this step is fundamentally governed by the strength of the C-X bond.

  • Bond Dissociation Energy (BDE): The energy required to break a bond is a direct measure of its strength. The C-I bond is significantly weaker than the C-Br bond.

    • C-Br Bond Energy: ~276 kJ/mol[5][6]

    • C-I Bond Energy: ~240 kJ/mol[7]

This disparity in bond energy means that the activation energy barrier for the oxidative addition of a C-I bond to a Pd(0) center is substantially lower than that for a C-Br bond.[8][9] Consequently, iodo-pyridines undergo this critical first step much more rapidly and under milder conditions than their bromo- counterparts. This inherent reactivity trend (I > Br >> Cl) is the cornerstone of predictable regioselectivity in di- and polyhalogenated substrates and the primary driver of the observed differences in reaction times.[2][10][11]

Suzuki_Cycle pd2 Ar-Pd(II)-X L₂ pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Complex pd0->oa_complex Oxidative Addition trans_complex Transmetalation Complex pd2->trans_complex Transmetalation pd2_ar Ar-Pd(II)-Ar' L₂ xb_or X-B(OR)₂⁻ trans_complex->xb_or Byproducts pd2_ar->pd0 Reductive Elimination product Ar-Ar' (Product) pd2_ar->product aryl_halide Ar-X (Pyridyl-X) aryl_halide->oa_complex boronic_acid Ar'-B(OR)₂ boronic_acid->trans_complex base Base (e.g., K₂CO₃) base->trans_complex

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Oxidative_Addition_Profile cluster_0 Comparative Energy Profile for Oxidative Addition R Pd(0) + Pyridyl-X TS_I [Pyridyl---Pd---I] R->TS_I ΔG‡ (Iodo) (Lower Barrier) TS_Br [Pyridyl---Pd---Br] R->TS_Br ΔG‡ (Bromo) (Higher Barrier) E_axis Energy → P Pyridyl-Pd(II)-X TS_I->P TS_Br->P

Caption: Simplified energy profile for the rate-determining oxidative addition step.

A Data-Driven Comparison of Reaction Times and Yields

The theoretical kinetic advantage of iodo-pyridines translates directly into observable differences in the laboratory. The following table summarizes representative data, illustrating the performance of iodo- and bromo-pyridines under various catalytic conditions. While direct side-by-side kinetic studies are not always available, the data from analogous systems clearly demonstrates the trend.[8][12]

SubstrateCoupling PartnerCatalyst SystemBase / SolventTemp (°C)Time (h)Yield (%)Reference Insight
3-Iodopyridine Phenylboronic AcidPd(PPh₃)₄ (3 mol%)K₂CO₃ / Dioxane/H₂O801 - 3 95Standard conditions are highly effective for reactive iodides.[8][10]
3-Bromopyridine Phenylboronic AcidPd(PPh₃)₄ (3 mol%)K₂CO₃ / Dioxane/H₂O10012 - 18 88Requires higher temp and longer time with standard catalysts.[13]
3-Bromopyridine Phenylboronic AcidPd(OAc)₂ / SPhos (2 mol%)K₃PO₄ / Toluene/H₂O1002 - 4 94Advanced ligands dramatically accelerate the coupling of bromides.[14]
2-Iodopyridine 4-Tolylboronic AcidPdCl₂(dppf) (3 mol%)K₂CO₃ / DME854 - 6 91Generally reactive, though slower than 3- or 4-isomers.
2-Bromopyridine 4-Tolylboronic AcidPd(PPh₃)₄ (5 mol%)Na₂CO₃ / Toluene/EtOH/H₂O80> 24 < 20Often fails or gives low yield with standard catalysts due to catalyst inhibition.[15]
2-Bromopyridine 4-Tolylboronic AcidPd₂(dba)₃ / XPhos (2 mol%)K₃PO₄ / Dioxane1006 - 10 90Requires bulky, electron-rich Buchwald-type ligands for efficient coupling.[14][16]

Analysis of Experimental Data:

  • Reaction Speed: The most striking difference is the reaction time. For the 3-substituted pyridines, the iodo-analogue reaches completion in a fraction of the time required for the bromo-analogue when using a standard catalyst like Pd(PPh₃)₄.

  • Milder Conditions: Iodo-pyridines can often be coupled at lower temperatures, which is advantageous for substrates bearing sensitive functional groups.

  • Catalyst Choice: While iodo-pyridines couple efficiently with conventional catalysts, achieving high yields and reasonable reaction times with bromo-pyridines, especially the challenging 2-bromo-isomer, frequently necessitates the use of more sophisticated and expensive catalyst systems employing bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands.[2][14][17] These advanced ligands facilitate the difficult oxidative addition step and prevent catalyst deactivation.[15]

Practical Guidance for Method Development

Choosing Your Substrate:

  • Opt for Iodo-pyridines when:

    • Speed is critical: You need to synthesize analogues rapidly.

    • The substrate is sensitive: The molecule contains thermally labile groups or functionalities incompatible with strong bases or prolonged heating.

    • Using standard catalysts: You have access to basic catalysts like Pd(PPh₃)₄ and want to ensure a successful outcome without extensive optimization.

  • Consider Bromo-pyridines when:

    • Cost is a primary concern: Brominated starting materials are often significantly cheaper and more widely available than their iodinated counterparts.

    • A highly active catalyst system is available: Your lab is equipped with modern Buchwald, Fu, or NHC-based catalyst systems that can readily activate C-Br bonds.

    • Sequential coupling is planned: In a di-halogenated pyridine (e.g., 2-bromo-4-iodopyridine), the iodo-position can be coupled selectively, leaving the less reactive bromo-position available for a subsequent, different cross-coupling reaction.[8][9][12][18]

References

Safety Operating Guide

Navigating the Synthesis Landscape: A Guide to Safely Handling 4-Bromo-2-fluoro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in pharmaceutical and agrochemical development, 4-Bromo-2-fluoro-5-methylpyridine is a valuable building block, its unique substitution pattern offering a gateway to novel molecular architectures.[1] However, as with any halogenated pyridine derivative, its utility is matched by the imperative for meticulous handling to ensure operator safety and experimental integrity. This guide moves beyond a simple checklist, providing a deep, scientifically-grounded framework for the safe and effective use of this reagent. The following protocols are synthesized from established best practices for analogous chemical structures, providing a robust operational plan in the absence of a specific Safety Data Sheet (SDS) for this exact compound.

Hazard Profile: An Informed Assessment

  • Acute Toxicity: Similar pyridine derivatives are known to be harmful if swallowed, toxic in contact with skin, and potentially harmful if inhaled.[2]

  • Irritation: Causes skin and serious eye irritation.[3][4][5][6][7] It may also cause respiratory irritation.[4][5][6]

  • Flammability: While some pyridine derivatives are combustible liquids, it is prudent to treat this compound as potentially flammable and to keep it away from heat, sparks, and open flames.

These hazards necessitate a comprehensive personal protective equipment (PPE) strategy to create a reliable barrier between the researcher and the chemical.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and use of appropriate PPE is non-negotiable. The following table outlines the minimum required PPE for handling this compound, with explanations rooted in the anticipated chemical properties.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or Neoprene GlovesPyridine and its derivatives can be absorbed through the skin.[8] Nitrile and neoprene gloves offer good resistance to a range of chemicals, including many solvents in which this compound might be used.[9] Always inspect gloves for tears or punctures before use.
Eye and Face Protection Chemical Splash Goggles and Face ShieldThe risk of serious eye irritation necessitates the use of chemical splash goggles that form a seal around the eyes.[7][9] When there is a risk of splashing, a face shield should be worn in addition to goggles to protect the entire face.
Body Protection Full-Length Laboratory CoatA lab coat protects the skin and personal clothing from accidental splashes.[10] Ensure it is fully buttoned.
Respiratory Protection Use in a Certified Chemical Fume HoodTo mitigate the risk of inhaling potentially harmful vapors or aerosols, all handling of this compound should be conducted within a properly functioning chemical fume hood.[8][9]

Operational Plan: From Bench to Disposal

A systematic workflow is critical to minimizing exposure and ensuring a safe experimental environment. The following diagram and procedural steps outline a self-validating system for handling this compound.

PPE_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Prep Hazard Assessment & Review of Procedures PPE_Select Select Appropriate PPE Prep->PPE_Select Proceed Fume_Hood Verify Fume Hood Functionality PPE_Select->Fume_Hood Proceed Don_PPE Don PPE Fume_Hood->Don_PPE Proceed Handle_Chem Handle Chemical in Fume Hood Don_PPE->Handle_Chem Proceed Close_Container Securely Close Container Handle_Chem->Close_Container Proceed Clean_Area Clean Work Area Close_Container->Clean_Area Proceed Doff_PPE Doff PPE Correctly Clean_Area->Doff_PPE Proceed Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Proceed Dispose_Waste Dispose of Waste Wash_Hands->Dispose_Waste Proceed

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Handling Protocol:
  • Preparation :

    • Before beginning any work, review this guide and any available safety information for analogous compounds.

    • Ensure that a safety shower and eyewash station are readily accessible.[6]

    • Verify that the chemical fume hood has a current certification and is functioning correctly.

  • Donning PPE :

    • Put on your lab coat, ensuring it is fully buttoned.

    • Don chemical splash goggles.

    • Wash and dry your hands, then put on the appropriate chemical-resistant gloves.

  • Chemical Handling :

    • Conduct all manipulations of this compound inside the chemical fume hood.[9]

    • Use non-sparking tools if there is a risk of ignition.[11]

    • Keep the container tightly closed when not in use to prevent the release of vapors.[1][9]

  • Post-Handling and Decontamination :

    • After handling, securely close the primary container and any reaction vessels.

    • Decontaminate the work surface within the fume hood.

    • Remove gloves using a technique that avoids touching the outer surface with bare skin.

    • Remove your lab coat and goggles.

    • Wash your hands thoroughly with soap and water.[12]

Disposal Plan: Responsible Waste Management

All materials contaminated with this compound must be treated as hazardous waste.

  • Liquid Waste : Collect all liquid waste, including reaction residues and solvent washes, in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Solid Waste : Contaminated solid waste, such as gloves, weigh boats, and paper towels, should be placed in a designated, sealed container.[13]

  • Disposal : Follow all institutional and local regulations for the disposal of hazardous chemical waste. Never pour chemical waste down the sink.[10]

By adhering to this comprehensive guide, researchers can confidently and safely utilize this compound in their pursuit of scientific advancement, secure in the knowledge that they have implemented a robust and scientifically sound safety protocol.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.